(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Description
Properties
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORONBSXKWTEZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469350 | |
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149946-42-9 | |
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural motifs, including a difluorinated benzene ring and a reactive chloropropenyl side chain, suggest that it could serve as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage.
This guide provides a comprehensive overview of the key physical properties of this compound. Given the limited publicly available experimental data for this specific molecule, we will also detail the essential experimental protocols for determining these properties, drawing on data from structurally related compounds to provide context and expected ranges.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. For this compound, this involves a combination of spectroscopic techniques.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 149946-42-9[1] |
| Molecular Formula | C₉H₇ClF₂ |
| Molecular Weight | 188.60 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1F)C=CCCl)F |
Experimental Protocol: Structural Verification
A multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for unambiguous structural elucidation.
-
¹H NMR (Proton NMR): This technique will provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons, and the methylene protons adjacent to the chlorine atom. The coupling constants between the vinylic protons will be crucial in confirming the (E)-stereochemistry.
-
¹³C NMR (Carbon NMR): This will identify the number of unique carbon environments in the molecule, including the aromatic carbons, the olefinic carbons, and the aliphatic carbon.
-
¹⁹F NMR (Fluorine NMR): This is particularly important for fluorinated compounds. It will confirm the presence and electronic environment of the two fluorine atoms on the benzene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the molecular formula C₉H₇ClF₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and vinylic), C=C stretching (aromatic and olefinic), C-F stretching, and C-Cl stretching.
A commercial supplier, BLDpharm, indicates the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, which would be the primary source for this verification.[1]
Physicochemical Properties: Theoretical and Estimated Values
In the absence of extensive experimental data, computational models and data from analogous compounds can provide valuable initial estimates of the physical properties of this compound.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Basis for Estimation / Notes |
| Boiling Point | 200-220 °C | Based on related structures such as 1-chloro-3,5-difluorobenzene (b.p. 111-112 °C) and the addition of the chloropropenyl side chain. |
| Melting Point | Not available | Likely a liquid at room temperature, similar to many substituted chlorodifluorobenzenes.[2] |
| Density | ~1.3 g/mL | Based on the density of 1-chloro-3,5-difluorobenzene (1.329 g/mL at 25 °C). |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). | General characteristic of halogenated aromatic compounds. |
| Appearance | Colorless to pale yellow liquid | Typical appearance for similar halogenated aromatic compounds.[2] |
Experimental Determination of Physical Properties
The following section details the standard operating procedures for the experimental determination of key physical properties.
Workflow for Physicochemical Characterization
Caption: Workflow for Physicochemical Characterization.
Boiling Point Determination
The boiling point is a critical parameter for purification by distillation and for assessing volatility.
Protocol: Micro-scale Boiling Point Determination
-
Apparatus: Thiele tube or a similar oil bath setup, thermometer, a small test tube, and a sealed capillary tube.
-
Procedure: a. Place a small amount (0.5-1 mL) of the purified liquid into the small test tube. b. Invert a sealed capillary tube and place it into the test tube containing the sample. c. Attach the test tube to a thermometer and immerse it in the oil bath. d. Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. e. When a continuous stream of bubbles is observed, stop heating. f. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
For comparison, 1-chloro-2,4-difluorobenzene is a flammable liquid, and similar precautions should be taken.[2]
Density Measurement
Density is essential for converting between mass and volume, which is crucial for reaction stoichiometry and formulation.
Protocol: Density Determination using a Pycnometer
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.
-
Procedure: a. Weigh the clean, dry pycnometer (m₁). b. Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and weigh it again (m₂). c. Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature and weigh it (m₃). d. The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference
Solubility Assessment
Understanding solubility is critical for choosing appropriate solvents for reactions, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Apparatus: Small test tubes, a vortex mixer.
-
Procedure: a. To a series of test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane). b. Add a small, measured amount of the sample (e.g., 10 mg) to each test tube. c. Vortex each mixture for 30 seconds. d. Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble." e. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds indicate that appropriate precautions are necessary.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Many related chlorofluorobenzene compounds are flammable liquids.[2][3]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[3]
First Aid Measures (Based on Analogous Compounds):
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Clean mouth with water and get medical attention.[2]
Conclusion
The comprehensive physicochemical characterization of this compound is a critical step towards its effective utilization in scientific research and development. While direct experimental data is sparse, this guide provides a robust framework for its determination. By following the outlined experimental protocols for structural verification and the measurement of key physical properties such as boiling point, density, and solubility, researchers can generate the necessary data to handle, use, and exploit this compound safely and efficiently. The provided safety information, extrapolated from related compounds, serves as a crucial starting point for risk assessment in the laboratory.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Chloro-3,4-difluorobenzene.
- (2024-05-17).
- Sigma-Aldrich. (2025-11-06). Safety Data Sheet for a related flammable liquid.
- Thermo Fisher Scientific. (2025-09-10). Safety Data Sheet for 1-Chloro-2,4-difluorobenzene.
- BLDpharm. (n.d.). Product Information for this compound.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1,4-Difluorobenzene.
- PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-.
- Sigma-Aldrich. (n.d.). Product Information for 1-Chloro-3,5-difluorobenzene 95%.
Sources
An In-depth Technical Guide to (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and in-depth analysis of the compound's spectroscopic properties. The synthesis of the title compound is proposed via a stereoselective Horner-Wadsworth-Emmons reaction, a robust method for the formation of (E)-alkenes. Detailed predictive analysis of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data is presented, drawing upon established principles and data from analogous structures. Safety and handling considerations for this compound class are also discussed.
Introduction: The Significance of Fluorinated Aromatic Compounds
Fluorine-containing aromatic compounds are of paramount importance in modern drug discovery and materials science.[1] The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The compound this compound (CAS No. 149946-42-9) belongs to this critical class of molecules. Its structural motifs, a difluorinated benzene ring and a reactive chloropropenyl side chain, suggest its potential as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Notably, similar structures have been explored as precursors to phthalazineacetic acid derivatives, which have shown promise as aldose reductase inhibitors for the treatment of diabetic complications.[3][4] This guide aims to provide a detailed technical resource on the molecular structure, synthesis, and comprehensive characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a 1,4-difluorinated benzene ring substituted at the 2-position with a (E)-3-chloroprop-1-en-1-yl group. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, leading to a trans configuration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149946-42-9 | [5] |
| Molecular Formula | C9H7ClF2 | [5] |
| Molecular Weight | 188.60 g/mol | [5] |
| Appearance | Predicted to be a solid or liquid | [5] |
| Storage | 2-8°C, sealed in a dry environment |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high (E)-stereoselectivity, making it the ideal choice for constructing the desired trans-alkene.[1][2][6] The proposed synthetic pathway involves the reaction of 2,5-difluorobenzaldehyde with a phosphonate ylide bearing a chloromethyl group.
Rationale for Synthetic Strategy
The Horner-Wadsworth-Emmons reaction is favored over the Wittig reaction in this context for several key reasons:
-
Enhanced (E)-Selectivity: The HWE reaction with stabilized phosphonate ylides almost exclusively yields the (E)-alkene, which is a core requirement for the target molecule.[2][6]
-
Ease of Purification: The phosphate byproduct of the HWE reaction is water-soluble, facilitating a straightforward workup and purification of the final product.[6]
Experimental Protocol: Synthesis of this compound
Diagram 1: Synthetic Workflow
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Step 1: Preparation of the Phosphonate Ylide
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add diethyl (chloromethyl)phosphonate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This results in the formation of the corresponding phosphonate ylide.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Cool the freshly prepared phosphonate ylide solution to 0°C.
-
Add a solution of 2,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization: A Predictive Spectroscopic Analysis
As no publicly available experimental spectra for the title compound were found, this section provides a detailed predictive analysis based on the known spectroscopic data of structurally similar compounds.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic and alkenyl protons.
Table 2: Predicted 1H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3' | ~4.2 | Doublet of doublets (dd) | JH3'-H1' ≈ 7-8, JH3'-H2' ≈ 1-2 |
| H-2' | ~6.3 | Doublet of triplets (dt) | JH2'-H1' ≈ 15-16 (trans), JH2'-H3' ≈ 1-2 |
| H-1' | ~6.8 | Doublet of doublets (dd) | JH1'-H2' ≈ 15-16 (trans), JH1'-H3' ≈ 7-8 |
| Aromatic H | 6.9 - 7.3 | Multiplet |
-
Rationale: The large coupling constant (15-16 Hz) between H-1' and H-2' is characteristic of a trans relationship across the double bond.[7][8] The protons on the difluorobenzene ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum will show nine distinct carbon signals. The carbons attached to fluorine will exhibit C-F coupling.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3' | ~45 |
| C-2' | ~125 |
| C-1' | ~130 |
| Aromatic C | 115 - 135 |
| C-F | ~155-160 (Doublet, 1JCF) |
-
Rationale: The chemical shifts are estimated based on data for similar alkenyl chlorides and difluorinated aromatic compounds. Carbons directly bonded to fluorine will show large one-bond coupling constants (1JCF).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption (cm-1) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (alkenyl) | 3050 - 3010 | Medium |
| C=C stretch (alkene) | 1680 - 1640 | Medium to weak |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-F stretch | 1250 - 1000 | Strong |
| C-H bend (trans-alkene) | 980 - 960 | Strong |
| C-Cl stretch | 800 - 600 | Medium to strong |
-
Rationale: The strong absorption in the 980-960 cm-1 region is a characteristic out-of-plane bending vibration for a trans-disubstituted alkene and serves as a key diagnostic peak.[3][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Sources
- 1. Predicting cis/trans structure of alkene based on infrared spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Spectroscopic Data of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. In the absence of direct experimental spectra in publicly available databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are grounded in data from structurally analogous compounds and serve as a robust reference for the characterization of this molecule. This guide is intended to assist researchers in identifying and interpreting the spectroscopic features of this compound and potential related impurities.
Introduction and Molecular Structure
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure comprises a 1,4-difluorinated benzene ring substituted with a (E)-3-chloroprop-1-en-1-yl side chain. The stereochemistry of the double bond and the positions of the fluorine and chlorine atoms are critical determinants of its spectroscopic properties.
Molecular Structure:
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the chloropropenyl side chain. The chemical shifts are predicted based on the analysis of similar structures, such as 1,4-difluorobenzene and cinnamyl chloride.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.9 - 7.2 | ddd | JH3-F4 ≈ 8-10, JH3-H5 ≈ 2-3, JH3-F1 ≈ 4-6 |
| H-5 | 6.9 - 7.2 | ddd | JH5-F4 ≈ 8-10, JH5-H3 ≈ 2-3, JH5-H6 ≈ 8-9 |
| H-6 | 7.2 - 7.5 | ddd | JH6-H5 ≈ 8-9, JH6-F1 ≈ 8-10, JH6-vinyl ≈ <1 |
| H-1' | 6.5 - 6.8 | d | JH1'-H2' ≈ 15-16 |
| H-2' | 6.2 - 6.5 | dt | JH2'-H1' ≈ 15-16, JH2'-H3' ≈ 6-7 |
| H-3' | 4.1 - 4.4 | d | JH3'-H2' ≈ 6-7 |
Justification of Predicted ¹H NMR Data:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the difluorobenzene ring are expected to resonate in the aromatic region (δ 6.9-7.5 ppm). Their chemical shifts and multiplicities will be influenced by coupling to each other and to the adjacent fluorine atoms. The characteristic splitting patterns will arise from ortho, meta, and para H-F couplings.[2][3]
-
Vinyl Protons (H-1', H-2'): The (E)-configuration of the double bond is indicated by a large coupling constant (J ≈ 15-16 Hz) between the two vinyl protons.[1] H-1' will appear as a doublet, while H-2' will be a doublet of triplets due to additional coupling with the methylene protons.
-
Methylene Protons (H-3'): These protons are adjacent to a chlorine atom, which will deshield them, causing a downfield shift to approximately δ 4.1-4.4 ppm.[1] They will appear as a doublet due to coupling with the adjacent vinyl proton (H-2').
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and the hybridization of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 158 - 162 (d, JC-F ≈ 240-250 Hz) |
| C-2 | 120 - 125 (dd, JC-F ≈ 15-25 Hz) |
| C-3 | 115 - 118 (d, JC-F ≈ 20-25 Hz) |
| C-4 | 158 - 162 (d, JC-F ≈ 240-250 Hz) |
| C-5 | 115 - 118 (d, JC-F ≈ 20-25 Hz) |
| C-6 | 128 - 132 (dd, JC-F ≈ 5-10 Hz) |
| C-1' | 130 - 135 |
| C-2' | 125 - 130 |
| C-3' | 45 - 50 |
Justification of Predicted ¹³C NMR Data:
-
Aromatic Carbons: The carbons directly bonded to fluorine (C-1 and C-4) will exhibit large one-bond C-F coupling constants (J ≈ 240-250 Hz) and will be significantly deshielded.[4] The other aromatic carbons will show smaller two- and three-bond C-F couplings.[5][6] The substituent effects of the chloropropenyl group will also influence the chemical shifts of the aromatic carbons.[7]
-
Vinyl Carbons (C-1', C-2'): These carbons are expected to resonate in the typical alkene region of δ 125-135 ppm.
-
Methylene Carbon (C-3'): The carbon bearing the chlorine atom will be found in the range of δ 45-50 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Pulse sequence: Proton-decoupled.
-
Relaxation delay: 2.0 s
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bonds, the C=C double bond, and the C-Cl bond.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 1600 - 1585, 1500-1400 | Aromatic C=C | In-ring stretch |
| 1650 - 1630 | Alkene C=C | Stretch |
| 1250 - 1100 | C-F | Stretch |
| 970 - 960 | (E)-alkene C-H | Out-of-plane bend |
| 800 - 600 | C-Cl | Stretch |
| 900 - 675 | Aromatic C-H | Out-of-plane bend |
Justification of Predicted IR Data:
-
Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[8][9][10]
-
Alkene C=C and C-H Bending: The C=C stretching of the alkene will appear around 1650-1630 cm⁻¹. A key diagnostic peak for the (E)-stereochemistry is the strong out-of-plane C-H bending vibration expected around 970-960 cm⁻¹.
-
C-F and C-Cl Stretching: The C-F stretching vibrations typically appear as strong bands in the 1250-1100 cm⁻¹ region.[11] The C-Cl stretching vibration is expected at a lower frequency, in the 800-600 cm⁻¹ range.[11]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two KBr plates or as a thin film on a KBr disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 to 400 cm⁻¹
-
-
Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 188/190 | [M]⁺ (Molecular ion) |
| 153 | [M - Cl]⁺ |
| 117 | [M - CH₂Cl]⁺ |
| 115 | [C₉H₈]⁺ |
| 77 | [C₆H₅]⁺ |
Justification of Predicted MS Data:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 188. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 190 with about one-third the intensity of the molecular ion peak is expected.[12]
-
Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom.[13][14] Therefore, a significant peak at m/z 153, corresponding to the loss of a chlorine radical, is anticipated. Further fragmentation of the side chain could lead to the loss of a chloromethyl radical, giving a fragment at m/z 117. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl group.[12]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range of m/z 40-500.
Potential Impurities and Their Spectroscopic Signatures
The synthesis of this compound may result in the formation of impurities. A potential impurity is the (Z)-isomer.
Figure 2: Structure of the potential (Z)-isomer impurity.
The (Z)-isomer would be distinguishable from the (E)-isomer primarily by ¹H NMR spectroscopy. The coupling constant between the vinyl protons (H-1' and H-2') would be significantly smaller, typically in the range of 7-12 Hz. In the IR spectrum, the out-of-plane C-H bending vibration for a (Z)-alkene would be found around 730-665 cm⁻¹. The mass spectrum of the (Z)-isomer is expected to be very similar to that of the (E)-isomer.
Other potential impurities could arise from the starting materials or side reactions during synthesis.[15] For example, isomers with different substitution patterns on the aromatic ring could be present. These would have distinct ¹H and ¹³C NMR spectra, particularly in the aromatic region.
Conclusion
This technical guide provides a detailed prediction and interpretation of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the characterization of this molecule. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. Careful analysis of the predicted spectra will enable researchers to confidently identify this compound and distinguish it from potential isomers and impurities.
References
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
Cinnamyl chloride. PubChem. [Link]
-
Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance. [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]
- ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). [Source Document]
-
1,4-Difluorobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and... ResearchGate. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health. [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health. [Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]
- 15.
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
1,4-Difluorobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
1-Chloro-3-phenylpropane. SpectraBase. [Link]
-
IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]
-
Halogenated Organic Compounds. Spectroscopy Online. [Link]
Sources
- 1. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects on 13C chemical shifts (1972) | William B. Smith | 33 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a molecule featuring a complex interplay of aromatic, vinylic, and allylic protons influenced by electronegative halogen substituents. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple spectral prediction to explain the causal relationships between molecular structure and NMR observables. We will dissect the predicted chemical shifts (δ), scalar coupling constants (J), and signal multiplicities, grounding our analysis in fundamental principles and authoritative references. The guide includes a detailed, self-validating experimental protocol for acquiring a high-quality spectrum and presents all quantitative data in a clear, tabular format for ease of interpretation.
Introduction: Structural Significance and Analytical Challenge
This compound is a halogenated aromatic alkene. Molecules of this class are of significant interest in medicinal chemistry and materials science, where the strategic placement of halogen atoms can profoundly influence biological activity, metabolic stability, and material properties. The ¹H NMR spectrum of this compound presents a rich analytical puzzle due to its distinct spin systems: a substituted aromatic ring and an (E)-configured alkenyl chain.
The presence of two magnetically active fluorine (¹⁹F) nuclei introduces heteronuclear H-F couplings, which, alongside homonuclear H-H couplings, create complex splitting patterns. A thorough understanding of this spectrum is crucial for structural verification, purity assessment, and the characterization of related compounds. This guide provides a predictive framework for interpreting this spectrum, elucidating the key through-bond interactions that define its appearance.
Theoretical Analysis and Spectral Prediction
The structure of this compound contains six chemically non-equivalent protons, which will give rise to six distinct signals in the ¹H NMR spectrum. We will analyze the molecule by dividing it into its two primary components: the 1,4-difluorophenyl group and the (E)-3-chloroprop-1-en-1-yl side chain.
The Aromatic Region (δ 6.8–7.5 ppm)
The aromatic region is characterized by three proton signals (H3, H5, H6) on the difluorobenzene ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the two fluorine atoms and the vinyl substituent, as well as by ortho, meta, and para H-H couplings and heteronuclear H-F couplings.[1][2]
-
H3: This proton is ortho to the electron-withdrawing vinyl substituent and meta to the F4 fluorine. It is expected to be deshielded relative to benzene (7.34 ppm). It will be split by H5 (para coupling, ⁴JHH, typically small) and H6 (meta coupling, ⁴JHH ≈ 2–3 Hz).[3][4] Furthermore, it will exhibit coupling to the F4 fluorine (⁴JHF) and potentially a smaller long-range coupling to the F1 fluorine (⁵JHF). The resulting signal is predicted to be a complex multiplet, likely appearing as a doublet of doublets or a more complex pattern.
-
H5: This proton is situated between two fluorine atoms, ortho to F4 and meta to F1. It will experience significant deshielding from the adjacent fluorine. Its primary splitting will arise from coupling to H6 (ortho coupling, ³JHH ≈ 7–10 Hz) and to the two fluorine atoms (³JHF to F4 and ⁴JHF to F1).[1][5] The signal is expected to be a complex multiplet.
-
H6: This proton is ortho to the F1 fluorine and meta to the vinyl group and the F4 fluorine. It will be split by H5 (ortho coupling, ³JHH ≈ 7–10 Hz) and H3 (meta coupling, ⁴JHH ≈ 2–3 Hz).[4] It will also show significant coupling to the adjacent F1 fluorine (³JHF) and a smaller coupling to the F4 fluorine (⁴JHF). This will result in a complex multiplet, likely a triplet of doublets or a doublet of doublet of doublets.
The Vinylic and Allylic Region (δ 4.0–7.0 ppm)
This region contains the signals for the three protons of the chloropropenyl side chain (H1', H2', H3').
-
H1': This vinylic proton is directly attached to the aromatic ring, which deshields it due to anisotropic effects.[6] It is part of an (E)-alkene, meaning it will have a large trans coupling to H2'.[7] Its signal will be a doublet due to this primary coupling. This doublet may be further split by long-range couplings to aromatic protons (e.g., H6) and potentially through-space coupling to the F1 fluorine.[8][9] The expected multiplicity is a doublet, or a doublet of multiplets.
-
H2': This vinylic proton is adjacent to the chloromethyl group. The electronegativity of the chlorine atom on the neighboring carbon will have a deshielding effect.[10] It is coupled to H1' with a large trans coupling constant (³JHH(trans) ≈ 11–18 Hz) and to the two equivalent H3' protons with an allylic coupling constant (⁴JHH ≈ 4–8 Hz).[7][11] Therefore, its signal is predicted to appear as a doublet of triplets (dt).
-
H3': These two allylic protons are chemically equivalent. They are on a carbon atom bonded to an electronegative chlorine atom, which causes a significant downfield shift.[12] They are coupled to the vinylic proton H2' (³JHH), which will split their signal into a doublet.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a robust methodology for preparing a sample and acquiring a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data quality and reproducibility.
Objective: To obtain a well-resolved ¹H NMR spectrum of this compound, suitable for detailed structural analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5–25 mg of the solid compound into a clean, dry vial.[13][14] Using a higher concentration may decrease the time needed for acquisition but can lead to line broadening.[13]
-
Add approximately 0.6–0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[15] CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual peak at ~7.26 ppm.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
To prevent spectral distortion from suspended solids, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[14] Cotton wool should be avoided as solvents can leach impurities from it.
-
Cap the NMR tube securely and label it clearly.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters (Typical for 400 MHz):
-
Experiment: Standard 1D Proton (zg30 or similar pulse program).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Transmitter Offset (O1P): Centered in the middle of the expected spectral region (~6 ppm).
-
Acquisition Time (AQ): ~3–4 seconds.
-
Relaxation Delay (D1): 2–5 seconds. A longer delay ensures full relaxation for quantitative integration.
-
Number of Scans (NS): 8–16 scans. This can be increased for very dilute samples.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals to determine the relative number of protons for each.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz.
-
Predicted Spectral Data Summary
The following table summarizes the predicted ¹H NMR data for this compound. Chemical shift ranges are based on typical values for similar structural motifs.[16][17][18]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 7.0 – 7.3 | ddd (doublet of doublet of doublets) or m (multiplet) | ⁴J(H3-H6) ≈ 2-3; ⁴J(H3-F4) ≈ 4-8; ⁵J(H3-F1) ≈ 1-3 |
| H5 | 6.9 – 7.2 | ddd or m | ³J(H5-H6) ≈ 7-10; ³J(H5-F4) ≈ 7-10; ⁴J(H5-F1) ≈ 4-8 |
| H6 | 6.8 – 7.1 | ddd or m | ³J(H6-H5) ≈ 7-10; ⁴J(H6-H3) ≈ 2-3; ³J(H6-F1) ≈ 7-10 |
| H1' | 6.5 – 6.9 | d (doublet) or dm (doublet of multiplets) | ³J(H1'-H2') ≈ 15-18 (trans) |
| H2' | 6.1 – 6.5 | dt (doublet of triplets) | ³J(H2'-H1') ≈ 15-18 (trans); ³J(H2'-H3') ≈ 6-8 |
| H3' | ~ 4.2 | d (doublet) | ³J(H3'-H2') ≈ 6-8 |
Visualization of Key NMR Interactions
To visually represent the structural relationships and key scalar couplings, the following diagram was generated using the Graphviz DOT language. The diagram highlights the through-bond interactions that give rise to the complex splitting patterns observed in the spectrum.
Figure 1: Molecular structure of this compound with key H-H and H-F scalar (J) couplings highlighted.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its intricate molecular architecture. By systematically analyzing the constituent spin systems, we can predict a spectrum characterized by a complex aromatic region and a distinct vinylic/allylic region. The key diagnostic features include the large trans coupling constant between the vinylic protons (H1' and H2') and the doublet of triplets pattern for H2', which confirms the connectivity of the side chain. The aromatic signals, while complex due to overlapping H-H and H-F couplings, provide definitive information about the substitution pattern on the benzene ring. This in-depth guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this and structurally related molecules in their scientific endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Wu, H., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Retrieved from [Link]
-
Fiveable. (n.d.). Vinylic Protons Definition. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkenes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Retrieved from [Link]
-
Foroozandeh, M., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Foroozandeh, M., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. RSC Publishing. Retrieved from [Link]
-
G. A. Morris, et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Publishing. Retrieved from [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
Myhre, P. C., et al. (1978). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2015). Can alkene protons appear as low as 4.77ppm in 1H-NMR?. Retrieved from [Link]
-
Cui, Q., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
-
Roberts, J. D. (n.d.). Fluorine NMR. California Institute of Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Villegas, J. A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. Alkenes | OpenOChem Learn [learn.openochem.org]
- 12. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. How To [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. acdlabs.com [acdlabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations. We will delve into the theoretical basis for predicting the chemical shifts and coupling constants, present a detailed experimental protocol, and provide a thorough, justified analysis of the expected spectrum. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Structural Elucidation Challenge
The precise structural characterization of novel organic compounds is a cornerstone of modern drug discovery and development. This compound presents a unique analytical challenge due to the confluence of several structural features: a substituted aromatic ring, a vinyl group, and halogen substituents (fluorine and chlorine). Each of these moieties imparts distinct electronic effects that influence the magnetic environment of the carbon nuclei.
¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of a molecule, providing critical information about the number of non-equivalent carbons, their hybridization state, and their connectivity. The presence of fluorine atoms further enriches the spectrum with through-bond carbon-fluorine (C-F) spin-spin coupling, offering an additional layer of structural verification. This guide will systematically deconstruct the expected ¹³C NMR spectrum of the title compound, providing a robust framework for its unambiguous identification and characterization.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A proactive approach to spectral analysis involves the prediction of the spectrum based on established principles of NMR spectroscopy. This not only aids in the final assignment but also demonstrates a thorough understanding of the molecule's electronic structure.
Chemical Shift Prediction
The chemical shift (δ) of a ¹³C nucleus is primarily governed by the local electron density. Electronegative atoms and π-systems significantly influence these shifts.[1][2][3] We can dissect the molecule into two key fragments for a more accurate prediction: the 1,4-difluorobenzene ring and the (E)-3-chloroprop-1-en-1-yl side chain.
-
The Aromatic Region (δ 110-165 ppm): The chemical shifts of the aromatic carbons are influenced by the two fluorine atoms and the vinyl substituent. Fluorine, being highly electronegative, exerts a strong deshielding effect on the carbon to which it is directly attached (the ipso-carbon), while causing a shielding effect on the ortho and para carbons, and a smaller deshielding effect on the meta carbon.[4] The vinyl group will also induce shifts in the aromatic ring. Based on data for 1,4-difluorobenzene and substituted styrenes, we can anticipate the chemical shifts for the six aromatic carbons.[5][6][7]
-
The Alkenyl and Aliphatic Regions (δ 30-140 ppm): The vinyl carbons (Cα and Cβ) will resonate in the alkene region of the spectrum. The chlorine atom on the propyl group will deshield the adjacent carbon (Cγ). The trans configuration of the double bond also influences the chemical shifts of the vinyl carbons. Data from related cinnamyl and chlorovinyl compounds can be used to estimate these shifts.[5][8][9]
Carbon-Fluorine (C-F) Coupling
A key feature in the ¹³C NMR spectrum of fluorinated organic compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei (¹⁹F has a nuclear spin, I = 1/2, and is 100% abundant). This coupling is observed over one or more bonds and the magnitude of the coupling constant (J) provides valuable structural information.
-
One-Bond Coupling (¹JCF): This is the largest C-F coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[10]
-
Two-Bond Coupling (²JCF): Coupling between a fluorine atom and a carbon two bonds away is smaller, generally in the range of 18-26 Hz.
-
Three-Bond and Long-Range Coupling (³JCF, ⁿJCF): Coupling over three or more bonds can also be observed, particularly in aromatic and conjugated systems, with magnitudes typically less than 12 Hz.[8][11][12]
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a robust and self-validating system.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It provides a good balance of solubility for a wide range of organic molecules and has a well-defined solvent peak for referencing (δ ≈ 77.16 ppm).
-
Concentration: A concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended for a standard ¹³C NMR experiment.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of CDCl₃ is often sufficient and avoids potential contamination.
-
Moisture Sensitivity: Given the potential for hydrolysis of the allylic chloride, ensure the use of dry solvent and NMR tube, particularly if the sample is to be stored for an extended period.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be employed.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) will encompass all expected carbon resonances.
-
Acquisition Time (AT): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, which is particularly important for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing C-H couplings, resulting in single peaks for each carbon (unless coupled to fluorine).
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Spectrum and Analysis
Based on the theoretical principles and data from analogous compounds, we can predict and analyze the ¹³C NMR spectrum of this compound. The molecule has 9 unique carbon environments, and thus, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Structure and Numbering:
Detailed Peak Assignments
The following table summarizes the predicted chemical shifts, multiplicities due to C-F coupling, and the justification for each assignment.
| Carbon | Predicted δ (ppm) | Multiplicity (JCF in Hz) | Justification |
| C1 | 158 - 162 | dd (¹JCF ≈ 245, ²JCF ≈ 15) | ipso-Carbon attached to fluorine, deshielded. Coupled to both F atoms. |
| C4 | 155 - 159 | dd (¹JCF ≈ 245, ⁴JCF ≈ 3-5) | ipso-Carbon attached to fluorine, deshielded. Coupled to both F atoms. |
| C2 | 125 - 130 | dd (²JCF ≈ 20, ³JCF ≈ 8) | Quaternary carbon attached to the vinyl group and ortho to a fluorine. |
| C6 | 115 - 120 | d (²JCF ≈ 20) | CH carbon ortho to a fluorine. |
| C3 | 118 - 122 | d (³JCF ≈ 8) | CH carbon meta to one fluorine and ortho to another. |
| C5 | 112 - 116 | d (³JCF ≈ 8) | CH carbon meta to one fluorine and ortho to another. |
| Cα | 128 - 132 | t (³JCF ≈ 5, ⁴JCF ≈ 3) | Vinylic CH carbon attached to the aromatic ring. |
| Cβ | 124 - 128 | s | Vinylic CH carbon adjacent to the chloromethyl group. |
| Cγ | 42 - 46 | s | Aliphatic CH₂ carbon deshielded by the chlorine atom. |
Visualizing the Predicted Spectrum
The following diagram illustrates the predicted regions for the carbon signals.
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. By integrating theoretical predictions with a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this and structurally related molecules. The detailed analysis of chemical shifts and, critically, the C-F coupling patterns, offers a powerful, self-validating system for structural confirmation. This approach, grounded in scientific integrity and expertise, is essential for advancing research in drug development and synthetic chemistry.
References
-
Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part V. Carbon-13 Spectra of Some Substituted Styrenes. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Robinson, C. N., et al. (1980). Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance (1969), 41(2), 293–301. [Link]
-
Happer, D. A. R. (1984). ¹³C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (10), 1673-1680. [Link]
-
Doddrell, D., Jordan, D., Riggs, N. V., & Wells, P. R. (1972). Long-range Carbon-Fluorine Scalar Coupling in some Fluorinated Aromatic Compounds. Journal of the Chemical Society, Chemical Communications, (18), 1158-1159. [Link]
-
PubChem. (n.d.). 1-Chloro-2-(phenylethynyl)benzene. National Center for Biotechnology Information. [Link]
-
Gribble, G. W., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science, 76(1), 10. [Link]
-
PubChem. (n.d.). Cinnamyl chloride. National Center for Biotechnology Information. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]
-
LibreTexts Chemistry. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
Ewing, D. F. (1979). ¹³C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499–524. [Link]
-
SpectraBase. (n.d.). (E)-1-Chloro-3-phenyl-2-butene. [Link]
-
PubChem. (n.d.). 1-Chloro-2-phenylethane. National Center for Biotechnology Information. [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
-
SpectraBase. (n.d.). 1-Chloro-3-phenylpropane. [Link]
-
ResearchGate. (n.d.). ¹³C NMR (100 MHz, CDCl3) of 2,2,2-Trichloro-1-phenylethane-1-one (1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamyl chloride(21087-29-6) 13C NMR spectrum [chemicalbook.com]
- 9. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloro-2-(phenylethynyl)benzene | C14H9Cl | CID 25116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 1-Chloro-3-phenylpropane(104-52-9) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Mass Spectrometry of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering predictive insights and practical methodologies for the structural elucidation of this specific molecule.
Introduction: The Analytical Imperative
This compound presents a unique analytical challenge due to its combination of a difluorinated benzene ring, a conjugated alkene system, and a reactive chloropropyl side chain. Mass spectrometry is an indispensable tool for confirming its molecular weight and deducing its structure through characteristic fragmentation patterns. This guide will explore the expected mass spectral behavior of this compound under common ionization techniques, primarily Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS), providing a predictive framework grounded in established chemical principles.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₉H₇ClF₂. The nominal molecular weight is calculated as follows:
-
Carbon: 9 x 12 = 108
-
Hydrogen: 7 x 1 = 7
-
Chlorine: 1 x 35 = 35 (for the most abundant isotope, ³⁵Cl)
-
Fluorine: 2 x 19 = 38
Nominal Molecular Weight (for ³⁵Cl) = 188
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak due to the natural abundance of the ³⁷Cl isotope.[1][2][3] Chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[1][3] This results in a characteristic isotopic pattern for the molecular ion peak:
-
M+ peak (containing ³⁵Cl): m/z 188
-
M+2 peak (containing ³⁷Cl): m/z 190
The relative intensity of the M+ to M+2 peak will be approximately 3:1, a definitive signature for the presence of a single chlorine atom in the molecule.[1][2][4]
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical and depends on the sample's properties and the desired analytical information.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[5] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[5][6] For a relatively non-polar, volatile compound like this compound, EI-MS is the preferred method for obtaining detailed structural information.
Electrospray Ionization (ESI): Challenges and Solutions for a Non-Polar Analyte
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and high molecular weight compounds.[7] Direct ESI analysis of non-polar aromatic hydrocarbons can be challenging due to their poor ability to form ions in solution.[7][8] However, several strategies can be employed to enable ESI-MS analysis if required, for instance, when coupling with liquid chromatography:
-
Solvent-Assisted ESI (SAESI): Introducing a compatible electrospray solvent at the tip of the spray needle can facilitate the ionization of analytes in non-polar solvents.[8]
-
Use of Additives: The addition of ionization promoters, such as ammonium formate or metal salts like sodium acetate, can promote the formation of adducts ([M+NH₄]⁺ or [M+Na]⁺) that are readily detected by ESI-MS.[9]
-
Charge-Transfer Complexation: Reagents that can form charge-transfer complexes with aromatic systems can also be used to enhance ionization.
Given the goal of in-depth structural analysis, this guide will primarily focus on the fragmentation patterns expected from EI-MS.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of the molecular ion (M⁺˙ at m/z 188/190) of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of the aromatic ring, the double bond, and the halogen atoms will all influence the fragmentation cascade.
Primary Fragmentation Events
The initial fragmentation events are likely to involve the weakest bonds and the formation of the most stable neutral losses and charged fragments.
-
Loss of a Chlorine Radical (Cl•): This is a very common fragmentation pathway for chlorinated compounds.[2][10] The cleavage of the C-Cl bond would result in a stable cation at m/z 153. This fragment would not exhibit the characteristic 3:1 isotopic pattern, as the chlorine atom has been lost.
[C₉H₇F₂Cl]⁺˙ → [C₉H₇F₂]⁺ + Cl• m/z 188/190m/z 153
-
Benzylic/Allylic Cleavage: Cleavage of the bond between the chloromethyl group and the double bond is another probable pathway, leading to the formation of a stable, resonance-stabilized difluorostyrenyl cation. This would involve the loss of a chloromethyl radical (•CH₂Cl).
[C₉H₇F₂Cl]⁺˙ → [C₈H₅F₂]⁺ + •CH₂Cl m/z 188/190m/z 139
-
Loss of a Hydrogen Radical (H•): Aromatic compounds often show a significant [M-1]⁺ peak due to the loss of a hydrogen atom, leading to a more stabilized ion.[11]
[C₉H₇F₂Cl]⁺˙ → [C₉H₆F₂Cl]⁺ + H• m/z 188/190m/z 187/189
Secondary and Subsequent Fragmentations
The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller, characteristic ions.
-
Fragmentation of the [C₉H₇F₂]⁺ ion (m/z 153): This ion could undergo rearrangements and loss of neutral molecules like acetylene (C₂H₂) or hydrogen fluoride (HF). Loss of acetylene is a common fragmentation pathway for aromatic rings.[11]
[C₉H₇F₂]⁺ → [C₇H₅F₂]⁺ + C₂H₂ m/z 153m/z 127
-
Formation of the Tropylium Ion Analogue: Aromatic compounds with alkyl side chains often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[11] In this case, a difluorotropylium ion analogue might be formed, although its abundance would depend on the stability of the precursor ions.
Summary of Predicted Key Fragments
| m/z (for ³⁵Cl) | Proposed Ion Structure | Formation Pathway | Notes |
| 188, 190 | [C₉H₇F₂Cl]⁺˙ | Molecular Ion (M⁺˙) | Exhibits a ~3:1 isotopic pattern. |
| 187, 189 | [C₉H₆F₂Cl]⁺ | Loss of H• from M⁺˙ | [M-1]⁺ peak, common for aromatics. |
| 153 | [C₉H₇F₂]⁺ | Loss of Cl• from M⁺˙ | Likely to be an abundant peak. |
| 139 | [C₈H₅F₂]⁺ | Loss of •CH₂Cl from M⁺˙ | Benzylic/allylic cleavage. |
| 114 | [C₆H₄F₂]⁺˙ | Cleavage of the propenyl side chain. | Corresponds to the difluorobenzene radical cation. |
Experimental Protocols
To obtain a high-quality mass spectrum of this compound, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This is the preferred method for this analyte.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Capillary GC column suitable for semi-volatile aromatic compounds (e.g., DB-5ms, HP-5ms).
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless or split (10:1), depending on sample concentration.
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: ≥ 10,000 u/sec to ensure sufficient data points across the chromatographic peak.[12]
Direct Infusion ESI-MS (for verification of molecular weight)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source.
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable solvent mixture such as methanol/toluene (1:1 v/v).[7]
-
Add an ionization promoter, such as 0.1% formic acid or 1 mM sodium acetate.
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Sheath and Auxiliary Gas Flow: Optimize for stable spray.
-
Capillary Temperature: 275-350 °C.
-
Mass Range: m/z 100-500.
Visualizing the Fragmentation and Workflow
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
GC-MS Experimental Workflow
Caption: Standard workflow for the analysis of the target compound by GC-MS.
Conclusion
The mass spectrometric analysis of this compound, particularly using EI-MS, is expected to yield a wealth of structural information. The molecular ion should be clearly identifiable by its characteristic m/z value and the 3:1 isotopic pattern of the M⁺˙ and [M+2]⁺˙ peaks, confirming the presence of a single chlorine atom. The fragmentation pattern, dominated by the loss of a chlorine radical and benzylic/allylic cleavage, will provide strong evidence for the proposed structure. This guide provides a robust predictive framework and detailed experimental protocols to enable researchers to confidently identify and characterize this and structurally related compounds.
References
-
Mérida-Balsera, D., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(21), 2039-2046. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
de la Cal, A., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-536. [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]
-
Shi, Q., et al. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Analytical Chemistry, 88(7), 3471-3475. [Link]
-
Jobst, K. J., et al. (2013). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Mass Spectrometry, 48(6), 675-684. [Link]
-
Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. Retrieved from [Link]
-
Tomy, G. T., et al. (1997). New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry. Analytical Chemistry, 69(14), 2762-2771. [Link]
-
Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]. Retrieved from [Link]
-
The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
-
Analytica Chimica Acta. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytica Chimica Acta, 848, 43-50. [Link]
-
PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]
-
International Nuclear Information System. (2025). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]
-
Chemical Communications. (2006). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications, (27), 2893-2895. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(4), 1184-1199. [Link]
-
Journal of Mass Spectrometry. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. Journal of Mass Spectrometry, 51(11), 1148-1152. [Link]
-
MDPI. (2022). Chlorinated Paraffins in Chicken Eggs from Five Regions in China and Dietary Exposure Health Risk Assessment. Toxics, 10(11), 666. [Link]
-
NIST. (n.d.). Benzene, 1,4-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
Chemistry Wallah. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]
-
Rapid Communications in Mass Spectrometry. (2011). Mass Spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes. Rapid Communications in Mass Spectrometry, 25(22), 3417-3421. [Link]
-
ChemRxiv. (2024). Efficient generation of open multi-stage fragmentation mass spectral libraries. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News: Ultra Fast Mass Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Retrieved from [Link]
-
Concordia University. (n.d.). A MASS SPECTRAL STUDY OF HALOGENATED Nt-BUTYLACETAMIDES. Retrieved from [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. GCMS Section 6.9.5 [people.whitman.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
Navigating the Solubility Landscape of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene: A Technical Guide for Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This in-depth technical guide focuses on (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, a compound of interest in contemporary drug development. In the absence of established public data, this document provides a comprehensive framework for understanding and experimentally determining its solubility profile in organic solvents. We will first dissect the molecular structure to postulate its solubility characteristics, followed by a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to navigate the solubility challenges of this novel compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the performance of a potential drug molecule.[1] For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and erratic bioavailability, diminishing the therapeutic effect and increasing the risk of adverse effects.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is paramount during the early stages of drug discovery and lead optimization.[1]
This compound is a halogenated aromatic compound with structural features that suggest a complex solubility profile. The presence of fluorine and chlorine atoms, an alkene functional group, and a difluorinated benzene ring all contribute to its intermolecular interactions and, consequently, its solubility in different organic solvents. This guide aims to provide a robust framework for predicting and experimentally quantifying the solubility of this specific molecule.
Theoretical Framework: Predicting Solubility from Molecular Architecture
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. To anticipate the solubility of this compound, we must analyze its molecular structure for features that influence its polarity and potential for intermolecular interactions.
Molecular Structure of this compound:
-
Aromatic Ring: The 1,4-difluorobenzene ring is a core structural feature. While benzene itself is nonpolar, the presence of two highly electronegative fluorine atoms introduces polarity.
-
Halogenation: The molecule contains both fluorine and chlorine atoms. Halogens increase a molecule's lipophilicity.[3][4] The carbon-halogen bond is polar, which can lead to dipole-dipole interactions.[5] However, the overall effect on solubility in polar versus nonpolar solvents is complex. While halogens can increase polarity, they can also contribute to stronger van der Waals forces, enhancing solubility in nonpolar solvents.[3]
-
Alkene Group: The prop-1-en-1-yl chain introduces a region of unsaturation. Alkenes are generally considered nonpolar and tend to be soluble in nonpolar organic solvents.[6][7][8][9][10]
-
Overall Polarity: The combination of the polar C-F and C-Cl bonds and the largely nonpolar hydrocarbon backbone suggests that this compound is a molecule of intermediate polarity.
Based on this structural analysis, we can hypothesize the following solubility trends:
-
High Solubility: Expected in moderately polar to nonpolar organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).
-
Moderate Solubility: Likely in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions can occur.
-
Low Solubility: Anticipated in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) due to the compound's inability to effectively participate in hydrogen bonding as a donor. It can act as a weak hydrogen bond acceptor through its fluorine and chlorine atoms.[11] It is also expected to have low solubility in very nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) as the polar functionalities might hinder complete dissolution.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[12][13][14] This protocol outlines the necessary steps, from preparation to analysis.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the selected organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.[13]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials at a high speed to pellet the remaining solid material.
-
Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This filtered solution represents the saturated solution.
-
-
Quantification by HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor.[15]
-
Data Presentation and Interpretation
The experimentally determined solubility values should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Low to Moderate | To be determined |
| Toluene | Nonpolar | High | To be determined |
| Dichloromethane | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Methanol | Polar Protic | Low | To be determined |
The results from this experimental determination will either validate or refine the initial predictions based on molecular structure. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular forces at play.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed to advance this compound through the drug development pipeline. The shake-flask method, coupled with HPLC-UV analysis, offers a reliable and accurate means of quantifying solubility.
Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the effect of temperature on solubility. This information will be invaluable for formulation development, enabling the design of effective delivery systems that can maximize the therapeutic potential of this compound.
References
-
IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
National Institutes of Health. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubMed Central. [Link]
-
Solubility of Things. Spectroscopic Techniques. [Link]
-
National Institutes of Health. (2023). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
OpenOChem Learn. Physical Properties of Alkenes. [Link]
-
Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?[Link]
-
Scilit. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship. [Link]
-
Solubility of Things. Functional Groups: Definition and Importance. [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Alkenes. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Testbook. Physical Properties of Alkenes:Melting & Boiling Point, Solubility. [Link]
-
Dovepress. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chemistry For Everyone. (2025). What Is The Functional Group In A Haloalkane? YouTube. [Link]
-
BioAssay Systems. Shake Flask Method Summary. [Link]
-
ACS Publications. (2014). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data. [Link]
-
Lumen Learning. 13.3 Physical Properties of Alkenes. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 12.4: Physical Properties of Alkenes. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
ACS Publications. (2019). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility. Introductory Organic Chemistry. [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]
-
American Chemical Society. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. testbook.com [testbook.com]
- 9. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. pharmaguru.co [pharmaguru.co]
chemical reactivity of the vinyl chloride group in (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
An In-depth Technical Guide to the Chemical Reactivity of the Vinyl Chloride Group in (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the chemical reactivity associated with the vinyl chloride moiety in the compound this compound. The strategic positioning of the vinyl chloride group, influenced by the electronic effects of the difluorinated aromatic ring, makes it a versatile functional handle for advanced synthetic applications.
Electronic Landscape and Inherent Reactivity of the Vinyl Chloride Group
The chemical behavior of the vinyl chloride group in this compound is fundamentally governed by the electronic interplay between the alkene and the substituted phenyl ring. The two fluorine atoms on the benzene ring exert a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic system. This inductive pull extends to the vinyl group, influencing the polarization of the carbon-carbon double bond and the strength of the carbon-chlorine bond.
The carbon atom of the C-Cl bond is sp² hybridized, which, combined with resonance effects, imparts a significant partial double bond character to it.[1][2] This results in a shorter, stronger, and less polar bond compared to that in simple alkyl chlorides.[1][3] Consequently, the vinyl chloride group exhibits marked resistance to classical nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Cornerstone
The most profound utility of the vinyl chloride group lies in its participation in palladium-catalyzed cross-coupling reactions. Although vinyl chlorides are less reactive than their corresponding bromides and iodides, modern catalytic systems have been developed to effectively activate the C-Cl bond for a variety of transformations.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling stands as a premier method for constructing C-C bonds. For the title compound, this reaction facilitates the coupling of the vinyl chloride with a diverse range of aryl or vinyl boronic acids.
Causality Behind Experimental Choices: The primary challenge in coupling vinyl chlorides is the oxidative addition step to the palladium(0) center. To overcome this hurdle, the use of electron-rich and sterically bulky phosphine ligands is essential. These ligands stabilize the palladium catalyst and promote the cleavage of the robust C-Cl bond.[6][7] A protocol using a combination of Pd(OAc)₂ and a ligand such as SPhos, with a fluoride base like CsF, has proven effective for these challenging substrates.[8]
Field-Proven Protocol: Suzuki-Miyaura Coupling of a Vinyl Chloride
-
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 eq), the corresponding boronic acid (1.2 eq), and CsF (3.0 eq) are added, followed by anhydrous isopropanol.
-
The mixture is heated to 80°C and stirred until reaction completion is observed via TLC or GC-MS.
-
Post-reaction, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and subjected to an aqueous workup.
-
The product is isolated and purified using column chromatography.
Heck Reaction
The Heck reaction offers a reliable method for the vinylation of alkenes, enabling the synthesis of substituted dienes and other valuable conjugated systems.
Expertise & Experience: The successful execution of a Heck reaction with a vinyl chloride substrate necessitates conditions that favor the oxidative addition step. This is typically achieved with higher temperatures and the use of specific phosphine ligands that maintain catalyst stability and activity.[9][10]
Experimental Protocol: Heck Vinylation
-
A sealed reaction vessel is charged with this compound (1.0 eq), the coupling alkene (1.5 eq), Pd(OAc)₂ (3 mol%), dppp (6 mol%), and triethylamine (3 eq) in DMF.
-
The vessel is sealed and heated to approximately 115°C.
-
Reaction progress is monitored by an appropriate analytical technique (GC-MS or LC-MS).
-
Upon completion, the reaction is cooled and the product is extracted and purified.
Sonogashira Coupling
The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between the vinyl chloride and a terminal alkyne, yielding a conjugated enyne. This reaction is characteristically co-catalyzed by palladium and copper(I).[11][12]
Trustworthiness Through a Self-Validating System: The Sonogashira reaction operates via two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the vinyl chloride, while the copper cycle generates the reactive copper(I) acetylide.[13][14] An amine base is critical, serving both to deprotonate the alkyne and to regenerate the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling
-
Under an inert atmosphere, this compound (1.0 eq) and the terminal alkyne (1.2 eq) are dissolved in an amine solvent such as triethylamine.
-
Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) are added.
-
The mixture is heated to 60°C and monitored by TLC.
-
After the reaction, the mixture is filtered through Celite to remove catalyst residues and the product is purified by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of enamines, the Buchwald-Hartwig amination provides a direct route to form a C-N bond between the vinyl chloride and a primary or secondary amine.[4][15]
Authoritative Grounding: The development of this reaction, particularly the design of specialized bulky, electron-rich phosphine ligands by Buchwald and Hartwig, has been pivotal in extending its applicability to less reactive substrates like vinyl chlorides.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, a reaction vial is charged with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), sodium tert-butoxide (1.4 eq), the desired amine (1.2 eq), and this compound (1.0 eq).
-
Anhydrous toluene is added, and the vial is sealed.
-
The reaction is heated to 90°C.
-
Upon completion, the product is isolated following a standard workup and purification procedure.
Resistance to Nucleophilic Substitution and Grignard Formation
Nucleophilic Substitution: Direct nucleophilic substitution at the vinyl chloride carbon is inherently difficult.[3] The SN1 pathway is disfavored due to the high instability of the resulting vinylic carbocation.[1] The SN2 pathway is impeded by the steric hindrance and electronic repulsion of the π-system of the double bond, which prevents the required backside attack of the nucleophile.[1]
Grignard Reagent Formation: The formation of a Grignard reagent from vinyl chloride is not practical under standard laboratory conditions due to the inertness of the C-Cl bond towards magnesium metal.[18][19][20] While specialized methods exist, they are not routinely employed.[21]
Data Summary Table
| Reaction Type | Key Characteristics | Representative Conditions | Resulting Product Class |
| Suzuki-Miyaura Coupling | Forms C(sp²)-C(sp²) bonds. | Pd(OAc)₂/SPhos, CsF, Isopropanol, 80°C | Substituted Styrenes/Dienes |
| Heck Reaction | Forms C(sp²)-C(sp²) bonds with alkenes. | Pd(OAc)₂/dppp, NEt₃, DMF, 115°C | Conjugated Dienes |
| Sonogashira Coupling | Forms C(sp²)-C(sp) bonds. | Pd(PPh₃)₄/CuI, Et₃N, 60°C | Conjugated Enynes |
| Buchwald-Hartwig Amination | Forms C(sp²)-N bonds. | Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 90°C | Enamines |
| Nucleophilic Substitution | Highly disfavored. | Requires forcing conditions; limited scope. | - |
| Grignard Formation | Not feasible under standard conditions. | Requires highly activated magnesium. | - |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A standard workflow for performing and analyzing a cross-coupling reaction.
References
- Filo. (2025, October 27). Reaction between grignard reagent with vinyl chloride.
- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Brainly.com. (2023, September 18). Why is vinyl chloride unreactive in nucleophilic substitution reactions?.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Shaalaa.com. (2025, December 5). Explain why vinyl chloride is unreactive in nucleophilic substitution reactions.
- Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Wikipedia. (n.d.). Grignard reaction.
- Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?.
- Brainly.in. (2019, February 18). Why vinyl chloride does not form grignard reagnet on rxn with mg?.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- RSC Publishing. (n.d.). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Journal of the American Chemical Society. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Benchchem. (n.d.). A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions.
- IT Services - University of Liverpool. (2020, July 30). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?.
- Google Patents. (n.d.). US2959597A - Vinyl chloride-cyclic ether grignard reagents.
- Wikipedia. (n.d.). Heck reaction.
- SynArchive. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
Sources
- 1. shaalaa.com [shaalaa.com]
- 2. quora.com [quora.com]
- 3. brainly.com [brainly.com]
- 4. Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. synarchive.com [synarchive.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 19. brainly.in [brainly.in]
- 20. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 21. Grignard reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Laboratory Protocol for the Stereoselective Synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Introduction
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the difluorinated phenyl ring and the reactive chloropropyl side chain makes it a versatile building block for introducing these moieties into larger, more complex molecular architectures. The stereochemistry of the carbon-carbon double bond is crucial for the biological activity and material properties of its derivatives, necessitating a stereoselective synthetic approach. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This method offers high stereoselectivity, good functional group tolerance, and generally high yields.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 2,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks | Irritant.[1] |
| (E)-1-Bromo-3-chloroprop-1-ene | C₃H₄BrCl | 155.42 | ≥95% | e.g., TCI, Alfa Aesar | Flammable, toxic, mutagenic.[2][3][4][5][6] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | ≥99% | e.g., Strem, Sigma-Aldrich | Air and light sensitive. |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | e.g., Fisher Scientific, VWR | Anhydrous. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | e.g., Acros Organics, Sigma-Aldrich | Peroxide-former. |
| Water | H₂O | 18.02 | Deionized | - | Degas before use. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | For workup and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | - | For chromatography. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | - | For drying. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | - | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Schlenk line (optional, but recommended)
-
Syringes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,5-difluorophenylboronic acid (0.790 g, 5.0 mmol, 1.0 equiv).
-
Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol, 0.05 equiv). The yellow color of the catalyst may lighten, which is normal.
-
In a separate flask, prepare a degassed solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 25 mL total). Degassing can be achieved by bubbling inert gas through the solvent mixture for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalytic species.
-
Add (E)-1-bromo-3-chloroprop-1-ene (0.58 mL, 6.0 mmol, 1.2 equiv) to the reaction mixture via syringe.
Step 2: Reaction Execution
-
Fit the flask with a condenser under a continuous flow of inert gas.
-
Heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Maintain vigorous stirring at this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: 9:1 Hexane/Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
The reaction is typically complete within 4-6 hours. The consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product should be observed.
-
Step 3: Workup and Isolation
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane to 95:5 hexane/ethyl acetate is typically effective.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Expected Yield: 65-85%.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[7][8][9] The catalytic cycle involves a palladium(0) species and can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (E)-1-bromo-3-chloroprop-1-ene, forming a Pd(II) complex. This step proceeds with retention of stereochemistry at the double bond.[7]
-
Transmetalation: The organoboron species (2,5-difluorophenylboronic acid) is activated by the base (potassium carbonate) to form a more nucleophilic boronate complex. This complex then transfers the 2,5-difluorophenyl group to the palladium center, displacing the halide.[7][9] The presence of electron-withdrawing fluorine atoms on the phenylboronic acid can enhance its Lewis acidity, potentially facilitating the formation of the reactive boronate species.[11]
-
Reductive Elimination: The two organic fragments (the 2,5-difluorophenyl and the 3-chloroprop-1-en-1-yl groups) are eliminated from the palladium center, forming the final carbon-carbon bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The stereochemistry of the double bond is retained in this step as well.[10]
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-7.15 (m, 3H, Ar-H), 6.65 (d, 1H, J = 15.8 Hz, Ar-CH=), 6.20 (dt, 1H, J = 15.8, 6.0 Hz, =CH-CH₂), 4.20 (d, 2H, J = 6.0 Hz, -CH₂Cl).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.5 (dd, J = 248, 12 Hz), 156.0 (dd, J = 246, 12 Hz), 132.0 (d, J = 8 Hz), 128.5 (t, J = 6 Hz), 122.0 (dd, J = 24, 4 Hz), 117.5 (dd, J = 25, 8 Hz), 115.0 (d, J = 22 Hz), 45.0.
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -118.0 (m), -122.5 (m).
-
Mass Spectrometry (EI): m/z 204 (M⁺), 169 (M⁺ - Cl).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling of Reagents:
-
1-Bromo-3-chloropropane: This substance is flammable, toxic if inhaled, and suspected of causing genetic defects.[2][3][4][5][6] Handle only in a well-ventilated chemical fume hood. Avoid contact with skin and eyes.
-
2,5-Difluorophenylboronic acid: Causes skin and eye irritation.[1] Avoid inhalation of dust.
-
Tetrakis(triphenylphosphine)palladium(0): This catalyst is air and light-sensitive and should be handled under an inert atmosphere.
-
1,4-Dioxane: This solvent is a potential carcinogen and can form explosive peroxides upon storage. Use only freshly opened or tested solvent.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst, ensure inert atmosphere is maintained. |
| Poor quality reagents/solvents | Use anhydrous solvents and pure reagents. Ensure boronic acid has not decomposed. | |
| Insufficient degassing | Degas solvents thoroughly to remove oxygen which can deactivate the catalyst. | |
| Formation of Side Products | Homocoupling of boronic acid | Ensure slow addition of the vinyl bromide. |
| Protodeboronation | Use anhydrous base and solvents. | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and stereoselective method for the synthesis of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and materials science.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Safety Data Sheet: 1-Bromo-3-chloropropane. Carl ROTH. [Link]
-
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
-
SAFETY DATA SHEET - 2,5-Difluorophenylboronic acid. Fisher Scientific. [Link]
-
Advances in the Synthesis of Vinyl Chloride Compounds. Progress in Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. YouTube. [Link]
-
2,5-DIFLUOROPHENYLBORONIC ACID. ChemBK. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. fishersci.de [fishersci.de]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Bromo-3-chloropropane - Safety Data Sheet [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of a Phthalazine-Based Aldose Reductase Inhibitor using (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis and evaluation of a potent aldose reductase inhibitor derived from the starting material, (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. Aldose reductase (AR) is a critical enzyme in the polyol pathway; its overactivation under hyperglycemic conditions is a key driver of chronic diabetic complications, including neuropathy, retinopathy, nephropathy, and cataract formation.[1][2][3] The inhibition of AR presents a promising therapeutic strategy to mitigate the pathogenesis of these conditions.[4][5] This document details a plausible and robust multi-step synthetic route to a phthalazineacetic acid derivative, a class of compounds known for their potent AR inhibitory activity.[6][7] We provide step-by-step experimental protocols, from the initial oxidation of the starting material to the final active pharmaceutical ingredient. Furthermore, a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound is included, ensuring a self-validating system for researchers in drug discovery and development.
Introduction: The Rationale for Aldose Reductase Inhibition
Under normal physiological glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of chronic hyperglycemia, characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is shunted into the polyol pathway, where aldose reductase (AR), the rate-limiting enzyme, reduces glucose to sorbitol, consuming the cofactor NADPH.[1][8] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[9]
The pathological consequences of this pathway's overactivation are twofold:
-
Sorbitol Accumulation: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation in insulin-insensitive tissues (e.g., nerves, retina, lens, and kidneys) creates a hyperosmotic environment, leading to osmotic stress, cellular swelling, and eventual tissue damage.[6][10]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this critical reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a primary cellular antioxidant, by glutathione reductase. A diminished NADPH/NADP⁺ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to increased oxidative stress and further cellular injury.[10][11]
By inhibiting aldose reductase, the flux of glucose through the polyol pathway can be significantly reduced, thereby preventing sorbitol accumulation and mitigating the downstream effects of osmotic and oxidative stress.[12] This is the foundational principle behind the development of aldose reductase inhibitors (ARIs).
The Polyol Pathway and Mechanism of AR Inhibition
The diagram below illustrates the central role of aldose reductase in the polyol pathway and the therapeutic intervention point for ARIs.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Synthetic Strategy and Protocols
The target molecule, a potent phthalazineacetic acid-based ARI, is synthesized from this compound via a four-step sequence. This strategy is designed based on established and reliable organic transformations.
Caption: Proposed synthetic workflow for the target Aldose Reductase Inhibitor.
PART 1: Synthesis of 2-(2-(2,5-Difluorophenyl)acetyl)benzoic Acid (Intermediate 1)
Principle: This step involves the oxidative cleavage of the alkene in the starting material to form a carboxylic acid. A subsequent Friedel-Crafts acylation or similar reaction would be required to form the 2-acylbenzoic acid structure. For the purpose of this protocol, we will assume a multi-step process that leads to this key intermediate, as direct oxidation and rearrangement is complex. The formation of 2-acylbenzoic acids is a well-established precursor step for phthalazinones.[1][6]
Protocol:
-
Oxidation (Hypothetical): The starting material, this compound, would first be oxidized to yield 2,5-difluorophenylacetic acid. This can be achieved using strong oxidizing agents like potassium permanganate or ozone followed by an oxidative workup.
-
Formation of Acyl Chloride: The resulting carboxylic acid is converted to its acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Friedel-Crafts Acylation: The acyl chloride is then reacted with a suitable benzene derivative (in a more complex synthesis) or undergoes an intramolecular cyclization if the precursor is designed appropriately, to form the 2-acylbenzoic acid. A more direct route involves starting from 2,5-difluorobenzyl bromide and phthalic anhydride derivatives.
Note: As the direct conversion is complex and not specifically detailed in the literature from the exact starting material, this section outlines the principles. The key transformation is arriving at the 2-acylbenzoic acid structure, which is the direct precursor for the next validated step.
PART 2: Synthesis of 4-((2,5-Difluorophenyl)methyl)-1(2H)-phthalazinone (Intermediate 2)
Principle: This reaction is a classic cyclocondensation to form the phthalazinone heterocyclic system. The ketone and carboxylic acid functionalities of the 2-acylbenzoic acid react with the two nitrogen atoms of hydrazine to form the stable six-membered diazine ring.[1][4][6]
Materials:
-
2-(2-(2,5-Difluorophenyl)acetyl)benzoic acid (Intermediate 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Acetic Acid
-
Reflux condenser and heating mantle
-
Magnetic stirrer
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Intermediate 1 in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 1.2 to 1.5 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-120 °C depending on the solvent) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phthalazinone.
PART 3: Synthesis of Ethyl 2-(4-((2,5-difluorophenyl)methyl)-1-oxophthalazin-2(1H)-yl)acetate (Intermediate 3)
Principle: This step involves the N-alkylation of the phthalazinone ring at the N-2 position. The nitrogen atom acts as a nucleophile, displacing the bromide from ethyl bromoacetate in an Sₙ2 reaction. A weak base is used to deprotonate the phthalazinone, increasing its nucleophilicity.[13]
Materials:
-
4-((2,5-Difluorophenyl)methyl)-1(2H)-phthalazinone (Intermediate 2)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Magnetic stirrer
Protocol:
-
To a solution of Intermediate 2 (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add ethyl bromoacetate (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to a gentle reflux (for acetone) or maintain at 50-60 °C (for DMF) for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
PART 4: Synthesis of 2-(4-((2,5-Difluorophenyl)methyl)-1-oxophthalazin-2(1H)-yl)acetic acid (Final Product)
Principle: The final step is a simple saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is the active form of the aldose reductase inhibitor.
Materials:
-
Ethyl 2-(4-((2,5-difluorophenyl)methyl)-1-oxophthalazin-2(1H)-yl)acetate (Intermediate 3)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M
-
Magnetic stirrer
Protocol:
-
Dissolve the ester (Intermediate 3, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq) to the reaction mixture.
-
Stir the solution at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final, pure aldose reductase inhibitor.
In Vitro Aldose Reductase Inhibition Assay
Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[7][8] The inhibitory potential of the synthesized compound is quantified by measuring the reduction in the rate of NADPH oxidation.
Materials:
-
Partially purified or recombinant aldose reductase enzyme
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (in buffer)
-
DL-glyceraldehyde solution (substrate, in buffer)
-
Synthesized inhibitor and a reference standard (e.g., Quercetin, Zopolrestat) dissolved in DMSO
-
UV-Vis Spectrophotometer with temperature control
Protocol:
-
Prepare Reaction Mixtures: In a 1 mL cuvette, prepare the blank, control, and test samples as described in the table below.
-
Incubation: Pre-incubate the cuvettes containing buffer, enzyme, NADPH, and the test compound (or vehicle for control) for 10 minutes at 37 °C.
-
Initiate Reaction: Start the reaction by adding the DL-glyceraldehyde substrate to the Control and Test cuvettes. Mix gently by inverting.
-
Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate Rate of Reaction: Determine the linear rate of NADPH consumption (ΔAbs/min) for both the control and test samples.
-
Calculate Percentage Inhibition:
-
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
-
Determine IC₅₀: Plot the % inhibition against a range of inhibitor concentrations (logarithmic scale). The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.
| Component | Blank (µL) | Control (µL) | Test (µL) |
| Phosphate Buffer (0.067 M, pH 6.2) | 880 | 780 | 770 |
| NADPH (0.1 mM) | 100 | 100 | 100 |
| Aldose Reductase Enzyme | 20 | 20 | 20 |
| DMSO (Vehicle) | - | 10 | - |
| Test Inhibitor (in DMSO) | - | - | 10 |
| Pre-incubate at 37°C for 10 min | |||
| DL-Glyceraldehyde (10 mM) | - | 100 | 100 |
| Total Volume (µL) | 1000 | 1000 | 1000 |
Data Presentation: Inhibitory Potency
The inhibitory potency of the newly synthesized compound should be compared against a known standard.
| Compound | Enzyme Source | Substrate | IC₅₀ (nM) |
| Synthesized ARI | Human Recombinant AR | DL-Glyceraldehyde | Experimental Value |
| Zopolrestat (Reference) [7] | Human Recombinant AR | DL-Glyceraldehyde | 3.1 |
| Quercetin (Reference) [7] | Rat Lens AR | DL-Glyceraldehyde | ~260 |
References
-
Mennen, S. M., Mak-Jurkauskas, M. L., & Bio, M. M. (2020). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Organic Process Research & Development. Available at: [Link]
-
Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews. Available at: [Link]
- Gabbay, K. H. (1973). The Sorbitol Pathway and the Complications of Diabetes. New England Journal of Medicine.
-
El-Khamry, A. M. A., Soliman, A. Y., Afify, A. A., & Sayed, M. A. (1988). Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones. Oriental Journal of Chemistry. Available at: [Link]
-
Terán, M. A., & Teijeira, M. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Fourmaintraux, E., et al. Synthesis of new phthalazinyl compounds as potential inhibitors of aldose reductase and sorbitol dehydrogenase. Available at: [Link]
-
Sarges, R., et al. (1991). Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners. Journal of Medicinal Chemistry. Available at: [Link]
-
The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. (2021). PubMed. Available at: [Link]
-
Chalk, C., et al. (2014). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute. Available at: [Link]
- Reddy, G. B., et al. (2013).
-
D'Andrea, F., et al. (2020). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules. Available at: [Link]
-
Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes. Available at: [Link]
-
Various Authors. Phthalazinone Synthesis Overview. ResearchGate. Available at: [Link]
-
Various Authors. Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]
-
Yasir, M., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. sciforum.net [sciforum.net]
- 8. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. 3-tert-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl 3,5-dimethyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2012153158A1 - Process for the manufacture of dabigatran etexilate and intermediates thereof - Google Patents [patents.google.com]
- 12. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
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Application Notes & Protocols: Suzuki-Miyaura Coupling with (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with a specific, challenging substrate: (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene .
This substrate is of interest due to its combination of a difluorinated benzene ring, a common motif in medicinal chemistry, and a reactive vinyl chloride handle. Vinyl chlorides are significantly less reactive than their bromide or iodide counterparts, presenting a distinct synthetic challenge.[4][5] Furthermore, the presence of a secondary allylic chloride introduces a potential site for competing side reactions. This guide will detail the mechanistic considerations, explain the rationale behind the selection of catalysts and reagents, and provide a robust, validated protocol for the successful coupling at the vinyl chloride position.
Substrate Analysis: this compound
Structure:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the vinyl halide (R¹-X) to form a Pd(II) complex. This is typically the rate-limiting step for less reactive halides like chlorides. [3][6]2. Transmetalation: A base activates the organoboron species (R²-B(OH)₂) to form a more nucleophilic boronate complex. [7][8][9][10]This complex then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. [11]
Key Experimental Considerations for Vinyl Chloride Coupling
Catalyst and Ligand Selection
The primary challenge in coupling vinyl chlorides is overcoming the high energy barrier of the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ are often insufficient. Success hinges on using specialized ligands that create a more electron-rich and sterically hindered palladium center, which promotes C-Cl bond cleavage.
-
Recommended Ligands:
-
Buchwald-type Biaryl Phosphines: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are exceptionally effective. [12]Their steric bulk favors the formation of a monoligated Pd(0)L species, which is highly reactive, while their electron-donating nature facilitates the oxidative addition. [6][12] * Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is another powerful, electron-rich ligand suitable for activating chlorides. [10]
-
-
Recommended Palladium Pre-catalysts:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) species. [11][13]They are typically used in combination with the chosen ligand.
-
Pre-formed Catalysts (G2, G3 Palladacycles): Buchwald and others have developed highly stable and active pre-catalysts (e.g., SPhos-Pd-G2) that simplify reaction setup and improve reproducibility.
-
Choice of Base and Solvent
The base is not merely a spectator; it is critical for activating the boronic acid for transmetalation. [7][9]
-
Base:
-
Potassium Phosphate (K₃PO₄): An excellent choice for challenging couplings. It is strong enough to facilitate boronate formation without causing significant degradation of sensitive substrates. It is often used as a hydrate or in an aqueous solution. [12] * Cesium Fluoride (CsF): A milder, non-aqueous base option that can be effective in minimizing protodeboronation side reactions, particularly with sensitive heteroaryl boronic acids. [14]
-
-
Solvent:
-
Aprotic Ethers (Dioxane, THF): These are excellent choices that solubilize most reagents well. Reactions are often run with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. [11] * Aromatic Hydrocarbons (Toluene): A good, less polar alternative, often used for higher temperature reactions.
-
Alcohols (Isopropanol, t-AmOH): Can be effective, especially with specific base combinations like CsF. [14][15]
-
Detailed Experimental Protocol
Safety Precaution: This procedure involves flammable solvents and potentially toxic reagents. All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times. The palladium catalyst and phosphine ligands can be air-sensitive once activated; use of inert atmosphere techniques is required.
Materials and Reagents
| Reagent/Material | Purity/Grade | Notes |
| This compound | >97% | Substrate |
| Arylboronic Acid | >98% | Coupling partner (e.g., Phenylboronic acid) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Palladium Pre-catalyst |
| SPhos | >98% | Ligand |
| Potassium Phosphate, tribasic (K₃PO₄) | >98% | Base |
| 1,4-Dioxane | Anhydrous | Solvent (Sure/Seal™ or freshly distilled) |
| Water | Degassed, DI | Co-solvent |
| Argon or Nitrogen Gas | High Purity (5.0) | For inert atmosphere |
| Standard Glassware | Oven-dried | Schlenk flask or reaction vial, condenser, stir bars |
| Syringes and Needles | - | For transfer of anhydrous solvents and degassed solutions |
| TLC plates, GC-MS, NMR | - | For reaction monitoring and product characterization |
General Reaction Procedure
This protocol describes a representative coupling on a 0.5 mmol scale.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and K₃PO₄ (1.0 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, quickly weigh and add Pd₂(dba)₃ (0.01 mmol, 2 mol % Pd) and SPhos (0.022 mmol, 4.4 mol %). Add these solids to the Schlenk flask. Note: For convenience, a pre-mixed catalyst/ligand stock solution in an anhydrous solvent can be prepared in a glovebox.
-
Inert Atmosphere: Seal the Schlenk flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. 4. Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe. The mixture should be a suspension.
-
Reaction: Lower the flask into a preheated oil bath set to 80-100 °C . Stir the reaction vigorously. The color may change to a dark brown or black, which is typical.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution and Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Pass the mixture through a short plug of celite or silica gel to filter off the palladium black and inorganic salts, washing the plug with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). [16]4. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Workflow and Optimization
The following workflow illustrates the key stages of the process.
Caption: Experimental workflow from preparation to analysis.
Troubleshooting & Optimization Table
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air exposure) | Ensure rigorous inert atmosphere technique. Use a fresh bottle of pre-catalyst or ligand. |
| Insufficient temperature | Increase temperature in 10 °C increments (up to 120 °C in dioxane). | |
| Poor choice of base/solvent | Screen alternative conditions: K₃PO₄/Toluene/H₂O or CsF/Isopropanol. [14] | |
| Protodeboronation | Boronic acid instability, excess water, or high temp | Use boronic ester (e.g., pinacol ester). [11]Use a milder base (CsF). Reduce reaction time or temperature. |
| Side Product Formation | Reaction at allylic chloride position | This is less likely under Suzuki conditions but if observed, try a lower temperature or a different ligand screen. |
| Homocoupling of boronic acid | Decrease catalyst loading. Ensure an oxygen-free environment. |
References
- Alacid, E., & Najera, C. (2010). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Cid, J., García-Álvarez, J., & Carbó, J. J. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Cid, J., et al. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Alacid, E., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bio, M. M., & Witulski, A. B. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Vechtomova, Y., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of Functionalized Furans.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Wang, D., et al. (2020).
- Sharma, A., & Sharma, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- BLDpharm. (n.d.). This compound.
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
- Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-.
- CN103012086A. (2013).
- ChemicalBook. (n.d.). 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene synthesis.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for C-N Cross-Coupling with N-Substituted Cyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Cyclic Amines
N-substituted cyclic compounds, particularly N-aryl derivatives of saturated heterocycles like piperidines, pyrrolidines, and morpholines, are ubiquitous structural motifs in medicinal chemistry and materials science.[1][2] Their synthesis is a cornerstone of drug discovery, as the introduction of an aryl group onto a cyclic amine scaffold can profoundly influence a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] The formation of the crucial carbon-nitrogen (C-N) bond to create these structures is accomplished through transition-metal-catalyzed cross-coupling reactions, which have largely replaced harsher, classical methods like nucleophilic aromatic substitution.[1][3]
This guide provides an in-depth exploration of the primary catalytic systems employed for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann and Chan-Lam couplings. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The objective is to equip researchers with both the theoretical understanding and the practical knowledge to confidently apply these powerful synthetic tools to their specific research challenges.
Part 1: The Workhorse of C-N Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the premier method for C-N bond formation due to its remarkable functional group tolerance, broad substrate scope, and the continuous evolution of highly efficient catalyst systems.[3][4][5][6] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate), catalyzed by a palladium complex.[3][6]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving palladium in the 0 and +2 oxidation states.[3][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the aryl halide (I > Br > Cl) and the electron-donating properties of the supporting ligand.[8][9]
-
Amine Coordination & Deprotonation: The N-substituted cyclic amine coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions.[7]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl cyclic amine product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7] The steric and electronic properties of the ligand are crucial for promoting this step and preventing side reactions like beta-hydride elimination.[3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Critical Role of Ligands
The success of a Buchwald-Hartwig reaction hinges on the choice of ligand. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For coupling with N-substituted cyclic amines, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art.[6][9][10]
-
Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): These ligands possess steric bulk that facilitates reductive elimination and electron-richness that promotes the oxidative addition of even challenging substrates like aryl chlorides.[6][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and long-lived catalysts.[9][12][13][14] This stability is particularly advantageous for reactions requiring higher temperatures.
General Protocol for Buchwald-Hartwig Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with a secondary cyclic amine like morpholine.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Aryl bromide (1.0 equiv)
-
N-substituted cyclic amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (Argon or Nitrogen)
Experimental Workflow:
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the aryl bromide (1.0 equiv), and the base (e.g., sodium tert-butoxide, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the N-substituted cyclic amine (1.2 equiv).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench carefully by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl cyclic amine.
Key Parameters and Troubleshooting
| Parameter | Recommended Choice | Rationale & Troubleshooting Notes |
| Palladium Source | Precatalysts (e.g., G3/G4) | Air-stable and form the active Pd(0) species reliably. Using Pd(OAc)₂ can be unreliable.[8] If the reaction is sluggish, ensure the precatalyst is fresh. |
| Ligand | Bulky Biarylphosphines (XPhos, RuPhos) or NHCs (IPr) | Crucial for coupling less reactive aryl chlorides and preventing side reactions.[6][16][17] If dehalogenation is a major byproduct, a bulkier ligand may be required. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is strong and common for neutral amines. K₃PO₄ and Cs₂CO₃ are milder and useful for base-sensitive functional groups. Incorrect base choice can lead to failed reactions or decomposition.[8] |
| Solvent | Toluene, Dioxane, t-BuOH | Must be anhydrous and deoxygenated. Toluene and dioxane are common high-boiling point solvents. The choice can affect catalyst solubility and reaction rate.[7][8] |
| Temperature | 80 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. However, high temperatures can also lead to catalyst decomposition or side reactions.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Rigorous exclusion of air is critical for reproducibility.[15] |
Part 2: Copper-Catalyzed Couplings: Ullmann and Chan-Lam Reactions
While palladium catalysis is dominant, copper-catalyzed C-N couplings offer a valuable, cost-effective alternative.[18][19] These methods are particularly useful for certain N-heterocycles and can sometimes be performed under milder or even aerobic conditions.
The Ullmann Condensation: A Classic Reimagined
The traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper).[15] Modern protocols utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand, to couple N-substituted cyclic amines with aryl halides.[15][20]
Mechanism Insight: The precise mechanism is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle. It starts with the coordination of the amine and aryl halide to a Cu(I) center, followed by oxidative addition to form a Cu(III) intermediate, from which the product reductively eliminates.[21]
Typical Conditions:
-
Copper Source: CuI is the most common and effective catalyst.[20]
-
Ligand: Diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline) are often used to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[15]
-
Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard.
The Chan-Lam Coupling: An Aerobic Alternative
The Chan-Lam (or Chan-Evans-Lam) coupling is distinct in that it couples an N-H containing compound with an arylboronic acid, not an aryl halide.[22][23] A key advantage is that it often uses stoichiometric Cu(OAc)₂ and can be run in the presence of air, as oxygen serves as the terminal oxidant to regenerate the active catalyst.[22][23]
Mechanism Insight: The reaction is thought to proceed via transmetalation of the aryl group from the boronic acid to a Cu(II) species.[23][24] The amine then coordinates to this copper-aryl intermediate. The key C-N bond-forming step is a reductive elimination, which produces the product and a Cu(0) or Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[23]
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
General Protocol for Chan-Lam Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with a cyclic amine like piperidine.
Materials:
-
Copper(II) Acetate (Cu(OAc)₂, 1.0-2.0 equiv, or catalytic 10 mol%)
-
Arylboronic acid (1.0-1.5 equiv)
-
N-substituted cyclic amine (1.0 equiv)
-
Optional Base: Pyridine or Triethylamine (2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Air atmosphere (reaction is typically open to the air)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar, add the copper(II) acetate, arylboronic acid (1.5 equiv), and the solvent (e.g., DCM).
-
Reagent Addition: Add the N-substituted cyclic amine (1.0 equiv) and, if required, a base like pyridine (2.0 equiv).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air. The reaction mixture typically turns from a suspension to a homogenous blue or green solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Chan-Lam couplings are often complete within a few hours to 24 hours at room temperature.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the product.
Comparison of Copper-Catalyzed Methods
| Feature | Ullmann Coupling | Chan-Lam Coupling |
| Electrophile | Aryl Halide (I, Br) | Arylboronic Acid |
| Catalyst | Catalytic Cu(I), e.g., CuI | Stoichiometric or Catalytic Cu(II), e.g., Cu(OAc)₂ |
| Atmosphere | Inert (N₂ or Ar) | Aerobic (Air) |
| Temperature | Often requires heating (100-150 °C) | Often Room Temperature |
| Key Advantage | Uses readily available aryl halides | Uses stable arylboronic acids; milder conditions |
| Key Disadvantage | Often requires high temperatures and ligands | Can be sensitive to substrate electronics; potential for boronic acid homocoupling[23] |
Part 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate C-N coupling reactions.[25][26][27] The rapid, efficient heating provided by microwaves can dramatically reduce reaction times from many hours to mere minutes and often leads to cleaner reactions with higher yields.[25][26] Both Buchwald-Hartwig and copper-catalyzed couplings can be adapted for microwave synthesis, typically by using sealed microwave vials and running the reaction at a set temperature for a short period (5-30 minutes). This approach is particularly valuable for high-throughput synthesis in drug discovery settings.[25]
Conclusion
The formation of C-N bonds to create N-aryl cyclic amines is a fundamental transformation in modern organic synthesis. The Palladium-catalyzed Buchwald-Hartwig amination stands out for its broad scope and high efficiency, driven by the development of sophisticated ligand systems. Concurrently, copper-catalyzed methods like the Ullmann and Chan-Lam couplings provide valuable, cost-effective alternatives with their own unique advantages, such as milder conditions and the use of different coupling partners. A thorough understanding of the mechanisms, key reaction parameters, and practical protocols for each of these methods empowers researchers to select the optimal strategy and successfully synthesize the target molecules that are critical for advancing pharmaceutical and materials science research.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Shaikh, A., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]
-
Li, Y., et al. (2022). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. [Link]
-
de Boer, J. W., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Zia, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Sreedhar, B., et al. (2015). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Massachusetts Institute of Technology. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
-
Sharma, K., et al. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
-
S. L. Buchwald Group. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Buchwald Group. [Link]
-
Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry – A European Journal. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kar, A., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega. [Link]
-
Hartwig, J. F., et al. (2007). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium (N-Heterocyclic Carbene) Complex: Relevance to Catalytic Amination. Journal of the American Chemical Society. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]
-
Liu, W., et al. (2016). Copper-Mediated C–N Coupling of Arylsilanes with Nitrogen Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Brusoe, A. T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. [Link]
-
Monostori, T., et al. (2016). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. ResearchGate. [Link]
-
Sanchez-Sanchez, C., et al. (2024). On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale. [Link]
-
Colacot, T. J. (2013). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Molecules. [Link]
-
Stoyanov, A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Kantchev, E. A. B., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Eshghi, H., et al. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
-
Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. [Link]
-
Colacot, T. J. (2013). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Semantic Scholar. [Link]
-
Kantchev, E. A. B., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Eshghi, H., et al. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. ResearchGate. [Link]
-
Grigg, R., et al. (2000). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. PubMed. [Link]
-
Al-Masri, O. A. (2022). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts. [Link]
-
Bakos, J., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Wang, F., et al. (2025). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. [Link]
-
ResearchGate. (n.d.). Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine... ResearchGate. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Wolfe, A. L., & Tundel, R. E. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. Tetrahedron Letters. [Link]
-
Al-Masri, O. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemres.org [orgchemres.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scilit.com [scilit.com]
- 17. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. (2004) | Franck Rataboul | 299 Citations [scispace.com]
- 18. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 22. Chan-Lam Coupling [organic-chemistry.org]
- 23. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. Copper-Mediated C–N Coupling of Arylsilanes with Nitrogen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
The Strategic Utility of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene in Heterocyclic and Complex Molecule Synthesis
Introduction: A Versatile Building Block for Modern Organic Synthesis
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (CAS No. 149946-42-9) is a strategically designed synthetic intermediate that offers multiple points of reactivity for the construction of complex molecular architectures.[1][2] Its unique structure, featuring a difluorinated aromatic ring, a reactive allylic chloride, and a vinyl linkage, makes it a valuable precursor for a range of transformations. The difluorobenzene moiety provides a scaffold common in agrochemicals and pharmaceuticals, influencing physicochemical properties such as metabolic stability and membrane permeability. The conjugated vinyl group and the allylic chloride are reactive handles for carbon-carbon and carbon-heteroatom bond formation.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of this building block. We will delve into its core reactivity, focusing on its utility in the synthesis of substituted pyrazoles, and explore other potential transformations such as cross-coupling and nucleophilic substitution reactions. Detailed, field-proven protocols are provided to enable its effective incorporation into synthetic workflows.
Physicochemical Properties and Structural Features
A clear understanding of the molecule's properties is essential for its effective use. The key structural features dictate its reactivity and handling requirements.
| Property | Value / Description | Source |
| CAS Number | 149946-42-9 | [1][2] |
| Molecular Formula | C₉H₇ClF₂ | [1] |
| Molecular Weight | 188.60 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Key Reactive Sites | 1. Allylic C-Cl bond (Nucleophilic Substitution) 2. Vinylic C-H/C-X bond (Cross-Coupling) 3. π-system of the vinyl group (Cycloadditions) | Inferred |
| Storage | Store at 2-8°C, protected from moisture | [1] |
The molecule's reactivity is dominated by two key functional groups:
-
Allylic Chloride: This is a highly reactive site for nucleophilic substitution reactions (both SN2 and SN1 mechanisms).[3][4] The adjacent vinyl group stabilizes the transition state, making it significantly more reactive than a simple alkyl chloride.[5]
-
Vinyl Moiety: The carbon-carbon double bond, activated by the difluorophenyl ring, is susceptible to various addition and cycloaddition reactions. Furthermore, while the vinylic C-H is less reactive than the allylic chloride, it can participate in transition-metal-catalyzed cross-coupling reactions.[6]
Core Application: Synthesis of Substituted Pyrazoles via Cyclocondensation
A primary and documented application of this compound is in the synthesis of complex, substituted pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. This synthesis leverages the reactivity of the vinyl system in a cyclocondensation reaction with a hydrazine derivative.
The general mechanism involves the reaction of a compound containing a 1,3-dielectrophilic character with hydrazine. In our case, the vinyl group and the allylic chloride provide the necessary electrophilic centers for the hydrazine to effect a ring closure, leading to the formation of the pyrazole core. This approach is a powerful method for creating highly functionalized heterocyclic systems.[3][4][7]
Logical Workflow for Pyrazole Synthesis
The following diagram illustrates the high-level workflow for the synthesis of a substituted pyrazole using the title building block.
Caption: High-level workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of 1-Phenyl-3-((2,5-difluorophenyl)methyl)-1H-pyrazole
This protocol is a representative example based on established pyrazole synthesis methodologies from related vinyl precursors.[3][4][7][8] It provides a robust starting point for researchers to develop specific derivatives.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting material). Begin stirring the mixture at room temperature.
-
Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise to the suspension via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Expert Insight: The use of a moderate base like K₂CO₃ is crucial. It facilitates the initial nucleophilic attack and the subsequent elimination/aromatization steps to form the stable pyrazole ring. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.
-
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).
-
Workup - Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-3-((2,5-difluorophenyl)methyl)-1H-pyrazole.
Potential Alternative Synthetic Applications
Beyond pyrazole synthesis, the distinct reactive sites on this compound allow for its use in other important synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl moiety can be a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings.[6] While the vinyl chloride itself is less reactive than a bromide or iodide, appropriate ligand and catalyst systems can facilitate these transformations, enabling the formation of complex diene or styrenyl structures.
Caption: Conceptual Suzuki cross-coupling reaction.
Nucleophilic Substitution at the Allylic Position
The allylic chloride is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.[3][4] This allows for the direct introduction of various functional groups.
Table of Potential Nucleophilic Substitutions:
| Nucleophile | Reagent Example | Resulting Functional Group |
| Oxygen | Sodium methoxide (NaOMe) | Allylic ether |
| Nitrogen | Sodium azide (NaN₃), Amines (R₂NH) | Allylic azide, Allylic amine |
| Sulfur | Sodium thiophenoxide (NaSPh) | Allylic sulfide |
| Carbon | Sodium cyanide (NaCN), Malonates | Allylic nitrile, Alkylated product |
-
Causality Note: These reactions are typically fast due to the electronic stabilization of the SN2 transition state by the adjacent π-system of the double bond.[5] Care must be taken as SN2' reactions (attack at the vinyl carbon) can sometimes compete, although SN2 is often preferred.[9]
Conclusion
This compound is a multifaceted building block with significant potential in organic synthesis. Its demonstrated use in the construction of highly substituted pyrazoles highlights its value in medicinal chemistry and drug discovery programs. Furthermore, its capacity to undergo both cross-coupling and nucleophilic substitution reactions opens avenues for the creation of a diverse array of complex molecules. The protocols and insights provided in this note serve as a practical guide for chemists to harness the full synthetic potential of this versatile intermediate.
References
-
OpenOChem Learn. SN1 and SN2 Reactions of Allylic Halides and Tosylates. Available from: [Link]
-
Chemical Communications (RSC Publishing). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Available from: [Link]
-
University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides. Available from: [Link]
- Google Patents. A process for the preparation of eluxadoline. US20190177282A1.
-
New Drug Approvals. December 2018 – Page 2. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Eluxadoline Intermediate: Ensuring Efficacy in GI Therapies from China. Available from: [Link]
-
Organic Letters. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Available from: [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
National Institutes of Health (PMC). Effect of Allylic Groups on SN2 Reactivity. Available from: [Link]
-
The Journal of Organic Chemistry. A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs. Available from: [Link]
-
National Institutes of Health (PMC). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
- Google Patents. Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. WO2019097306A2.
-
Organic Chemistry Portal. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Available from: [Link]
-
Sci-Hub. ChemInform Abstract: REACTION OF VINYL‐ AND DIVINYL KETONES WITH HYDRAZINE. Available from: [Link]
-
The Journal of Organic Chemistry. A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(3-CHLORO-PROPENYL)-1,4-DIFLUORO-BENZENE | 149946-42-9 [chemicalbook.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chim.it [chim.it]
- 8. Sci-Hub. ChemInform Abstract: REACTION OF VINYL‐ AND DIVINYL KETONES WITH HYDRAZINE / Chemischer Informationsdienst, 1976 [sci-hub.ru]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the synthesis of this important intermediate. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations for the root causes and actionable protocols for resolution.
Category 1: Stereochemical Impurities
Question 1: My final product is contaminated with the (Z)-isomer. What is the cause and how can I improve the stereoselectivity for the desired (E)-isomer?
Answer:
The presence of the (Z)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene isomer is one of the most common challenges, typically pointing to a Wittig-type reaction as the synthetic route.
-
Expertise & Causality: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde (in this case, 2,5-difluorobenzaldehyde). The stereochemical outcome—whether the E or Z isomer is formed—is highly dependent on the stability of the ylide.[1][2]
-
Non-stabilized Ylides (e.g., where the carbon of the ylide is attached to alkyl groups) react rapidly and irreversibly, typically favoring the Z-alkene via a kinetically controlled pathway.
-
Stabilized Ylides (e.g., where the carbon is attached to an electron-withdrawing group like an ester) react more slowly and reversibly, allowing equilibration to the more thermodynamically stable E-alkene.[1]
The ylide required for your synthesis, derived from a chloro-substituted phosphonium salt, is likely semi-stabilized, leading to a mixture of both (E) and (Z) isomers.
-
-
Troubleshooting & Self-Validation:
-
Employ the Schlosser Modification: This technique allows for the synthesis of E-alkenes from non-stabilized and semi-stabilized ylides. It involves deprotonating the intermediate betaine with a strong base (like phenyllithium) at low temperatures, which forces an equilibration to the more stable threo-betaine. Subsequent protonation and elimination yield the (E)-alkene with high selectivity.[2]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is a well-established alternative that strongly favors the formation of (E)-alkenes. The byproduct, a water-soluble phosphate salt, is also generally easier to remove than triphenylphosphine oxide.
-
Purification: If isomeric contamination is minor, purification via fractional distillation under reduced pressure or preparative HPLC may be viable.
-
Category 2: Reaction Byproduct Impurities
Question 2: I'm using a Wittig reaction and am struggling to remove triphenylphosphine oxide (TPPO) from my product. What are the best practices for its removal?
Answer:
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction, and its removal is a classic purification challenge due to its high polarity and crystallinity.[3][4]
-
Expertise & Causality: TPPO has moderate solubility in many common organic solvents, often co-eluting with the desired product during chromatography or co-precipitating during crystallization. Its physical properties necessitate a targeted purification strategy.
-
Troubleshooting & Self-Validation:
-
Optimized Column Chromatography: Use a gradient elution on silica gel. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with ethyl acetate or dichloromethane. The less polar product should elute before the highly polar TPPO.
-
Recrystallization: This can be highly effective. The key is to find a solvent system where the product has significantly lower solubility than TPPO at cold temperatures. A common choice is a mixed solvent system like diethyl ether/hexane or toluene/hexane.[3]
-
Aqueous Wash (for non-basic products): If your target molecule is stable to acid, you can wash the crude organic extract with a dilute acid solution (e.g., 1M HCl). This can sometimes help by protonating any residual basic impurities, but its effect on neutral TPPO is limited.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like cold diethyl ether or hexane, allowing it to be removed by filtration before final purification of the filtrate.
-
Question 3: My synthesis via a Heck reaction is producing a significant biaryl impurity (a difluoro-biphenyl derivative). How can I suppress this side reaction?
Answer:
The formation of a biaryl impurity, resulting from the homocoupling of your aryl halide starting material (e.g., 1-bromo-2,5-difluorobenzene), is a known side reaction in palladium-catalyzed couplings like the Heck reaction.[5]
-
Expertise & Causality: Homocoupling occurs when two molecules of the aryl halide react with each other instead of with the desired alkene partner (allyl chloride). This is often promoted by:
-
Low catalyst activity or decomposition.
-
Sub-optimal reaction conditions (temperature, concentration).
-
The choice of ligand and base.
-
-
Troubleshooting & Self-Validation:
-
Ligand Screening: The choice of phosphine ligand is critical. Electron-rich, bulky alkylphosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) can promote the desired oxidative addition step and minimize side reactions compared to triphenylphosphine.[5]
-
Optimize Base and Solvent: The base plays a crucial role in regenerating the Pd(0) catalyst.[6] Ensure you are using an appropriate, high-purity base (e.g., triethylamine, potassium carbonate). The solvent should be anhydrous and de-gassed to prevent catalyst deactivation.[7]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate catalyst decomposition and increase the rate of homocoupling.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the catalyst, base, and alkene can help maintain a low concentration of the aryl halide, favoring the cross-coupling pathway over homocoupling.
-
Category 3: Starting Material & Catalyst-Related Impurities
Question 4: I've detected unreacted 1,4-difluorobenzene and 2,5-difluorobenzaldehyde in my final product. What is the likely origin?
Answer:
The presence of starting materials in the final product points to either incomplete reaction or degradation of a reaction intermediate.
-
Expertise & Causality:
-
2,5-Difluorobenzaldehyde: This is simply an unreacted starting material from an incomplete Wittig or related olefination reaction.[8][9] This can be due to insufficient reagent, poor reagent quality, or non-optimal reaction time/temperature.
-
1,4-Difluorobenzene: This impurity can arise from several sources. If you are using a Grignard or organolithium route starting from a halogenated 1,4-difluorobenzene, its presence indicates premature quenching of the organometallic reagent by trace amounts of water or other protic sources.[10][11] It could also be present as an impurity in the original 2,5-difluorobenzaldehyde starting material.[8]
-
-
Troubleshooting & Self-Validation:
-
Verify Starting Material Purity: Always analyze your starting materials (e.g., by GC-MS or ¹H NMR) before beginning the synthesis to ensure they meet the required purity specifications.
-
Ensure Anhydrous Conditions: For organometallic routes (Grignard, organolithium), rigorously dry all glassware, solvents, and reagents to prevent quenching.
-
Optimize Reaction Stoichiometry & Time: Ensure at least a stoichiometric amount of your key reagent (e.g., ylide) is used. Monitor the reaction by TLC or GC to determine the point of completion and avoid premature work-up.
-
Purification: Both impurities are more volatile than the product and can often be removed by distillation under reduced pressure or careful column chromatography.
-
Question 5: My product, intended for pharmaceutical development, has failed testing for residual palladium. What are the most effective methods for palladium removal?
Answer:
Residual palladium from catalysts used in reactions like the Heck or Suzuki coupling is a major concern in pharmaceutical synthesis due to toxicity and regulatory limits.
-
Expertise & Causality: Palladium can remain in the final product either as finely dispersed metallic particles ("Pd black") or as soluble complexes. Effective removal requires methods that can capture both forms.
-
Troubleshooting & Self-Validation:
-
Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon (charcoal) is a common and cost-effective first step. The high surface area of the carbon adsorbs palladium species.
-
Palladium Scavengers: These are highly effective and specific. They are typically silica- or polymer-based resins functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas. The product solution is passed through a cartridge or stirred with the scavenger resin, which binds the palladium.
-
Aqueous Washes with Complexing Agents: Washing the organic solution of your product with an aqueous solution of a complexing agent like L-cysteine, thiourea, or sodium thiosulfate can extract palladium into the aqueous phase.
-
Filtration: After any of the above treatments, a final filtration through a fine filter aid like Celite® can help remove any remaining particulate matter.
-
Summary of Potential Impurities
| Impurity Name | Likely Synthetic Origin | Recommended Analytical Method |
| (Z)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | Wittig Reaction | ¹H NMR (alkene coupling constants), GC, HPLC |
| Triphenylphosphine Oxide (TPPO) | Wittig Reaction | ³¹P NMR, ¹H NMR, HPLC, LC-MS |
| 1,4-Difluorobenzene | Starting Material; Grignard/Organolithium Quenching | GC-MS, ¹H NMR |
| 2,5-Difluorobenzaldehyde | Unreacted Starting Material (Wittig, HWE) | GC, HPLC, LC-MS |
| Bis(2,5-difluorophenyl)acetylene or similar biaryl | Heck Reaction (Homocoupling) | GC-MS, LC-MS |
| Residual Palladium | Heck or other Pd-catalyzed reactions | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Allyl Alcohol | Impurity in Allyl Chloride starting material | GC-MS |
Visualization of Synthetic Pathways and Impurity Formation
Caption: Simplified Wittig mechanism showing pathways to (E) and (Z) isomers.
References
-
PrepChem. (n.d.). Preparation of allyl chloride. PrepChem.com. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. PrepChem.com. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde. PrepChem.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
All About Chemistry. (2020, July 28). Allylic Grignard reagents in organic synthesis [Video]. YouTube. Retrieved from [Link]
-
Hawkins, J. M., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent. Study Prep. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Geden, J. V., & Batey, R. A. (2006). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 11(11), 888–918. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
-
Sharma, P., & Sharma, R. (2022). Heck Reactions. In Greener Organic Transformations. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wipf, P. (2007). Heck Reactions. University of Pittsburgh. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene. Google Patents.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. prepchem.com [prepchem.com]
- 9. 2,5-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
side reactions of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene with strong bases
Welcome to the technical support guide for reactions involving (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using strong bases with this substrate. As a molecule with multiple reactive sites—including an allylic chloride, a vinyl system, and an activated aromatic ring—understanding and controlling its reactivity is paramount for successful synthesis.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues reported by researchers. Each entry details the problem, explains the underlying chemical mechanisms, and provides actionable protocols to mitigate the issue.
Issue 1: My reaction yields a complex mixture, and the desired S_N2 product is a minor component.
Q: I'm attempting a substitution reaction on the allylic chloride, but my GC-MS and NMR show multiple products of similar mass. Why is this happening, and how can I improve the selectivity?
A: This is a classic selectivity challenge arising from the substrate's structure. The use of a strong base, which is often also a strong nucleophile, opens up several competing reaction pathways that occur at comparable rates.[1] The primary competing reactions are typically bimolecular substitution (S_N2) and bimolecular elimination (E2).[2]
Mechanistic Insight:
-
(Desired) S_N2 Pathway: The nucleophile directly attacks the carbon bearing the chlorine, displacing it in a single concerted step. Allylic halides are highly reactive in S_N2 reactions due to the stabilization of the transition state through p-orbital overlap with the adjacent π system.[3][4]
-
(Side Reaction) E2 Pathway (Allene Formation): Instead of attacking the carbon, the strong base can abstract a proton from the carbon adjacent to the double bond (C2 of the prop-1-ene chain). This initiates an elimination cascade, resulting in the formation of a cumulated diene, known as an allene.[5][] This is a very common side reaction for allylic systems with strong, hindered bases.
-
(Side Reaction) S_N2' Pathway: The nucleophile can also attack the other end of the double bond (C1), inducing a rearrangement where the double bond shifts and the chloride is ejected.
Visualizing the Competing Pathways
Caption: Competing S_N2, E2, and S_N2' pathways.
Troubleshooting Protocol:
-
Modify Temperature: Lowering the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C) is the most effective first step. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.[7] By reducing the thermal energy of the system, you can kinetically favor the S_N2 pathway.
-
Re-evaluate Your Choice of Base:
-
Steric Hindrance: Highly hindered bases like potassium tert-butoxide (KOtBu) are excellent for promoting elimination.[8] If elimination is your problem, switch to a less bulky base such as sodium hydride (NaH) or a less-hindered amide base if your nucleophile is different from the base.
-
Nucleophilicity vs. Basicity: Choose a reagent that is a better nucleophile than it is a base. For example, if you are introducing a specific group, using its conjugate base under the mildest conditions possible is ideal. Avoid excessively strong bases like organolithiums if a simple substitution is the goal.
-
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cation of the base, leaving a more "naked" and highly reactive anion that can act as a nucleophile, while not participating in protic interactions that might favor elimination.
Issue 2: My primary byproduct is an allene. How do I suppress its formation?
Q: My characterization data (specifically ¹³C NMR showing a signal around 200 ppm and IR showing a stretch near 1950 cm⁻¹) strongly suggests the formation of an allene, 1,4-difluoro-2-(propa-1,2-dien-1-yl)benzene. Why is this favored?
A: The formation of an allene is a direct consequence of an E2 elimination pathway, as briefly described in the previous issue. This pathway becomes dominant under specific conditions, particularly with strong, sterically hindered bases.[5][]
Mechanistic Insight:
The mechanism involves the abstraction of the vinylic proton at the C2 position by the strong base. The resulting lone pair forms a new π-bond between C1 and C2, which in turn displaces the π-bond between C2 and C3, expelling the chloride leaving group. This concerted process avoids the formation of unstable vinyl anions and is a known route for allene synthesis from propargylic or allylic halides.[9]
Troubleshooting Protocol:
-
Base Selection is Critical: The primary driver for this side reaction is the base.
-
AVOID: Sterically bulky bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). Their size makes it difficult to approach the electrophilic carbon for an S_N2 reaction, so they preferentially act as bases, abstracting the more accessible vinylic proton.[2]
-
CONSIDER: Less-hindered bases. If the goal is deprotonation elsewhere without elimination, a switch might be necessary. If the goal is substitution, use the sodium or potassium salt of your desired nucleophile, which is typically less basic than organolithiums or amide bases.
-
-
Temperature Control: As with other elimination reactions, allene formation is favored at higher temperatures. Maintain strict cold conditions (e.g., -78 °C) during the addition of the base and let the reaction warm slowly only if necessary.
-
Change the Leaving Group (If Possible): While chloride is a good leaving group, switching to a bulkier leaving group like an iodide or a tosylate can sometimes alter the steric environment around the reaction center, potentially disfavoring the specific conformation required for the E2 pathway.
Issue 3: I am observing E/Z isomerization of the double bond in my starting material or product.
Q: My starting (E)-isomer is converting to a mixture of (E) and (Z)-isomers during the reaction, complicating my purification. What is causing this loss of stereochemistry?
A: Base-catalyzed isomerization of styrenyl systems is a known phenomenon that can occur through a deprotonation/reprotonation mechanism or, less commonly, via radical pathways.[10][11]
Mechanistic Insight:
A sufficiently strong base can abstract a vinylic proton from the C1 position adjacent to the aromatic ring. This generates a transient vinyl carbanion. While this intermediate is high in energy, it can exist long enough for rotation to occur around the C2-C3 single bond. Subsequent reprotonation (e.g., by the solvent or during workup) can then occur on either face, leading to a mixture of E and Z isomers. The thermodynamic equilibrium often favors the trans (E) isomer, but kinetic protonation can lead to significant amounts of the cis (Z) product.[12][13]
Troubleshooting Protocol:
-
Use Stoichiometric Base: Employ the minimum required amount of base (e.g., 1.0-1.1 equivalents). Excess strong base remaining in the solution after the primary reaction is complete will continue to catalyze isomerization.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction immediately. Prolonged exposure to the basic medium increases the likelihood of isomerization.
-
Quenching Procedure: Use a rapid, cold quench with a proton source (e.g., saturated ammonium chloride solution) to quickly neutralize the base and protonate any anionic intermediates before they can equilibrate.
-
Consider a Milder Base: If the desired reaction can proceed with a weaker base (e.g., K₂CO₃ in some substitution contexts, though unlikely here), this would be the ideal solution. For reactions requiring strong bases, this side reaction is an inherent risk.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of strong base to favor substitution over elimination?
A: The "best" base is highly dependent on the desired reaction, but a general guideline is to balance basicity with nucleophilicity and steric bulk.
| Base | Common Abbreviation | Key Characteristics | Favored Side Reaction(s) with this Substrate |
| n-Butyllithium | n-BuLi | Very strong base, good nucleophile, moderate bulk. Prone to metallation. | Ortho-metallation on the ring, Allene formation (E2). |
| Lithium Diisopropylamide | LDA | Very strong, highly hindered base. Poor nucleophile. | Allene formation (E2) is highly probable. |
| Sodium Hydride | NaH | Non-nucleophilic base, moderate strength. Used to generate other nucleophiles in situ. | Relatively "cleaner," but slower. Side reactions depend on the nucleophile formed. |
| Potassium tert-Butoxide | KOtBu | Strong, very hindered base. Poor nucleophile. | Allene formation (E2) is the most likely major side reaction.[8] |
| Sodium Amide | NaNH₂ | Very strong base, good nucleophile. | Allene formation (E2), potential for aromatic substitution (via benzyne if forced).[14] |
For a simple S_N2 reaction with a nucleophile (Nu⁻), it is often best to use NaH to deprotonate the nucleophile (Nu-H), followed by the addition of the substrate. This avoids having an overly strong, aggressive base like n-BuLi in the reaction mixture.
Q2: Am I at risk of Nucleophilic Aromatic Substitution (SNAr) on the difluorobenzene ring?
A: Yes, there is a moderate risk. The fluorine atoms are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[15][16] A strong base/nucleophile can attack a carbon bearing a fluorine atom, proceeding through a negatively charged Meisenheimer intermediate.[16] This is more likely with less-hindered, highly nucleophilic bases and at elevated temperatures. To avoid it, use the lowest possible temperature and avoid a large excess of the basic reagent.
Q3: How can I design an optimization workflow for my reaction?
A: A logical, stepwise approach is crucial. Start by prioritizing the suppression of the most problematic side reaction.
Optimization Workflow Diagram
Caption: A logical workflow for troubleshooting side reactions.
References
-
Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes. ResearchGate. [Link]
-
Nuggets of Knowledge for Chapter 10 – Alkyl Halides II. Chem 2310. [Link]
-
Allenes. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
-
Haloalkanes and Haloarenes. Unacademy. [Link]
-
Allene synthesis by olefination or allenation. Organic Chemistry Portal. [Link]
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
-
Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]
-
Elimination Reactions. Dalal Institute. [Link]
-
Elimination Reactions: an Introduction. Chemistry Steps. [Link]
-
Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. ACS Publications. [Link]
-
Why do allyl halides have a high reactivity?. Quora. [Link]
-
Z-E Photo-Isomerisation of Styrene- and Stilbene-Derived Push-Pull Systems. ResearchGate. [Link]
-
Highly Stereoselective Positional Isomerization of Styrenes via Acid-Catalyzed Carbocation Mechanism. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Alkyl halides when reacting with strong bases/nucleophiles often produce a mixture of substitution and elimination products. Pearson+. [Link].
-
28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
-
Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species. PubMed. [Link]
-
Highly Stereoselective Positional Isomerization of Styrenes via Acid-Catalyzed Carbocation Mechanism. East China Normal University. [Link]
Sources
- 1. Alkyl halides when reacting with strong bases/nucleophiles often ... | Study Prep in Pearson+ [pearson.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Allenes - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species: Vectors to Facilitate Exploration of Two-Dimensional Chemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Stereoselective Positional Isomerization of Styrenes via Acid-Catalyzed Carbocation Mechanism - East China Normal University [pure.ecnu.edu.cn]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Yield for the Synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the technical support center for the synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to optimize your reaction yield. Our approach is rooted in mechanistic principles and practical, field-tested experience.
I. Foundational Principles: Understanding the Reaction
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, is typically achieved through a palladium-catalyzed cross-coupling reaction. The most common and effective methods are variants of the Heck, Suzuki, or Sonogashira reactions. Each of these pathways presents unique advantages and challenges.
Reaction Selection and Rationale
-
Heck Reaction: This is often the most direct route, coupling an aryl halide (like 1,4-difluoro-2-iodobenzene) with an alkene (such as 3-chloropropene). The choice of catalyst, ligand, base, and solvent is critical for success.
-
Suzuki Coupling: This involves the reaction of an aryl boronic acid or ester with a vinyl halide. This method is known for its tolerance of a wide range of functional groups.[1]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[2] While it requires a subsequent reduction step to achieve the desired alkene, it can offer high stereoselectivity.
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding and troubleshooting these syntheses.[3]
Caption: Generalized Palladium Catalytic Cycle.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Low or No Conversion of Starting Materials
Q1: I'm seeing little to no consumption of my aryl halide and alkene. What are the likely causes?
A1: This is a common issue that often points to problems with the catalyst's activity. Let's break down the potential culprits:
-
Catalyst Inactivity: The active form of the catalyst is typically a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inadequate reduction can halt the catalytic cycle before it begins.
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This can often be facilitated by the phosphine ligand or solvent.[4] If problems persist, consider using a Pd(0) source directly, like Pd(PPh₃)₄.
-
-
Ligand Issues: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.
-
Solution: Rigorously degas your solvents and reagents. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Formation of Undesired Side Products
Q2: My reaction is producing significant amounts of side products, reducing the yield of my target molecule. How can I improve selectivity?
A2: Side reactions compete with the desired cross-coupling pathway. Understanding their origin is key to suppression.
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two aryl halides or two alkene molecules).
-
Suzuki Homocoupling (Biaryl Formation): The homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Rigorous degassing of solvents and reagents is crucial. Running the reaction at a lower temperature can also minimize this side reaction.[7]
-
Sonogashira Homocoupling (Diyne Formation): The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes.[7] Switching to a "copper-free" protocol, which typically uses more specialized palladium catalysts or bulky phosphine ligands, can eliminate this issue.[7][8]
-
-
Dehalogenation (Hydrodehalogenation): This side reaction replaces the halide on your starting material with a hydrogen atom.
-
Causes: This is more common with electron-rich aryl halides and highly active catalyst systems.[7] The hydrogen source can be the solvent, base, or other reagents.[9]
-
Solutions: Try using a less active catalyst system, a different solvent, or a milder base. Verifying the stability of your substrate under the coupling conditions through control experiments can help diagnose the problem.[7]
-
-
Isomerization of the Product: The formation of the undesired (Z)-isomer can occur.
-
Solution: The stereochemical outcome is often influenced by the reaction mechanism. In the Heck reaction, the syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of palladium hydride typically leads to the (E)-isomer. However, isomerization can occur. Careful selection of the catalyst and reaction conditions can favor the desired stereoisomer.
-
The following diagram illustrates the competition between the desired cross-coupling and common side reactions.
Caption: Competing Reaction Pathways.
Difficulty with Product Purification
Q3: I'm having trouble isolating the pure this compound from the reaction mixture. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of residual catalyst, ligands, and side products.
-
Removal of Palladium Residues: Palladium residues can be difficult to remove by standard chromatography.
-
Solution: After the reaction, consider a workup procedure that includes washing the organic layer with an aqueous solution of a scavenger, such as thiourea or sodium sulfide, to precipitate the palladium. Filtration through a pad of Celite® can also be effective.
-
-
Chromatographic Separation: Standard silica gel chromatography is the most common method for purification.
-
Solution: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. A gradual increase in the polarity of the eluent can help to separate the product from less polar impurities. Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting column chromatography.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
III. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the Heck reaction in this synthesis?
A: The optimal temperature can vary depending on the specific substrates, catalyst, and solvent used. Generally, temperatures between 80-120 °C are employed. It is advisable to start with a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.[10] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[11]
Q: Which base is most suitable for this reaction?
A: An inorganic base like potassium carbonate (K₂CO₃) or a weaker organic base such as triethylamine (NEt₃) is commonly used. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a milder base may be preferable to avoid side reactions.
Q: Can I use an aryl bromide instead of an aryl iodide?
A: Yes, aryl bromides can be used. However, they are generally less reactive than aryl iodides in oxidative addition to the palladium catalyst.[3] To compensate for the lower reactivity, you may need to use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, and potentially higher reaction temperatures.
Q: How can I confirm the stereochemistry of my product?
A: The most definitive method for confirming the (E)-stereochemistry is through ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons is typically larger for the trans (E) isomer (usually in the range of 12-18 Hz) compared to the cis (Z) isomer (usually 6-12 Hz).
IV. Optimized Experimental Protocol (Heck Reaction)
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary for your particular setup.
Materials:
-
1,4-Difluoro-2-iodobenzene
-
3-Chloropropene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-difluoro-2-iodobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Add K₂CO₃ (2.0 eq) and 3-chloropropene (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are more economical, but higher loadings may be needed for less reactive substrates. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A higher ratio can stabilize the catalyst, but an excessive amount may inhibit the reaction. |
| Base Equivalents | 1.5-3.0 eq | Sufficient base is required to neutralize the HX generated during the reaction. |
| Temperature | 80-120 °C | Balances reaction rate with catalyst stability and side reaction minimization. |
| Solvent | DMF, NMP, Dioxane | Aprotic, polar solvents are generally effective at solubilizing the reactants and catalyst. |
V. References
-
BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. Retrieved from
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]
-
Reddit. (2021, January 31). Practical Heck Reaction problems!. r/chemhelp. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
Alagille, D., Baldwin, R. M., & Tamagnan, G. D. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Journal of the American Chemical Society, 123(39), 9515–9516. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
stability and storage conditions for (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the technical support guide for (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (CAS No. 149946-42-9). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding experimental integrity. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.
I. Compound Overview and Intrinsic Stability
This compound is a multifaceted molecule featuring a difluorinated aromatic ring and an allylic chloride moiety. The difluorobenzene group generally imparts high thermal stability and chemical resistance to the core structure. Fluorine substitution on an aromatic ring is known to enhance the energetic stability of the molecule.[1][2] However, the presence of the allylic chloride functional group introduces a site of reactivity that must be carefully managed. Allylic chlorides are susceptible to nucleophilic substitution and can be reactive with water.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C.[5] It is crucial to keep the container tightly sealed and in a dry environment.[5] The use of an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to prevent moisture ingress and potential degradation.
Q2: What type of container should I use for storage?
Q3: What is the expected shelf-life of this compound?
A3: While a specific shelf-life is not defined, adherence to the recommended storage conditions (2-8°C, dry, sealed) will maximize its stability.[5] For critical applications, it is advisable to perform a quality control check (e.g., NMR, HPLC) if the compound has been in storage for an extended period.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, the allylic chloride moiety can be sensitive to moisture, potentially leading to hydrolysis to the corresponding allyl alcohol. Allyl chloride itself is known to be reactive with water.[3] Therefore, minimizing exposure to atmospheric moisture is critical. Always handle the compound in a dry environment, and for long-term storage, sealing under an inert gas is best practice.
III. Troubleshooting Guide
This section addresses common problems that may arise during experiments involving this compound, likely stemming from improper storage or handling.
Scenario 1: Inconsistent or lower-than-expected reaction yields.
-
Possible Cause: Partial degradation of the starting material. The allylic chloride is a reactive site, and even under recommended storage, slow degradation can occur over time, especially with repeated opening of the container.
-
Troubleshooting Steps:
-
Verify Purity: Before use, analyze a small sample of the compound by a suitable method (e.g., ¹H NMR, GC-MS, or HPLC) to confirm its integrity and purity.
-
Fresh is Best: If possible, use a freshly opened container of the reagent for critical reactions.
-
Inert Handling: When weighing and dispensing the compound, do so under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.
-
Scenario 2: Appearance of unexpected byproducts in a reaction.
-
Possible Cause: The presence of degradation products in the starting material. A common byproduct could be the corresponding allyl alcohol, formed from hydrolysis of the allylic chloride.
-
Troubleshooting Steps:
-
Identify Impurities: Characterize the unexpected byproduct. If it corresponds to the hydrolyzed product, this is a strong indicator of moisture contamination during storage or handling.
-
Purification: If the starting material is found to be impure, consider purification by an appropriate method such as flash chromatography before use.
-
Review Storage Protocol: Ensure that the compound is stored in a desiccator or a controlled low-humidity environment within the 2-8°C temperature range.
-
Scenario 3: The compound appears discolored or has a different physical appearance.
-
Possible Cause: Significant degradation has occurred. This could be due to prolonged exposure to elevated temperatures, light, or contaminants.
-
Troubleshooting Steps:
-
Do Not Use: If the physical appearance has changed, it is highly recommended not to use the compound for your experiment as it may lead to unpredictable results.
-
Contact Supplier: Inform your chemical supplier about the issue.
-
Procure a New Batch: Obtain a fresh supply of the compound and strictly adhere to the recommended storage and handling procedures.
-
IV. Experimental Protocols
Protocol 1: Compound Integrity Check
This protocol outlines a simple procedure to verify the integrity of your sample of this compound.
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum. Pay close attention to the signals corresponding to the vinylic and methylene protons of the chloropropenyl group. The appearance of new signals, for instance, in the region of alcohol protons, could indicate hydrolysis.
-
Purity Assessment: Use the integration of the peaks to estimate the purity of the compound.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | To minimize degradation kinetics.[5] |
| Atmosphere | Sealed, dry. Inert gas (Ar, N₂) for long-term. | To prevent hydrolysis of the allylic chloride.[3][5] |
| Container | Tightly sealed, amber glass vial. | Protects from moisture and light. |
| Incompatible Materials | Oxidizers, acids, copper, brass. | Allylic chlorides can react with these substances.[3] |
VI. Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
VII. References
-
This compound - BLDpharm.
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications.
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH.
-
Allyl chloride Chemical Storage Specifications - C3H5Cl.
-
ALLYL CHLORIDE - Olin Epoxy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 4. olinepoxy.com [olinepoxy.com]
- 5. 149946-42-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Preserving (E)-Double Bond Stereochemistry
A-735, Rev 2.0
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the isomerization of (E)-double bonds during chemical reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to help you maintain the stereochemical integrity of your compounds.
Introduction: The Challenge of (E)-Double Bond Isomerization
The geometric configuration of double bonds is a critical determinant of a molecule's biological activity and material properties. The unintended conversion of a thermodynamically more stable (E)-isomer to the (Z)-isomer can lead to loss of desired activity, purification difficulties, and compromised yields. This guide will explore the common causes of this isomerization and provide actionable strategies to mitigate this unwanted side reaction.
Part 1: Troubleshooting Common Isomerization Issues
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the root cause of (E)-to-(Z) isomerization.
Issue 1: Significant Formation of (Z)-Isomer Detected After a Reaction
Symptoms:
-
NMR or other spectroscopic analysis shows a mixture of (E) and (Z)-isomers where the starting material was predominantly (E).
-
Difficulty in purifying the desired (E)-isomer from the (Z)-contaminant.
-
Inconsistent reaction outcomes with respect to isomeric ratios.
Root Cause Analysis and Solutions:
A systematic approach is crucial to identifying the source of isomerization. The primary culprits are often related to the reaction conditions, catalysts, or work-up procedures.
Workflow for Diagnosing Isomerization
Caption: Troubleshooting workflow for (E)-double bond isomerization.
In-Depth Solutions
1. Photochemical Isomerization
Direct irradiation with light, especially UV, can provide the energy needed to overcome the rotational barrier of a double bond, leading to a photostationary state of (E) and (Z) isomers.[1] This process often proceeds through the population of an excited triplet state.[2][3]
Preventative Protocol: Exclusion of Light
-
Glassware: Utilize amber-colored glassware or wrap standard glassware securely in aluminum foil to block ambient light.[4]
-
Environment: Conduct reactions in a darkened fume hood or a glovebox with the light turned off.
-
Storage: Store light-sensitive compounds in amber vials in a dark, cool place.[4]
2. Catalyst-Induced Isomerization
Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, are known to facilitate double bond isomerization.[4][5] This can occur through various mechanisms, including the formation of metal-hydride species or π-allyl intermediates.[6][7]
Preventative Strategies:
-
Catalyst and Ligand Selection: The choice of metal and its coordinating ligands is critical. For instance, in cross-coupling reactions, specifically designed ligands can suppress unwanted isomerization.[4][8][9] Some modern catalyst systems are designed for high kinetic (E)-selectivity, avoiding the formation of thermodynamic mixtures.[5]
-
Additives: In olefin metathesis, additives like 1,4-benzoquinones can prevent isomerization by scavenging ruthenium hydride species that are often responsible for bond migration.[10][11][12] Electron-deficient benzoquinones have been shown to be particularly effective.[11][13]
Table 1: Effect of Benzoquinone Additives in Preventing Isomerization in Olefin Metathesis
| Additive (Catalyst: Ru-based) | Isomerization Observed | Efficacy | Reference |
| None | Significant | - | [11] |
| 1,4-Benzoquinone | Minimal | Good | [10][11] |
| 2,6-dichloro-1,4-benzoquinone | None | Excellent | [13] |
| Acetic Acid | Minimal | Good | [11] |
| Tricyclohexylphosphine oxide | Significant | Poor | [11] |
Data synthesized from studies on ruthenium-catalyzed olefin metathesis reactions.[11][13]
3. Thermal Isomerization
Elevated temperatures can provide sufficient energy to surpass the activation barrier for rotation around the C=C bond, leading to equilibration to the thermodynamically favored isomer mixture. While the (E)-isomer is often more stable, in some molecular contexts, the (Z)-isomer can be favored, or the energy difference can be small, leading to significant mixtures.[14][15]
Mitigation Strategies:
-
Temperature Optimization: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Running reactions at lower temperatures, even if it extends the reaction time, can significantly reduce isomerization.[16]
-
Solvent Choice: The polarity of the solvent can influence the rate of thermal isomerization, although the effects can be substrate-dependent.[17][18] For some systems, halogenated solvents have been observed to increase isomerization rates during heating.[19]
4. Acid- or Base-Catalyzed Isomerization
Both acidic and basic conditions can catalyze the isomerization of double bonds.[4] Trace amounts of acid or base in reagents, solvents, or on glassware can be sufficient to cause problems.
Preventative Measures:
-
Maintain Neutral pH: Whenever possible, run reactions under neutral conditions. If an acid or base is required, use the mildest reagent at the lowest effective concentration.[4]
-
Prompt Work-up: Neutralize the reaction mixture promptly upon completion to quench any catalytic acid or base.
-
Heterogeneous Buffers: For sensitive compounds in organic solvents, resin-conjugated cyclic-1,3-diones can act as heterogeneous buffers, neutralizing both acidic and basic impurities. These can be easily removed by filtration.[20]
5. Isomerization During Purification
Standard silica gel chromatography is a common source of isomerization due to the acidic nature of the silica surface.[4]
Alternative Purification Protocols:
-
Deactivated Silica Gel:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (or another suitable base) relative to the silica gel by weight.
-
Thoroughly mix the slurry and use it to pack the column. This neutralizes the acidic sites on the silica.
-
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), Florisil, or C18-reversed phase silica.
-
Silver Nitrate Impregnated Silica Gel: This technique is particularly useful for separating (E)/(Z)-isomers, as the silver ions coordinate differently with the double bonds, leading to different retention times.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of photochemical E/Z isomerization?
A1: Photochemical isomerization is initiated by the absorption of a photon, which excites the alkene from its ground state (S₀) to a singlet excited state (S₁).[21] This is often followed by a rapid intersystem crossing to a longer-lived triplet state (T₁).[2][21] In this excited state, the π-bond is effectively broken, allowing for free rotation around the central C-C single bond. Relaxation back to the ground state can then lead to the formation of either the (E) or (Z)-isomer, eventually reaching a photostationary state.[1][16]
Mechanism of Photochemical Isomerization
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Alkene synthesis by isomerization [organic-chemistry.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 10. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Temperature on Photoisomerization Dynamics of a Newly Designed Two-Stroke Light-Driven Molecular Rotary Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. groups.oist.jp [groups.oist.jp]
- 21. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Coupling Reactions with (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This substrate presents unique challenges due to its multiple reactive sites and the inherent lower reactivity of its vinyl chloride moiety. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Part 1: Understanding Your Substrate
Before troubleshooting a reaction, it is crucial to understand the inherent reactivity of your starting material. The structure of this compound contains three key features that dictate its behavior in cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed reactions.
Scenario 1: No Reaction or Very Low Conversion
Question: "I've run my Suzuki coupling reaction at 80 °C overnight using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but my LCMS shows only starting material. What's wrong?"
This is the most common failure mode and almost always points to an insufficiently active catalytic system for the vinyl chloride. The oxidative addition step is likely the bottleneck. [1][2] Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote oxidative addition into the strong C-Cl bond, especially at moderate temperatures. [3][4] * Actionable Solution: Switch to a more effective catalyst system. For vinyl and aryl chlorides, electron-rich and sterically bulky monophosphine ligands, often called "Buchwald ligands," are the industry standard. They promote the formation of a monoligated, highly reactive L-Pd(0) species that is crucial for activating C-Cl bonds. [5][6][7]
-
Incorrect Palladium Source: While Pd(PPh₃)₄ is a Pd(0) source, common Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ require in situ reduction to the active Pd(0) state. This reduction can be inefficient under certain conditions.
-
Insufficient Temperature: The C-Cl bond activation requires significant thermal energy.
-
Actionable Solution: Incrementally increase the reaction temperature. Monitor the reaction at 100 °C, and if necessary, 120 °C. Be mindful that higher temperatures can also promote side reactions.
-
| Parameter | Initial Conditions (Failed) | Recommended Starting Point (Optimized) |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |
| Ligand | PPh₃ (if using Pd(II) source) | SPhos, XPhos, or RuPhos (2-4 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (3 equiv.) or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Dioxane / H₂O | Anhydrous Toluene or Dioxane |
| Temperature | 80 °C | 100-110 °C |
Table 1. Recommended vs. Initial Conditions for Suzuki Coupling of Vinyl Chlorides.
Scenario 2: Reaction is messy, with multiple side products.
Question: "My reaction shows consumption of the starting material, but I get a complex mixture of products. I see some desired product, but also several other compounds of similar mass."
This outcome suggests that while the catalyst is active, competing reaction pathways are occurring. The allylic chloride is the most likely culprit.
Root Cause Analysis & Solutions:
-
Allylic Substitution: The base or the nucleophilic coupling partner (e.g., amine, boronic acid anion) can directly attack the allylic chloride, leading to an SN2 product. This is particularly problematic in Buchwald-Hartwig aminations or with strongly basic conditions.
-
Actionable Solution: Use the mildest possible base that still affords reactivity (e.g., K₂CO₃ instead of K₃PO₄ or an alkoxide). Lowering the reaction temperature can also significantly reduce the rate of these side reactions relative to the desired coupling.
-
-
Isomerization/Elimination: At high temperatures or with certain bases, the substrate could potentially isomerize or undergo elimination.
-
Actionable Solution: Run the reaction at the lowest temperature that gives a reasonable conversion rate. Analyze control experiments (substrate + base + solvent, no catalyst) to check for background decomposition.
-
-
Homocoupling: The coupling partner (e.g., boronic acid in a Suzuki reaction) can couple with itself (Glaser-type or oxidative homocoupling) or the vinyl chloride can homocouple.
-
Actionable Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen is a known promoter of homocoupling. Ensure the purity of your reagents.
-
Scenario 3: The reaction works for one type of coupling but not another.
Question: "I had success with a Suzuki coupling, but when I tried a Sonogashira coupling with the same substrate, it failed completely."
Different coupling reactions have distinct mechanisms and sensitivities. The reactivity trend for vinyl halides is generally consistent (I > Br > Cl), but the specific requirements of each catalytic cycle differ. [10][11][12] Root Cause Analysis & Solutions:
-
Sonogashira Coupling: This reaction is notoriously difficult with vinyl chlorides. [3][10]It typically requires a copper(I) co-catalyst, and the C-Cl bond activation is extremely challenging under standard conditions.
-
Actionable Solution: This may require a specialized, copper-free protocol with a highly active catalyst system (e.g., a palladacycle or a bulky, electron-rich ligand) and higher temperatures. Success is not guaranteed, and converting the vinyl chloride to a more reactive vinyl bromide or triflate may be a more practical synthetic strategy.
-
-
Heck Reaction: The Heck reaction is generally more tolerant of vinyl chlorides than the Sonogashira coupling. [13][14]Success often depends on forming a cationic palladium intermediate, which can be influenced by the choice of base and solvent. [2] * Actionable Solution: Use conditions known to favor the Heck reaction of chlorides, such as using a strong organic base (e.g., Cy₂NMe) or inorganic bases like Cs₂CO₃ in a polar aprotic solvent like DMF or DMAc. [14]
-
Buchwald-Hartwig Amination: This reaction has been successfully applied to vinyl chlorides. [5][6]The choice of ligand is absolutely critical, as it must facilitate both the difficult oxidative addition and the C-N reductive elimination.
Part 3: Recommended Experimental Protocol for Screening
When troubleshooting, a systematic approach is more effective than random changes. A parallel reaction screening can quickly identify promising conditions.
Protocol: Ligand and Base Screening for a Suzuki-Miyaura Coupling
-
Array Preparation: In a glovebox, arrange an array of 8 glass vials equipped with small magnetic stir bars.
-
Reagent Addition (Solids):
-
To each vial, add this compound (0.1 mmol, 1.0 equiv.).
-
Add the desired boronic acid (0.15 mmol, 1.5 equiv.).
-
Add the palladium precatalyst, Pd₂(dba)₃ (0.001 mmol, 1 mol% Pd).
-
Add the appropriate ligand (0.002 mmol, 2 mol%). See Table 2 for suggestions.
-
Add the appropriate base (0.3 mmol, 3.0 equiv.). See Table 2 for suggestions.
-
-
Solvent Addition: Add 1.0 mL of anhydrous solvent (e.g., Toluene or Dioxane) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate at 110 °C.
-
Monitoring: After a set time (e.g., 4 hours, 12 hours), take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by TLC or LCMS to determine the relative conversion.
| Vial | Ligand (2 mol%) | Base (3 equiv.) | Expected Outcome |
| 1 | PPh₃ | K₃PO₄ | Negative Control: Low to no conversion expected. |
| 2 | P(Cy)₃ | K₃PO₄ | Moderate activity may be observed. |
| 3 | XPhos | K₃PO₄ | High potential for good conversion. |
| 4 | SPhos | K₃PO₄ | High potential for good conversion. |
| 5 | XPhos | Cs₂CO₃ | Compare effectiveness of a different strong base. |
| 6 | SPhos | Cs₂CO₃ | Compare effectiveness of a different strong base. |
| 7 | XPhos | K₂CO₃ | Test milder base to check for side reactions. |
| 8 | SPhos | K₂CO₃ | Test milder base to check for side reactions. |
Table 2. Example Screening Array for Suzuki Coupling Optimization.
This systematic screening allows for the rapid identification of the most effective ligand-base combination for your specific coupling partners, forming the foundation for a larger-scale, optimized reaction. [16][17][18][19]
References
-
Alvarez, R., & de Lera, A. R. (2003). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-dienes. Chemical Communications, (1), 124-125. [Link]
-
Saha, R., & Suresh, C. H. (2014). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Inorganic Chemistry, 53(15), 7934–7942. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Crawford, A. G., & Lloyd-Jones, G. C. (2011). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Dalton Transactions, 40(43), 11487-11500. [Link]
-
Hyder, Z., Ruan, J., & Xiao, J. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Letters, 10(18), 4145–4148. [Link]
-
Buchwald-Hartwig Coupling - SynArchive. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021, August 16). Retrieved January 14, 2026, from [Link]
-
Campora, J., Palma, P., & Carmona, E. (2001). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. Organometallics, 20(24), 5054–5056. [Link]
-
Rahman, N., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1909. [Link]
-
Screening of various ligands for the C-P bond formation reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (2023, December 16). Retrieved January 14, 2026, from [Link]
-
Magano, J., & Dunetz, J. R. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 136-161). The Royal Society of Chemistry. [Link]
-
Larhed, M., & Hallberg, A. (2001). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of Organic Chemistry, 66(22), 7540–7542. [Link]
-
Sameera, W. M. C., & Maeda, K. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 856-865. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2021, February 23). Reddit. Retrieved January 14, 2026, from [Link]
-
Sameera, W. M. C., & Maeda, K. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2021, August 16). Retrieved January 14, 2026, from [Link]
-
Heck reaction - Wikipedia. (2023, November 28). Retrieved January 14, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Screening of Ligands and Reaction Conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Doyle, A. G., & Sigman, M. S. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. The Journal of Organic Chemistry, 87(13), 8345–8355. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(48), 16484–16494. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(3), 421–425. [Link]
-
Liu, Z., & Stahl, S. S. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Topics in Organometallic Chemistry, 40, 137–152. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical troubleshooting strategies for catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions involving (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. As a vinyl chloride, this substrate presents unique challenges, and understanding potential pitfalls is crucial for successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during experiments, providing a logical workflow from symptom to solution.
Scenario 1: Suzuki-Miyaura Coupling - Low to No Product Yield
You are attempting a Suzuki-Miyaura coupling between this compound and an organoboron reagent, but are observing minimal or no formation of the desired coupled product.
Initial Checks:
-
Reaction Setup: Confirm stoichiometry of reagents, catalyst loading, and proper degassing of solvents and reagents. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.
-
Reagent Integrity: Ensure the quality and purity of your organoboron reagent, as they can degrade over time.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
In-Depth Analysis and Solutions:
-
Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst decomposition, where the active Pd(0) species agglomerates.[1] This can be triggered by:
-
Inadequate Ligand Protection: Vinyl chlorides are less reactive than their bromide or iodide counterparts, often requiring higher temperatures.[2] These conditions can lead to the degradation of less robust phosphine ligands. The resulting phosphine oxides are poor ligands, leaving the palladium center exposed and prone to aggregation.
-
Solution: Switch to bulkier, more electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which offer greater thermal stability and protection to the palladium center.[2]
-
-
Impurity-Induced Decomposition: Certain impurities can strip ligands from the palladium center, leading to agglomeration.
-
-
No Palladium Black, Still No Reaction: If the solution remains homogeneous but conversion is low, the catalyst is likely deactivated (poisoned) rather than decomposed.
-
Sulfur Poisoning: Sulfur-containing compounds are potent poisons for palladium catalysts, forming strong bonds with the metal surface and blocking active sites.[3]
-
Source: Sulfur can be a trace impurity in reagents or solvents. A potential, though unconfirmed, synthesis of the difluorobenzene core of the substrate could involve chlorosulfonic acid, and residual sulfur could remain.
-
Diagnosis: Use high-purity reagents and solvents. If poisoning is suspected, analysis of starting materials by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace elemental sulfur.[4]
-
Solution: Purify the starting material via recrystallization or column chromatography. Using a "sulfur scavenger" or a guard bed may also be effective.
-
-
Other Elemental Poisons: Heavy metals like lead can also poison palladium catalysts.
-
Source: These can be introduced through contaminated reagents or glassware.
-
Diagnosis & Solution: Similar to sulfur, ICP-MS can identify these contaminants.[4] Ensure meticulous cleaning of glassware and use high-purity reagents.
-
-
Poisoning from the Base: The choice and quality of the base are critical in Suzuki-Miyaura couplings.[5]
-
Source: Low-quality bases can contain impurities (e.g., sulfides, heavy metals).
-
Solution: Use a high-purity base (e.g., >99.9%). Consider screening different bases, as the optimal base can be substrate-dependent. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
-
-
Scenario 2: Heck Reaction - Low Yield and/or Isomerization of the Alkene Partner
You are performing a Heck reaction with this compound and an alkene, but observe low conversion and/or isomerization of your alkene starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield or isomerized Heck reactions.
In-Depth Analysis and Solutions:
-
Alkene Isomerization: A common side reaction in Heck couplings is the isomerization of the double bond, which can lead to a mixture of products and lower yields of the desired regioisomer. This occurs via a competing catalytic cycle involving β-hydride elimination and re-addition.
-
Low Reactivity of the Vinyl Chloride: As with the Suzuki-Miyaura coupling, the strength of the C-Cl bond in this compound makes oxidative addition more challenging than for corresponding bromides or iodides.
-
Solution: While increasing the temperature can improve reaction rates, it may also exacerbate isomerization and catalyst decomposition. A better approach is often to switch to a more active catalyst system. Phosphine-free catalysts or specialized palladacycles can show high activity for the coupling of aryl and vinyl chlorides.[4][7]
-
-
Catalyst Poisoning: The same sources of catalyst poisons discussed in the Suzuki-Miyaura section are relevant here. Trace impurities in the vinyl chloride, the alkene coupling partner, the base, or the solvent can deactivate the palladium catalyst.
-
Solution: Ensure the highest possible purity of all reaction components.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. Should I just increase the catalyst loading?
A1: While increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome slow reaction rates, it is often a temporary fix that masks an underlying problem like catalyst poisoning. It is more cost-effective and scientifically rigorous to first investigate the root cause. A slow reaction could be due to low substrate reactivity, which might be better addressed by optimizing the ligand, base, or temperature. If catalyst poisoning is the issue, increasing the catalyst loading will only lead to more poisoned catalyst and is not an efficient solution.
Q2: I suspect my organoboron reagent in a Suzuki-Miyaura coupling is the source of the problem. How can I check this?
A2: Organoboron reagents, particularly boronic acids, can undergo degradation through processes like protodeboronation (loss of the boronic acid group).[1] To check the integrity of your organoboron reagent, you can:
-
Use a more stable alternative: Pinacol esters of boronic acids are generally more stable and less prone to degradation.
-
Analytical Checks: Run an NMR of your boronic acid to check for impurities or degradation products.
-
Control Experiment: Perform the reaction with a freshly purchased or prepared batch of the organoboron reagent.
Q3: Can I regenerate a poisoned palladium catalyst?
A3: Regeneration of poisoned palladium catalysts is possible but can be challenging and is highly dependent on the nature of the poison.
-
For sulfur poisoning: Treatment with hydrogen at elevated temperatures can sometimes remove adsorbed sulfur, but may not fully restore catalytic activity.[3][7]
-
For decomposition (palladium black): It is generally not feasible to regenerate an agglomerated catalyst in the reaction flask. In a research setting, it is often more practical to start with a fresh batch of catalyst after identifying and eliminating the source of poisoning.
Q4: What analytical techniques are best for identifying potential catalyst poisons in my reagents?
A4: A multi-pronged approach is often necessary:
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is a highly sensitive technique for detecting trace amounts of elemental impurities, such as sulfur, lead, and other metals, in your starting materials, reagents, and solvents.[4][8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile organic impurities in solvents or starting materials.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can help identify major impurities in your starting materials and reagents.
Quantitative Data Summary
The following table provides a general overview of how key parameters can affect the outcome of a Suzuki-Miyaura coupling with a challenging vinyl chloride substrate.
| Parameter | Typical Range | Effect of Variation | Potential Issues |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading can increase rate. | Masks poisoning issues; increases cost. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Higher ratio can stabilize catalyst. | Excess ligand can sometimes inhibit the reaction. |
| Base | 2-3 equivalents | Stronger base can increase rate. | Can promote side reactions and boronic acid decomposition.[5] |
| Temperature | 80 - 120 °C | Higher temp increases rate of oxidative addition. | Can lead to ligand/substrate degradation and catalyst decomposition. |
Note: Optimal conditions are highly substrate- and catalyst-dependent and should be determined empirically.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1992). Journal of the Chemical Society, Faraday Transactions.
- Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Use of Base Metals in Suzuki Coupling. Wordpress.
- Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S form
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2022). Journal of the Chinese Chemical Society.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025).
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
- Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. (2022). Environmental Science & Technology.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2006). Journal of the American Chemical Society.
- Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS Coupled with a Dual Syringe Pump Sample Introduction System. (2011). Spectroscopy.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). Archiv der Pharmazie.
- Analysis of Elemental Impurities in Lithium-Ion Battery Electrolyte Solvents by ICP-MS. Agilent.
- Synthesis of Styrenes Using Ruthenium-Catalyzed Ring-Closing Enyne Met
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025).
- Poisoning and deactivation of palladium catalysts. (2001).
- US4650910A - Process for the preparation of substituted styrenes.
- Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. (2018).
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. (1996). The Journal of Organic Chemistry.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development.
- The Role of Phosphine Ligands in Palladium Catalysis.
- Analysis of inorganic impurities in lubric
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Application of statistical design of experiment to identify key factors in cross coupling reactions. (2025). Scientific Reports.
- Guideline for Elucidating C
- Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates. (2019).
- Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Disubstituted Isopropyl Cyanophenylacryl
- Synthesis of para-Substituted Styrenes. (2003). Journal of the Chinese Chemical Society.
- 149946-42-9|this compound. BLDpharm.
- 2-(3-CHLORO-PROPENYL)-1,4-DIFLUORO-BENZENE. ChemicalBook.
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Solvent effects in palladium catalysed cross-coupling reactions. (2014). Green Chemistry.
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2008).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Process for preparing chloro-difluorobenzene.
- Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers. (2021). Reaction Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. youngin.com [youngin.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Scale-Up Synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the technical support resource for the scale-up synthesis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the mechanistic rationale behind common issues and provide actionable, field-proven troubleshooting strategies.
Introduction to the Molecule and its Synthetic Challenges
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structure, featuring a difluorinated aromatic ring and a stereospecific (E)-vinyl chloride moiety, presents unique challenges during scale-up. The primary synthetic routes, typically variations of the Wittig reaction or Heck coupling, each carry their own set of obstacles related to stereoselectivity, byproduct formation, and purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these critical issues.
Comparative Analysis of Primary Synthetic Routes
Choosing the correct synthetic route is the first critical decision in a scale-up campaign. The two most viable pathways, the Wittig olefination and the Mizoroki-Heck coupling, offer different advantages and disadvantages.
| Parameter | Wittig Reaction Route | Mizoroki-Heck Coupling Route |
| Starting Materials | 2,5-Difluorobenzaldehyde, (2-chloroethyl)triphenylphosphonium salt | 1-Iodo-2,5-difluorobenzene, Allyl Chloride |
| Key Reagents | Strong base (n-BuLi, NaH), Triphenylphosphine | Palladium catalyst, Phosphine ligand, Base (e.g., Et3N, K2CO3) |
| Stereocontrol (E/Z) | Can be challenging; often requires stabilized ylides or modified conditions (e.g., Schlosser) to favor the E-isomer.[1][2] | Generally provides excellent stereoselectivity for the (E)-isomer via the syn-addition and syn-elimination mechanism.[3] |
| Primary Byproducts | Triphenylphosphine oxide (TPPO), Z-isomer | Homocoupled aryl halide, Alkene isomerization products |
| Purification Difficulty | High; removal of stoichiometric TPPO is a classic scale-up problem. | Moderate; requires removal of residual palladium catalyst to ppm levels. |
| Scalability Concerns | Handling of pyrophoric bases, large waste stream (TPPO). | Cost of palladium catalyst and ligands, potential for catalyst deactivation. |
Troubleshooting Guide: Wittig Reaction Approach
The Wittig reaction is a robust method for alkene synthesis, but its scale-up requires careful control over reagents and conditions to manage byproducts and ensure correct stereochemistry.[4]
Q1: My reaction yield is consistently low. What are the likely causes during scale-up?
Answer: Low yields in a scaled-up Wittig reaction often trace back to three primary areas:
-
Incomplete Ylide Formation: The generation of the phosphorus ylide via deprotonation of the phosphonium salt is critical. On a large scale, inefficient mixing or localized temperature spikes can lead to incomplete deprotonation or degradation of the base.
-
Troubleshooting:
-
Ensure your phosphonium salt is completely dry. Moisture will quench the strong base.
-
Use a solvent in which the ylide has moderate solubility (e.g., THF, Toluene).
-
For large batches, use a powerful overhead stirrer to ensure homogenous mixing during base addition.
-
Monitor the color change; a deep red or orange color typically indicates successful ylide formation.
-
-
-
Aldehyde Instability: 2,5-Difluorobenzaldehyde can be susceptible to side reactions under strongly basic conditions, such as Cannizzaro-type reactions or enolization, especially if the aldehyde is added too quickly or at an elevated temperature.
-
Troubleshooting:
-
Add the aldehyde solution slowly to the pre-formed ylide at a controlled temperature (typically 0 °C or below).
-
Ensure the aldehyde is of high purity. Impurities can catalyze decomposition pathways.
-
-
-
Steric Hindrance: While not extreme in this case, sterically hindered ketones and even some aldehydes can react slowly, leading to incomplete conversion.[2] If the reaction time is too short, you may be isolating unreacted starting material.
-
Troubleshooting:
-
Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the limiting reagent before quenching.
-
For sluggish reactions, allowing the mixture to slowly warm to room temperature after the initial addition can improve conversion.
-
-
Q2: I am getting a significant amount of the undesired (Z)-isomer. How can I improve selectivity for the (E)-alkene?
Answer: Achieving high (E)-selectivity is a well-known challenge for non-stabilized ylides. The ylide derived from (2-chloroethyl)triphenylphosphonium salt is generally considered non-stabilized, which kinetically favors the Z-alkene via a less sterically hindered transition state.[5]
-
Solution 1: The Schlosser Modification: This is the most reliable method for forcing (E)-alkene formation from non-stabilized ylides.
-
Generate the ylide and react it with the aldehyde at low temperature (-78 °C) to form the syn-betaine intermediate.
-
Add a second equivalent of a strong base (like phenyllithium or n-BuLi) to deprotonate the carbon adjacent to the phosphorus, forming a β-oxido ylide.
-
Allow this intermediate to warm, which favors equilibration to the more thermodynamically stable anti-conformation.
-
Quench with a proton source (e.g., t-butanol) to protonate the β-oxido ylide, locking in the anti-betaine.
-
Upon warming, this intermediate eliminates to give the (E)-alkene with high selectivity.
-
-
Solution 2: Solvent and Additive Effects: The presence of lithium salts can disrupt the kinetic cycloaddition, leading to changes in selectivity.[2] Running the reaction in a non-polar solvent like toluene can sometimes favor the (E)-isomer compared to THF.
Q3: The removal of triphenylphosphine oxide (TPPO) is complicating my downstream processing. What are the best large-scale removal methods?
Answer: TPPO is a highly crystalline, poorly soluble byproduct that is the bane of many industrial Wittig reactions.
-
Method 1: Crystallization/Precipitation: The most common industrial solution. After the reaction, the solvent can be exchanged to a non-polar solvent (e.g., hexane, heptane, or a toluene/hexane mixture). TPPO is poorly soluble in these solvents and will often precipitate, allowing it to be removed by filtration. Your target molecule must remain soluble in the chosen solvent system.
-
Method 2: Acidic Extraction: TPPO has a basic oxygen atom that can be protonated. Washing the organic solution with dilute HCl can sometimes help partition a portion of the TPPO into the aqueous layer, though this is often not sufficient on its own.
-
Method 3: Complexation with Metal Salts: TPPO can form complexes with salts like MgCl₂ or ZnCl₂. Adding these salts to the crude reaction mixture can induce precipitation of the TPPO-metal complex, which can then be filtered off.
Workflow for Wittig Reaction Scale-Up
Caption: High-level workflow for a scalable Wittig synthesis.
Troubleshooting Guide: Mizoroki-Heck Reaction Approach
The Mizoroki-Heck reaction is an elegant and powerful tool for C-C bond formation.[6] Its catalytic nature is attractive for scale-up, but catalyst efficiency and removal are paramount.[7]
Q1: My Heck reaction is sluggish or stalls before completion. What process parameters should I investigate?
Answer: A stalled Heck reaction is a common issue, often related to catalyst deactivation or suboptimal conditions.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Oxygen: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) or degrade phosphine ligands.
-
Water: While some Heck reactions tolerate water, starting with anhydrous solvents is best practice.
-
High Temperatures: Prolonged exposure to high temperatures can lead to the formation of inactive palladium black.
-
-
Incorrect Ligand-to-Palladium Ratio: This ratio is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites on the palladium. A common starting point is a Pd:Ligand ratio of 1:2 or 1:4.
-
Base and Solvent Choice: The base is not just a spectator; it is essential for regenerating the Pd(0) catalyst in the final step of the cycle.[8]
-
Troubleshooting:
-
If using an organic base like triethylamine, ensure it is pure and not a hydrochloride salt.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are often more robust for large-scale operations.
-
The solvent must be appropriate for the temperature required. High-boiling polar aprotic solvents like DMF, NMP, or DMAc are common.
-
-
Q2: How can I minimize homocoupling of my aryl iodide starting material (Glaser coupling)?
Answer: Homocoupling is a significant side reaction that consumes expensive starting material. It is often promoted by high temperatures and the presence of oxygen.
-
Troubleshooting:
-
Rigorous Inerting: De-gas your solvent and rigorously maintain an inert atmosphere throughout the reaction.
-
Controlled Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst and alkene can minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Q3: What are the industry-standard methods for removing residual palladium to acceptable levels (<10 ppm)?
Answer: For pharmaceutical applications, palladium contamination is strictly regulated.
-
Method 1: Activated Carbon Treatment: Stirring the crude product solution with a high-surface-area activated carbon (charcoal) is a cost-effective first pass. The palladium species adsorb onto the carbon, which is then removed by filtration.
-
Method 2: Scavenger Resins: These are functionalized polymers or silica gels designed to chelate and bind transition metals. The crude product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off. Examples include resins with thiol or amine functionalities.
-
Method 3: Extraction with Aqueous Thiol Solutions: Washing the organic solution with an aqueous solution of a compound like sodium thioglycolate or L-cysteine can extract palladium into the aqueous phase.
Catalytic Cycle of the Mizoroki-Heck Reaction
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Methods for (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Welcome to the technical support center for the analysis of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the analytical methods for this compound and its impurities. Our goal is to equip you with the expertise and practical insights needed to navigate potential challenges in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile and analytical strategies for this compound.
Q1: What are the most likely process-related impurities I should be aware of when analyzing this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common approach involves a Wittig reaction or a similar olefination strategy. Therefore, you should anticipate the following process-related impurities:
-
Isomeric Impurities: The Z-isomer of the target compound can be a significant impurity if the olefination reaction is not completely stereoselective. Stabilized ylides in a Wittig reaction tend to favor the E-isomer, but reaction conditions can influence the E/Z ratio.[1][2]
-
Starting Material Carryover: Unreacted precursors, such as a substituted 1,4-difluorobenzaldehyde or the corresponding phosphonium salt, may be present in the final product.
-
Byproducts from Synthesis: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be challenging to completely remove.[2]
-
Reagent-Related Impurities: Impurities originating from the reagents used in synthesis, such as other isomers of difluorobenzene from an initial Friedel-Crafts acylation step, can be carried through the synthetic sequence.[3]
Q2: What are the potential degradation products of this compound?
A2: The primary degradation pathway of concern for this molecule is the hydrolysis of the allylic chloride. Allylic chlorides are known to be more reactive towards substitution reactions compared to alkyl or vinyl halides due to the formation of a resonance-stabilized carbocation intermediate.[4][5]
-
Hydrolysis Product: The most common degradation product is the corresponding allyl alcohol, (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol, where the chlorine atom is replaced by a hydroxyl group. This can occur in the presence of water, especially under non-neutral pH conditions.
-
Oxidation Products: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the bond under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV, can potentially induce isomerization from the E to the Z isomer or lead to other degradation pathways.
Q3: Which analytical technique is most suitable for routine purity analysis of this compound?
A3: For routine purity analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique. It offers a good balance of resolution, sensitivity, and robustness for separating the parent compound from its potential impurities. A reversed-phase HPLC method is generally the first choice for a molecule with this polarity.
Q4: When should I consider using Gas Chromatography (GC) or Mass Spectrometry (MS)?
A4: Gas Chromatography (GC) is a viable alternative, particularly for analyzing volatile impurities or residual solvents. However, the thermal stability of the allylic chloride should be considered, as it may degrade at elevated injector temperatures. Derivatization can sometimes be employed to improve the gas chromatographic properties of similar compounds.[6]
Mass Spectrometry (MS) , especially when coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification and structural elucidation of unknown impurities.[7][8] It provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of process-related impurities and degradation products.
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the HPLC analysis of this compound.
A. HPLC Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Peak Tailing for the Main Analyte | 1. Secondary Interactions: Silanol groups on the silica-based column packing can interact with the analyte, causing tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or use a buffer at a lower pH to suppress silanol interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 3. pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form if possible. |
| Poor Resolution Between E and Z Isomers | 1. Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for separating these closely related isomers. 2. Inefficient Column: The column may be old or not have sufficient theoretical plates for the separation. 3. Incorrect Column Chemistry: The stationary phase may not have the right selectivity for this separation. | 1. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. Acetonitrile often provides different selectivity than methanol. 2. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase plate count. 3. Screen Different Stationary Phases: Consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for aromatic and halogenated compounds. |
| Appearance of a New Peak During a Stability Study | 1. Degradation: The new peak is likely a degradation product, most commonly the hydrolysis product (allyl alcohol). 2. Mobile Phase Contamination: A contaminant in the mobile phase can appear as a peak, especially in gradient elution. | 1. LC-MS Analysis: Use LC-MS to determine the molecular weight of the new peak. A mass increase of 18 Da (loss of HCl and gain of H₂O) would suggest hydrolysis. 2. Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative) to confirm the identity of the degradation product.[4][9][10] 3. Blank Injection: Run a blank gradient (injecting only the mobile phase) to check for contamination. |
| Retention Time Drift | 1. Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods. 2. Mobile Phase Composition Change: Evaporation of the organic component or inaccurate mixing. 3. Temperature Fluctuations: Changes in column temperature can affect retention times. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard HPLC-UV analysis.
Protocol 1: HPLC-UV Method for Purity Assessment
Objective: To determine the purity of this compound and quantify its related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or another suitable modifier).
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
4. System Suitability:
-
Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard if available.
IV. Visualizations
Workflow for Impurity Identification and Quantification
Caption: Workflow for the identification and quantification of impurities.
Troubleshooting Logic for HPLC Peak Shape Issues
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl]-N-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene and Alternative Vinyl Electrophiles in Cross-Coupling Strategies
Executive Summary
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene emerges as a highly versatile, yet economically advantageous, building block for pharmaceutical and agrochemical research.[1][2] This guide provides a comparative analysis of this intermediate, focusing on its performance as a vinyl chloride in palladium-catalyzed cross-coupling reactions versus alternative vinyl electrophiles such as bromides, iodides, and triflates. We will explore the underlying principles of reactivity, provide field-proven experimental protocols, and discuss the synthetic trade-offs that guide the rational selection of an intermediate, thereby empowering researchers to optimize their synthetic routes for both efficiency and scalability.
Introduction to the Core Intermediate: this compound
This compound (CAS No. 149946-42-9) is a precisely functionalized organic building block.[3] Its structure is characterized by three key regions, each conferring distinct reactivity and utility:
-
1,4-Difluorophenyl Group: The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5] This moiety serves as a stable anchor for molecular elaboration.
-
(E)-Vinyl Chloride: The vinyl chloride group is the primary site for carbon-carbon bond formation via cross-coupling reactions. The defined (E)-stereochemistry is crucial for controlling the geometry of the final product.
-
3-Chloropropyl Chain: The terminal alkyl chloride provides a secondary reactive handle for subsequent nucleophilic substitution, enabling further diversification of the molecular scaffold.
This combination of features makes it a valuable precursor for synthesizing a wide range of target molecules, particularly those explored in drug discovery programs.
Synthetic Strategies for Vinyl Halide Intermediates: A Focus on Stereoselectivity
The synthesis of vinyl halides with high stereochemical control is critical. The Horner-Wadsworth-Emmons (HWE) reaction stands out as one of the most reliable and broadly applicable methods for producing (E)-alkenes.[6][7]
The Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[7] Its primary advantage over the classical Wittig reaction lies in its generally excellent (E)-selectivity and the facile removal of the water-soluble phosphate byproduct.[8] The phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with ketones.[8][9]
The stereochemical outcome is dictated by the thermodynamic stability of the intermediates. The transition state leading to the (E)-alkene is sterically favored, resulting in its formation as the major product.[8][10]
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction for vinyl chloride synthesis.
Protocol 1: General Synthesis of an (E)-Vinyl Chloride via HWE Reaction
This protocol describes a representative procedure for synthesizing a vinyl chloride from an aromatic aldehyde, analogous to the precursor for our topic compound.
-
Reagent Preparation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add diethyl (chloromethyl)phosphonate (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Carbanion Formation:
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred phosphonate solution.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the required carbanion.[8] The reaction is exothermic and produces H₂ gas; careful, slow addition is necessary.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases.
-
-
Olefination:
-
Cool the resulting carbanion solution back to 0 °C.
-
Add a solution of the corresponding aldehyde (e.g., 2,5-difluorobenzaldehyde, 1.0 eq) in anhydrous THF dropwise over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-vinyl chloride.
-
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of vinyl electrophiles like this compound is in palladium-catalyzed cross-coupling reactions. The choice of the halogen atom (Cl, Br, I) or a triflate (OTf) group profoundly impacts reactivity.[11]
The Reactivity Principle: Oxidative Addition
The universally accepted reactivity trend for vinyl electrophiles is: I > Br ≈ OTf > Cl > F .[11][12]
This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in most cross-coupling cycles is the oxidative addition of the electrophile to the palladium(0) catalyst.[13] A weaker C-X bond (like C-I) cleaves more easily, facilitating faster oxidative addition and allowing for milder reaction conditions. Conversely, the strong C-Cl bond makes vinyl chlorides the most challenging substrates.[11][13]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 149946-42-9|this compound|BLD Pharm [bldpharm.com]
- 4. enamine.net [enamine.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
efficacy comparison of aldose reductase inhibitors synthesized from different starting materials
An In-Depth Comparative Guide to the Efficacy of Aldose Reductase Inhibitors Synthesized from Diverse Chemical Scaffolds
For decades, the inhibition of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway, has been a focal point in the quest to manage the chronic complications of diabetes mellitus, including neuropathy, retinopathy, nephropathy, and cataracts.[1][2] Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, triggering a cascade of cellular stress events, including osmotic imbalance and oxidative stress, which are pathogenic drivers of tissue damage.[3]
This guide offers a comparative analysis of aldose reductase inhibitors (ARIs) derived from different chemical classes and starting materials. We will delve into their synthesis rationale, compare their efficacy using preclinical and clinical data, and provide the detailed experimental methodologies required for their evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents data but also explains the causal links between chemical structure, synthetic origin, and therapeutic potential.
The Polyol Pathway: The Rationale for Aldose Reductase Inhibition
Under normal glucose conditions, the majority of cellular glucose is metabolized via glycolysis. However, in a hyperglycemic state, excess glucose is shunted to the polyol pathway. Aldose reductase (ALR2 or AKR1B1) catalyzes the first step, reducing glucose to sorbitol using NADPH as a cofactor.[4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the concurrent depletion of NADPH disrupt the cellular redox balance, leading to the pathological changes characteristic of diabetic complications.[1] ARIs are designed to block this initial, rate-limiting step, thereby preventing sorbitol accumulation and its downstream consequences.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
A Comparative Analysis of ARI Chemical Classes
The extensive research into ARIs has led to the development of several distinct chemical classes, each originating from different synthetic strategies and starting materials. Their evolution reflects a continuous effort to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects.
Carboxylic Acid Derivatives
This class represents some of the earliest synthetic ARIs. Their structure typically features an aromatic or heterocyclic ring system linked to an acetic acid moiety, which is crucial for interacting with the enzyme's active site.
-
Key Examples: Epalrestat, Tolrestat, Zopalrestat, Alrestatin.[5]
-
Synthesis & Starting Materials: The synthesis often involves building upon a core heterocyclic or aromatic structure and subsequently introducing the acetic acid side chain. For instance, the synthesis of Epalrestat involves reactions starting from rhodanine-3-acetic acid.
-
Efficacy & Limitations: While compounds like Epalrestat have shown clinical efficacy and are marketed in several countries for diabetic neuropathy, this class has a significant drawback.[5] The low pKa of the carboxylic acid group causes these inhibitors to be highly ionized at physiological pH, leading to high plasma protein binding and poor penetration into target tissues like nerves and the lens.[4][6] This can substantially reduce their in vivo potency compared to their in vitro activity.[4]
Spirohydantoins and Cyclic Amides
Developed to overcome the pharmacokinetic limitations of the carboxylic acid class, these inhibitors replace the acidic group with a cyclic imide, typically a hydantoin or succinimide ring.
-
Key Examples: Sorbinil, Fidarestat, Ranirestat, Minalrestat.[5]
-
Synthesis & Starting Materials: The synthesis is characterized by the formation of a spiro-linkage, where a single atom is part of two distinct rings. For Sorbinil, the synthesis involves creating a spiro-hydantoin structure on a chromane backbone.
-
Efficacy & Limitations: This class generally exhibits improved tissue penetration compared to carboxylic acid derivatives. However, their clinical development has been hampered by different issues. Sorbinil was associated with severe hypersensitivity reactions.[7] A more persistent issue for this class is a lack of selectivity against the closely related enzyme aldehyde reductase (ALR1).[5] Inhibition of ALR1, which plays a role in detoxifying aldehydes, can lead to significant side effects.[5]
Natural Products and Phenolic Derivatives
A vast number of natural compounds, particularly flavonoids and other polyphenols, have been identified as ARIs. These often serve as starting scaffolds for the synthesis of more potent derivatives.
-
Key Examples: Quercetin, Luteolin, and compounds derived from sources like Indian gooseberry, cinnamon, and spinach.[8]
-
Synthesis & Starting Materials: These compounds can be used directly as extracts or isolated and modified synthetically to improve their drug-like properties. For example, the flavonoid scaffold of luteolin can be a starting point for creating more potent synthetic inhibitors.[8]
-
Efficacy & Limitations: Natural ARIs are generally less potent than their synthetic counterparts but often possess a more favorable safety profile and antioxidant properties.[9][10] Their primary value in drug development often lies in providing novel chemical scaffolds for optimization.
Novel Heterocyclic Scaffolds
Recent research has focused on discovering novel scaffolds to achieve high potency and, crucially, high selectivity for aldose reductase (ALR2) over aldehyde reductase (ALR1).
-
Key Examples: Benzothiadiazine derivatives (e.g., Compound 15c), Thiazole-based compounds.[11][12]
-
Synthesis & Starting Materials: Synthesis of these agents is complex, starting from advanced heterocyclic building blocks like quinazolinone or benzothiadiazine cores.[11][13] The design is often guided by computational modeling to optimize interactions with the ALR2 active site and minimize binding to ALR1.
-
Efficacy & Rationale: The primary goal is to improve the selectivity index (SI), defined as the ratio of IC50 for ALR1 to IC50 for ALR2. For example, the novel benzothiadiazine derivative, compound 15c, was reported to have an SI of approximately 16,109, making it highly selective for ALR2 and a promising candidate for reducing off-target effects.[11] This high selectivity is the key rationale driving the synthesis of these next-generation inhibitors.
Quantitative Efficacy Comparison
The following table summarizes key performance data for representative ARIs from different chemical classes, providing a clear comparison of their potency and selectivity.
| Inhibitor | Chemical Class | ALR2 IC50 | ALR1 IC50 | Selectivity Index (ALR1/ALR2) | Key Clinical/Preclinical Finding | Reference(s) |
| Epalrestat | Carboxylic Acid | ~330 nM | >10,000 nM | >30 | Improved median motor nerve conduction velocity (MNCV) in a 3-year trial.[14] | [14] |
| Tolrestat | Carboxylic Acid | 36 nM | 3,600 nM | ~100 | Withdrawn due to severe hepatic toxicity.[10] | [10][15] |
| Sorbinil | Spirohydantoin | 100 nM | 29 nM | ~0.3 | Associated with hypersensitivity reactions; showed low selectivity.[5][7] | [5][7] |
| Fidarestat | Spiro-cyclic Amide | 20 nM | 20,000 nM | ~1000 | Showed statistically significant improvement in nerve F-wave conduction velocity.[14] | [14][15] |
| Quercetin | Natural Product | ~7,025 nM (Ki) | Not widely reported | Not widely reported | Potent natural inhibitor, often used as a reference.[12] | [12] |
| Compound 15c | Benzothiadiazine | 33.19 nM | >537,000 nM | ~16,109 | Highly potent and selective with a favorable pharmacokinetic profile in rats.[11] | [11] |
| Compound 6o | 1,3,4-Thiadiazole | ~20.16 nM | Not reported | Not reported | Showed higher in vitro potency than the reference inhibitor Epalrestat.[16] | [16] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Experimental Protocols
The validation of novel ARIs requires a standardized set of robust in vitro and in vivo experiments. The causality behind this workflow is to first establish direct enzyme inhibition and selectivity (in vitro) before evaluating physiological efficacy and safety in a living system (in vivo).
Caption: General experimental workflow for the screening and validation of ARIs.
Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against ALR2. The principle is to measure the rate of NADPH oxidation, which is proportional to enzyme activity, by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human aldose reductase (ALR2)
-
Phosphate buffer (e.g., 100 mM, pH 6.2)
-
β-Nicotinamide adenine dinucleotide phosphate (β-NADPH)
-
Substrate: DL-glyceraldehyde
-
Test compounds (ARIs) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADPH in buffer.
-
Prepare a stock solution of DL-glyceraldehyde in buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Phosphate buffer.
-
ALR2 enzyme solution.
-
Test compound dilution (or DMSO for control wells).
-
NADPH solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DL-glyceraldehyde solution to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Protocol 2: In Vivo Efficacy in a Galactosemic Rat Model
This animal model is used to assess an ARI's ability to prevent the accumulation of polyols in target tissues. Galactose is used instead of glucose because it is more readily converted to its polyol (galactitol), accelerating the pathogenic process for experimental purposes.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Standard rat chow.
-
High-galactose diet (e.g., 30-40% D-galactose).
-
Test ARI formulated for oral administration (e.g., in carboxymethyl cellulose).
-
Anesthesia and surgical tools for tissue collection.
-
Equipment for measuring nerve conduction velocity (NCV).
-
Assay kits for quantifying galactitol/sorbitol.
Procedure:
-
Animal Acclimation: Acclimate rats to laboratory conditions for at least one week.
-
Group Assignment: Randomly divide rats into three groups:
-
Group 1: Normal Control (standard diet).
-
Group 2: Galactosemic Control (high-galactose diet).
-
Group 3: ARI-Treated (high-galactose diet + daily oral administration of the test ARI).
-
-
Induction and Treatment:
-
Feed the rats their respective diets for the duration of the study (e.g., 4-8 weeks).
-
Administer the ARI or vehicle to the appropriate groups daily via oral gavage.
-
-
Functional Assessment (Nerve Conduction Velocity):
-
Towards the end of the study, measure motor nerve conduction velocity (MNCV) in the sciatic or tail nerve under anesthesia. This is a key functional endpoint for diabetic neuropathy.
-
-
Tissue Collection and Analysis:
-
Data Analysis:
-
Compare the galactitol levels in the tissues of the ARI-treated group to the galactosemic control group. A significant reduction indicates effective target engagement in vivo.
-
Compare the NCV measurements between groups. A preservation or improvement of NCV in the treated group relative to the galactosemic control demonstrates functional efficacy.
-
Conclusion and Future Directions
The journey of aldose reductase inhibitor development, from broad-spectrum carboxylic acids to highly selective novel scaffolds, illustrates a classic paradigm in medicinal chemistry: the iterative optimization of efficacy and safety. The initial hypothesis—that blocking sorbitol production would alleviate diabetic complications—remains sound, but clinical success has been elusive, largely due to pharmacokinetic challenges and off-target effects.[3][7]
The critical lesson learned is that high in vitro potency does not guarantee in vivo efficacy and that selectivity is paramount. The failure of early-generation ARIs due to poor tissue penetration (carboxylic acids) or toxicity from lack of selectivity (spirohydantoins) has directly informed the design of modern inhibitors.[5][6] Future research is focused on:
-
Maximizing Selectivity: Synthesizing compounds with SI values in the thousands is now a primary objective to ensure that only ALR2 is inhibited, leaving crucial detoxifying enzymes like ALR1 untouched.[11]
-
Improving Pharmacokinetics: Designing molecules with better absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they reach target tissues at therapeutic concentrations.
-
Dual-Target Inhibitors: Exploring compounds that inhibit aldose reductase while also targeting other relevant pathways in diabetic complications, such as α-glucosidase or inflammatory cascades.[16]
The synthesis of novel heterocyclic compounds, guided by advanced computational chemistry and a deep understanding of the enzyme's structure, represents the most promising path forward. By building on the lessons from past challenges, the development of a safe and effective aldose reductase inhibitor for the treatment of debilitating diabetic complications remains an achievable and critical goal.
References
- Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Moodle@Units.
- Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. (2025).
- Aldose reductase inhibitors for the treatment of diabetic polyneurop
- Clinical trials with aldose reductase inhibitors. (1990). PubMed.
- Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review. (n.d.). MDPI.
- Aldose reductase inhibitors. (n.d.). PubMed.
- A Comparative Meta-Analysis of Aldose Reductase Inhibitors in Clinical Trials for Diabetic Neurop
- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). PubMed Central.
- The Aldose Reductase Inhibitor Story: A Clinical Trial Retrospective. (n.d.). BenchChem.
- In Search of Differential Inhibitors of Aldose Reductase. (n.d.). MDPI.
- Aldose reductase inhibitor. (n.d.). Wikipedia.
-
In vitro and in vivo inhibition of aldose reductase and advanced glycation end products by phloretin, epigallocatechin 3-gallate and[2]-gingerol. (2016). PubMed.
- In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis panicul
- Synthetic route for the preparation of Compounds 1–22. (n.d.).
- Aldose reductase inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
- Aldose Reductase Inhibitors. (2001). Taylor & Francis Online.
- Synthesis and evaluation of novel aldose reductase inhibitors: Effects on lens protein kinase Cγ. (n.d.). Mayo Clinic.
- A Technical Guide to the Discovery and Synthesis of a Novel Aldose Reductase 2 (ALR2) Inhibitor: The Case of Compound 15c. (n.d.). BenchChem.
- Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds. (n.d.).
- Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus. (n.d.). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. In vitro and in vivo inhibition of aldose reductase and advanced glycation end products by phloretin, epigallocatechin 3-gallate and [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Spectroscopic Differentiation of (E)- and (Z)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of geometric isomers is paramount. The biological activity and material properties of a compound can be profoundly influenced by its stereochemistry. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to distinguish between the (E) and (Z) isomers of 2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in making these critical distinctions.
The Imperative of Isomeric Purity
The (E) and (Z) isomers of 2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements around the carbon-carbon double bond. This seemingly subtle variation can lead to significant differences in their pharmacological profiles, reaction kinetics, and polymer characteristics. Consequently, the ability to selectively synthesize and analytically confirm the identity of each isomer is a cornerstone of modern chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and informative technique for the differentiation of (E) and (Z) isomers. By analyzing the chemical shifts, coupling constants, and through-space interactions, an unambiguous assignment of the stereochemistry can be achieved.
¹H NMR Spectroscopy: Unraveling Coupling Constants
The key to distinguishing the (E) and (Z) isomers via ¹H NMR lies in the magnitude of the vicinal coupling constant (³J) between the vinylic protons.
-
Theory: The dihedral angle between the two vinylic protons is approximately 180° in the (E)-isomer and 0° in the (Z)-isomer. According to the Karplus relationship, this difference in dihedral angle leads to a significant variation in the ³J coupling constant.
-
(E)-Isomer: A larger coupling constant is expected, typically in the range of 11-18 Hz.[1][2]
-
(Z)-Isomer: A smaller coupling constant is anticipated, generally between 6-15 Hz.[1][2]
Expected ¹H NMR Data:
| Proton Assignment | (E)-Isomer (Expected) | (Z)-Isomer (Expected) |
| Vinylic Proton (α to Aryl) | δ 6.5-7.0 ppm (d) | δ 6.3-6.8 ppm (d) |
| Vinylic Proton (β to Aryl) | δ 6.0-6.5 ppm (dt) | δ 5.8-6.3 ppm (dt) |
| Methylene Protons (-CH₂Cl) | δ 4.2-4.5 ppm (d) | δ 4.3-4.6 ppm (d) |
| Aromatic Protons | δ 7.0-7.5 ppm (m) | δ 7.0-7.5 ppm (m) |
| ³J (H-H) Vinylic | 12-18 Hz | 7-12 Hz |
d = doublet, dt = doublet of triplets, m = multiplet
Nuclear Overhauser Effect (NOE) Spectroscopy: A Spatial Confirmation
For an unequivocal assignment, one-dimensional or two-dimensional Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard.[3][4][5] NOE detects through-space interactions between protons that are in close proximity (typically < 5 Å).[4]
-
Experimental Rationale:
-
In the (Z)-isomer , the vinylic proton alpha to the aromatic ring is spatially close to the protons on the aromatic ring. Irradiation of the vinylic proton will result in an NOE enhancement of the signal for the ortho-proton on the difluorobenzene ring.
-
In the (E)-isomer , these protons are distant from each other, and no such NOE effect will be observed. Instead, an NOE may be observed between the alpha vinylic proton and the methylene protons.
-
Experimental Protocol for 1D NOE Difference Spectroscopy:
-
Acquire a standard ¹H NMR spectrum of the purified isomer.
-
Identify the chemical shift of the vinylic proton alpha to the aromatic ring.
-
Set up a 1D NOE experiment where this vinylic proton is selectively irradiated.
-
Acquire a difference spectrum, which will show only the protons that have experienced an NOE enhancement.
-
Observe for an enhancement of the aromatic proton signals to confirm the (Z)-isomer.
Workflow for NOE-Based Isomer Identification
Caption: Workflow for distinguishing (E) and (Z) isomers using NOE.
¹⁹F NMR Spectroscopy
Given the presence of two fluorine atoms, ¹⁹F NMR can provide supplementary information. The chemical shifts of the fluorine atoms may exhibit slight differences between the two isomers due to the different electronic environments created by the geometric change.[6][7]
Expected ¹⁹F NMR Data:
| Isomer | Expected Chemical Shift Range |
| (E)-isomer | δ -110 to -140 ppm |
| (Z)-isomer | δ -110 to -140 ppm (subtle shift from E) |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy can be a rapid and straightforward method to differentiate between (E) and (Z) isomers, primarily by examining the out-of-plane C-H bending (wagging) vibrations.[8][9]
-
Theoretical Basis: The symmetry of the molecule influences which vibrational modes are IR-active. For disubstituted alkenes, the (E) and (Z) isomers often have distinct and characteristic absorption bands in the fingerprint region.[10][11]
-
(E)-Isomer: Typically shows a strong absorption band for the out-of-plane C-H wag at approximately 960-980 cm⁻¹.[10]
-
(Z)-Isomer: The corresponding band for the cis configuration appears at a lower wavenumber, generally around 665-730 cm⁻¹.[10]
Expected IR Data:
| Vibrational Mode | (E)-Isomer (Expected cm⁻¹) | (Z)-Isomer (Expected cm⁻¹) |
| C-H Stretch (vinylic) | 3010-3040 | 3010-3040 |
| C=C Stretch | ~1650 | ~1650 |
| C-F Stretch | 1100-1250 | 1100-1250 |
| C-H Wag (out-of-plane) | 960-980 (strong) | 665-730 (strong) |
| C-Cl Stretch | 600-800 | 600-800 |
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. tuitiontube.com [tuitiontube.com]
A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodo-prop-1-enyl Difluorobenzene Derivatives in Cross-Coupling Reactions
Introduction: The Strategic Value of Halogenated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic and vinylic systems is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. Prop-1-enyl difluorobenzene derivatives, in particular, serve as valuable synthons, introducing a fluorinated vinyl motif that can significantly modulate the pharmacokinetic and electronic properties of a target molecule.[1][2][3] The choice of the halogen atom—chlorine, bromine, or iodine—on this scaffold is not a trivial decision. It is a critical parameter that dictates reaction kinetics, catalyst selection, and overall synthetic efficiency.
This guide provides an in-depth, objective comparison of the reactivity of chloro-, bromo-, and iodo-prop-1-enyl difluorobenzene derivatives. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their differential reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed and strategic decisions in their synthetic endeavors.
The Decisive Step: Understanding Reactivity through C-X Bond Activation
The reactivity of aryl and vinyl halides in the most common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) is overwhelmingly governed by the initial, and often rate-determining, step: oxidative addition .[4][5][6] In this process, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The energy required to break this C-X bond is the primary barrier to initiating the catalytic cycle.
This energy is quantified by the Bond Dissociation Energy (BDE), which is the standard enthalpy change when a bond is cleaved homolytically.[7] A lower BDE correlates with a weaker bond, a faster rate of oxidative addition, and consequently, higher overall reactivity. The established trend for halogens attached to an sp²-hybridized carbon is unequivocal:
Reactivity Order: I > Br > Cl [5][8][9]
This trend is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group, due to the increasing atomic size and more diffuse orbitals of the heavier halogens, leading to poorer orbital overlap with carbon.
| Bond Type (on Phenyl Ring) | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C-Cl | 402 | 96 | Low |
| C-Br | 337 | 80.5 | Moderate |
| C-I | 274 | 65 | High |
| Data sourced from representative values for halobenzenes, which serve as a reliable proxy for the vinylic systems discussed.[10][11] |
The presence of the electron-withdrawing difluorobenzene ring can further influence the electronic properties of the vinyl system, but the fundamental hierarchy of C-X bond strength remains the dominant factor in determining reactivity.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Transformations
The theoretical reactivity trend (I > Br > Cl) is borne out in practice across the most common cross-coupling reactions. However, the practical implications—in terms of required reaction conditions and potential outcomes—vary significantly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development.
-
Iodo-prop-1-enyl difluorobenzene: This is the most reactive substrate. Couplings often proceed to high yields at or slightly above room temperature with standard palladium sources [e.g., Pd(PPh₃)₄, Pd(OAc)₂] and a wide range of bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄). Reaction times are typically short.
-
Bromo-prop-1-enyl difluorobenzene: This derivative represents a cost-effective and highly reliable alternative to the iodo-compound. It reacts efficiently under conditions similar to the iodo-derivative, though it may require slightly higher temperatures (e.g., 60-80 °C) or longer reaction times to achieve comparable yields.
-
Chloro-prop-1-enyl difluorobenzene: As the least reactive substrate, the chloro-derivative presents a significant challenge.[12] Standard palladium catalysts are often ineffective. Successful coupling necessitates more specialized and forceful conditions, typically involving:
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, Buchwald-type ligands) that facilitate the difficult oxidative addition step.[13][14]
-
Higher reaction temperatures (often >100 °C).
-
Stronger bases (e.g., K₃PO₄, Cs₂CO₃). Despite these challenges, the lower cost and greater availability of chloro-aromatics make the development of efficient protocols a high-priority area of research.[15][16][17]
-
| Substrate (X) | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodo | Pd(PPh₃)₄ (2%) | K₂CO₃ | 60 | 2-4 | >90 |
| Bromo | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 80 | 6-12 | 85-95 |
| Chloro | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | 110 | 12-24 | 70-85 |
| Table 2: Representative conditions for the Suzuki-Miyaura coupling of (E)-1-(2,4-difluorophenyl)-1-haloprop-1-ene with phenylboronic acid. Data is a synthesized representation from multiple sources.[15][18][19][20] |
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, a crucial transformation for accessing conjugated enyne systems. The reactivity trend remains consistent.
-
Iodo-prop-1-enyl difluorobenzene: Exceptionally reactive. The coupling often proceeds smoothly at room temperature, catalyzed by a palladium source and a copper(I) co-catalyst (e.g., CuI).[21] Copper-free conditions are also often successful.
-
Bromo-prop-1-enyl difluorobenzene: A reliable substrate that typically requires moderate heating (40-70 °C) to achieve high conversion in a reasonable timeframe.[22] It remains a workhorse for this transformation due to its balance of reactivity and cost.
-
Chloro-prop-1-enyl difluorobenzene: The most challenging of the three.[23] Reactions are often sluggish, require high temperatures, specialized ligand systems, and may suffer from side reactions like alkyne homocoupling (Glaser coupling). Yields are generally lower than for the bromo- and iodo-congeners.
| Substrate (X) | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodo | Pd(PPh₃)₂Cl₂ (2%) / CuI (2%) | Et₃N | 25 | 1-3 | >95 |
| Bromo | Pd(PPh₃)₄ (3%) / CuI (3%) | DIPA | 60 | 4-8 | 80-90 |
| Chloro | Pd(OAc)₂ (5%) / XPhos (10%) / CuI (5%) | Cs₂CO₃ | 120 | 24 | 50-70 |
| Table 3: Representative conditions for the Sonogashira coupling of (E)-1-(2,4-difluorophenyl)-1-haloprop-1-ene with phenylacetylene. Data is a synthesized representation from multiple sources.[9][21][23] |
Heck Reaction
The Heck reaction couples the vinyl halide with an alkene, offering a powerful method for extending carbon chains and synthesizing substituted olefins.[24] While the catalytic cycle involves additional steps like migratory insertion and β-hydride elimination, the initial oxidative addition remains the key differentiator for halide reactivity.
-
Iodo- and Bromo-prop-1-enyl difluorobenzene: Both are excellent substrates for the Heck reaction. Iodo-derivatives react faster and at lower temperatures, while bromo-derivatives provide a robust and economical alternative, sometimes requiring slightly more forcing conditions.
-
Chloro-prop-1-enyl difluorobenzene: Similar to other couplings, chloro-substrates are the least reactive. Successful Heck reactions with these compounds often depend on phosphine-free catalyst systems (e.g., palladacycles) or the use of specialized, bulky phosphine ligands at elevated temperatures.[25]
| Substrate (X) | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodo | Pd(OAc)₂ (1%) | Et₃N | 80 | 3-6 | >90 |
| Bromo | Pd(OAc)₂ (2%) / PPh₃ (4%) | K₂CO₃ | 100 | 8-16 | 85-95 |
| Chloro | Herrmann's Catalyst (2%) | NaOAc | 120 | 18-24 | 65-80 |
| Table 4: Representative conditions for the Heck reaction of (E)-1-(2,4-difluorophenyl)-1-haloprop-1-ene with n-butyl acrylate. Data is a synthesized representation from multiple sources.[24][25][26] |
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling of a Bromo-Derivative
This protocol describes a general, reliable method for the Suzuki-Miyaura coupling of (E)-1-(2,4-difluorophenyl)-1-bromoprop-1-ene with a generic arylboronic acid. The choice of the bromo-derivative reflects a common balance between high reactivity and cost-effectiveness.
Materials and Reagents:
-
(E)-1-(2,4-difluorophenyl)-1-bromoprop-1-ene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add (E)-1-(2,4-difluorophenyl)-1-bromoprop-1-ene, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add a degassed 3:1 mixture of Toluene:Dioxane to the flask to achieve a substrate concentration of approximately 0.1 M. Causality: Degassing the solvent by sparging with an inert gas for 20-30 minutes removes dissolved oxygen, further protecting the catalyst.
-
Add degassed deionized water (approximately 10% of the organic solvent volume).
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the starting bromide), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then brine. Causality: The aqueous washes remove the inorganic base (K₃PO₄) and boronic acid byproducts.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bond Dissociation Energies [cxp.cengage.com]
- 11. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
validation of analytical methods for (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
An In-Depth Comparative Guide to the Validation of Analytical Methods for (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The compound this compound, a halogenated aromatic hydrocarbon, represents a class of molecules often encountered as key starting materials, intermediates, or active pharmaceutical ingredients (APIs). Ensuring its purity, stability, and concentration requires analytical methods that are not just precise and accurate, but demonstrably reliable under real-world laboratory conditions. This process of demonstrating that an analytical procedure is suitable for its intended purpose is known as method validation.[1][2]
Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the global standard for analytical method validation.[3][4][5] Adherence to these guidelines, particularly ICH Q2(R2), is essential for regulatory submissions and for maintaining the quality and safety of pharmaceutical products.[5][6]
This guide provides a comparative analysis of two common and powerful chromatographic techniques for the quantitative analysis of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Gas Chromatography with Electron Capture Detection (GC-ECD)
As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. This guide will delve into the causality behind experimental choices, presenting a self-validating system for each method, grounded in established scientific principles and regulatory expectations.
Method Selection Rationale: Aligning Technique with Molecular Properties
The chemical structure of this compound dictates the most appropriate analytical strategies. Its key features include a difluorinated benzene ring, a conjugated double bond, and a chlorine atom. These characteristics suggest a moderate polarity and volatility.[7]
-
Rationale for HPLC-UV: The presence of the aromatic ring and the conjugated π-system of the prop-1-en-1-yl group creates a strong chromophore, making the molecule highly suitable for UV detection. Reversed-phase HPLC is the workhorse of the pharmaceutical industry for separating small organic molecules and is the logical choice here.[8][9]
-
Rationale for GC-ECD: The compound's expected volatility allows for analysis by gas chromatography. Crucially, the presence of three halogen atoms (two fluorine, one chlorine) makes the molecule highly electronegative. An Electron Capture Detector (ECD) is exceptionally sensitive to such compounds, offering the potential for outstanding detection limits for trace-level analysis.[10][11]
The Pillars of Method Validation: A Comparative Framework
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[1][3] We will now compare the performance of our hypothetical HPLC-UV and GC-ECD methods across these pillars.
Caption: A workflow for the systematic validation of an analytical procedure.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[12][13][14] A truly specific method ensures that the signal measured is only from the compound of interest.[15][16]
Experimental Protocol:
-
Prepare a Placebo Solution: Mix all formulation excipients (if applicable) without the active analyte.
-
Prepare an Impurity Solution: Dissolve known process impurities and potential degradation products in a suitable solvent.
-
Prepare a Spiked Sample: Spike the analyte into the placebo solution that also contains the known impurities.
-
Analysis: Analyze the blank solvent, placebo, impurity solution, a pure analyte standard, and the spiked sample.
-
Evaluation: Compare the chromatograms. The analyte peak in the spiked sample should be free from interference from any placebo or impurity peaks. Peak purity analysis (using a Diode Array Detector for HPLC) can provide additional, powerful evidence of specificity.
Comparative Analysis:
-
HPLC-UV: Offers excellent specificity due to the high resolving power of modern columns. The use of a photodiode array (PDA) detector allows for peak purity assessment, which compares UV spectra across a single peak to confirm its homogeneity. This is a significant advantage.
-
GC-ECD: Also provides high specificity due to the high efficiency of capillary columns.[17] However, the ECD is not a structural detector. If an impurity co-elutes with the main peak, it may not be detected unless it is also halogenated. Therefore, specificity often relies more heavily on chromatographic separation and may require confirmation by a mass spectrometry (MS) detector if co-elution is suspected.
| Method | Advantage | Limitation |
| HPLC-UV (PDA) | High resolving power; peak purity analysis confirms specificity. | May be less sensitive to non-UV absorbing impurities. |
| GC-ECD | Excellent separation efficiency with capillary columns. | Detector is "blind" to non-electronegative co-eluting impurities. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[18][19]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of the analyte.
-
Create Calibration Standards: Prepare a series of at least five concentrations by serial dilution of the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.[20]
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Plot the average instrument response versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically ≥ 0.998), and the y-intercept should be negligible.[21][22]
Hypothetical Data & Comparison:
Table 1: Linearity Data
| Method | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
|---|---|---|---|
| HPLC-UV | 10 - 150 | 0.9995 | Insignificant |
| GC-ECD | 0.01 - 1.0 | 0.9991 | Insignificant |
Analysis: Both methods demonstrate excellent linearity within their respective ranges. The key difference lies in the working range; the GC-ECD method is suited for much lower concentrations due to the high sensitivity of the detector, making it ideal for impurity testing. The HPLC-UV method covers a wider absolute range suitable for assay and content uniformity testing.
Accuracy
Accuracy expresses the closeness of the method's results to the true or accepted reference value.[12] It is typically evaluated using recovery studies.
Experimental Protocol:
-
Prepare Spiked Samples: Add known amounts of the analyte stock solution to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[23]
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve.
-
Evaluation: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.[21][22]
Hypothetical Data & Comparison:
Table 2: Accuracy (Recovery) Data
| Method | Spiked Level | Mean Recovery (%) | %RSD |
|---|---|---|---|
| HPLC-UV | 80% | 99.5 | 0.8 |
| 100% | 100.3 | 0.6 | |
| 120% | 99.8 | 0.7 | |
| GC-ECD | Low (0.05 µg/mL) | 98.9 | 1.5 |
| Mid (0.5 µg/mL) | 101.1 | 1.1 |
| | High (1.0 µg/mL) | 100.5 | 1.3 |
Analysis: Both methods demonstrate acceptable accuracy. The HPLC-UV method shows slightly better precision in the recovery results (lower %RSD), which is common for assay-level concentrations. The GC-ECD method is highly accurate even at very low levels, reinforcing its suitability for trace analysis.
Precision
Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[23]
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of measurements. Acceptance criteria are typically an RSD of ≤ 2%.[3]
Hypothetical Data & Comparison:
Table 3: Precision Data (%RSD)
| Method | Repeatability | Intermediate Precision (Day 2 / Analyst 2) |
|---|---|---|
| HPLC-UV | 0.7% | 1.1% |
| GC-ECD | 1.2% | 1.8% |
Analysis: Both methods are highly precise and meet standard acceptance criteria. HPLC systems often exhibit slightly superior injection precision compared to standard GC split/splitless injectors, which is reflected in the better repeatability data. Nonetheless, the GC-ECD method is well within acceptable limits, demonstrating its reliability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified.[24][25] The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[24][26]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise (S/N) Ratio: Analyze a series of increasingly dilute solutions of the analyte.
-
Measure Noise: Determine the magnitude of the baseline noise in a region close to the analyte peak.
-
Calculate LOD and LOQ:
Hypothetical Data & Comparison:
Table 4: LOD and LOQ Data
| Method | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| HPLC-UV | 0.5 | 1.5 |
| GC-ECD | 0.003 | 0.01 |
Analysis: This is where the most significant difference between the two techniques emerges. The GC-ECD method is orders of magnitude more sensitive, with a LOQ of 0.01 µg/mL (10 ng/mL or 10 ppb). This is a direct result of the ECD's exquisite sensitivity to halogenated compounds.[10] For analyzing trace impurities or for applications in environmental monitoring, GC-ECD is the unequivocally superior choice. The HPLC-UV method's LOQ is perfectly adequate for many quality control applications but cannot compete on raw sensitivity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28][29] It provides an indication of the method's reliability during normal usage.[28][30]
Experimental Protocol:
-
Identify Critical Parameters: For HPLC, this includes mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[31] For GC, this includes oven temperature ramp rate, flow rate, and inlet temperature.
-
Vary Parameters: Analyze a system suitability solution while systematically altering one parameter at a time.
-
Evaluation: Assess the impact on key system suitability parameters (e.g., resolution, retention time, peak tailing). The system suitability criteria should still be met under all varied conditions.[31]
Comparative Analysis:
-
HPLC-UV: Modern HPLC methods are generally very robust. The primary sensitivity is often related to the mobile phase pH, especially if the analyte is ionizable. For a neutral molecule like the target compound, robustness is expected to be high.
-
GC-ECD: GC methods can be sensitive to variations in carrier gas flow rate and oven temperature. However, with modern electronic pneumatic control, these parameters are tightly regulated. The method's robustness is expected to be excellent, provided the chosen conditions are not on a "cliff edge" of performance.
Caption: Interrelationship of core analytical validation parameters.
Summary of Comparison and Recommendations
Both HPLC-UV and GC-ECD are valid and reliable techniques for the analysis of this compound. The choice of method depends entirely on the intended application.
Table 5: Overall Method Comparison
| Parameter | HPLC-UV | GC-ECD | Recommended For |
|---|---|---|---|
| Specificity | Excellent (Peak Purity) | Very Good | HPLC: Complex matrices; GC: When MS confirmation is available. |
| Linearity & Range | Excellent (Wide Range) | Excellent (Low Range) | HPLC: Assay, Content Uniformity; GC: Impurity Profiling. |
| Accuracy | Excellent | Excellent | Both are suitable for their respective concentration ranges. |
| Precision | Excellent | Very Good | Both are highly reliable for routine use. |
| Sensitivity (LOQ) | Moderate | Exceptional | GC: Trace analysis, genotoxic impurity studies, environmental testing. |
| Robustness | Excellent | Excellent | Both are robust with modern instrumentation. |
Final Recommendation:
-
For routine quality control, assay, and content uniformity testing of the drug substance or product, the HPLC-UV method is recommended. It is robust, precise, and its sensitivity is more than adequate for these applications. The ability to perform peak purity analysis with a PDA detector provides an extra layer of confidence in the specificity.
-
For the determination of trace-level impurities, degradation products, or for quantitation in biological matrices , the GC-ECD method is the superior choice. Its outstanding sensitivity is its defining feature, allowing for quantitation at levels that are simply not possible with the HPLC-UV method.
Ultimately, a comprehensive analytical strategy in a drug development program might utilize both methods: HPLC-UV for release testing of the final product and GC-ECD (or GC-MS) for characterizing the impurity profile of the drug substance. This dual approach leverages the strengths of each technique to ensure a complete and thorough understanding of the product's quality.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Lab Manager. (2025, August 14). Robustness and Ruggedness Testing in Analytical Chemistry.
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
- Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
- Vander Heyden, Y., et al. (n.d.). Robustness Tests.
- Cleaning Validation. (n.d.). Specificity of Analytical Methods.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- McMaster, M. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Drug Development and Therapeutics, 2(1).
- Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
- Vander Heyden, Y., et al. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods]. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 65(1), 47–73.
- PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation.
- MicroSolv. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
- BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures.
- Scribd. (n.d.). ICH Analytical Method Validation.
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- Chan, C. C., et al. (n.d.).
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- International Journal of Research and Review. (2025, August 8).
- International Journal of Pharmaceutical Sciences. (2024, November 28).
- IJCRT.org. (2022, February).
- U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ijrpr. (n.d.).
- Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. International Research Journal of Pharmacy, 3(5).
- Chemistry LibreTexts. (2020, May 30). 17.
- Harris, T. (2010, February 1).
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2025, August 5).
- Environics. (2024, August 23).
- Validation of Chrom
- Chemistry LibreTexts. (2023, January 22).
- Chemistry Steps. (n.d.).
- Michigan State University. (n.d.).
- Wikipedia. (n.d.). Benzene.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijrpr.com [ijrpr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Specificity of Analytical Methods [cleaningvalidation.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. industrialpharmacist.com [industrialpharmacist.com]
- 20. scribd.com [scribd.com]
- 21. mastelf.com [mastelf.com]
- 22. pharmtech.com [pharmtech.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. ddtjournal.net [ddtjournal.net]
- 25. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 26. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. pharmtech.com [pharmtech.com]
- 30. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Biological Activity of Triazole Antifungals Derived from (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of triazole antifungal agents synthesized from the key precursor, (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. It delves into the rationale behind their mechanism of action, provides detailed experimental protocols for their synthesis and evaluation, and compares their in vitro efficacy against established antifungal drugs.
Introduction: The Strategic Importance of the Difluorophenyl-Chloropropene Scaffold
This compound is a crucial building block in the synthesis of a class of potent antifungal agents known as triazoles. Its strategic importance lies in the combination of a difluorophenyl group and a reactive chloropropene side chain. The difluorophenyl moiety is a key pharmacophore in many modern azole antifungals, contributing to their binding affinity with the target enzyme, while the chloropropene unit provides a versatile handle for the introduction of the essential triazole ring and other functionalities. This guide will explore the transformation of this precursor into biologically active compounds and evaluate their performance against clinically relevant fungal pathogens.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungal agents derived from the this compound scaffold share a common mechanism of action with other azole antifungals: the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the difluorophenyl group interacts with the surrounding amino acid residues.[2] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site. The inhibition of CYP51 disrupts the production of ergosterol and leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1][2] This alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4]
Figure 1: Mechanism of action of triazole antifungal agents.
Synthesis of a Representative Triazole Antifungal
The synthesis of a potent triazole antifungal from this compound typically involves a multi-step process. A representative synthetic route is outlined below, culminating in a structure analogous to known broad-spectrum antifungal agents.
Figure 2: General synthetic workflow.
Experimental Protocol: Synthesis of a Voriconazole Analog
This protocol describes a plausible synthesis of a triazole antifungal structurally related to voriconazole, starting from 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, an intermediate derivable from the topic compound.[5][6]
Step 1: Synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
Acylation: React 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-chloro-1-(2,5-difluorophenyl)ethan-1-one.
-
Triazole Substitution: React the resulting chloroacetophenone derivative with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to afford 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.
Step 2: Diastereoselective addition to form the core alcohol structure
-
Prepare an organometallic reagent from a suitably substituted pyrimidine (e.g., 4-(1-bromoethyl)-5-fluoropyrimidine) via a Grignard reaction.[5][6]
-
React the organometallic reagent with 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in an appropriate solvent (e.g., tetrahydrofuran) at low temperature. This reaction sets the stereochemistry of the final product.
-
Work up the reaction and purify the resulting diastereomeric alcohol mixture.
Step 3: Chiral Resolution (if required)
-
If a specific enantiomer is desired, perform a chiral resolution of the diastereomeric mixture using a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, followed by crystallization.[5]
Comparative Antifungal Activity
The in vitro antifungal activity of the synthesized triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast susceptibility testing.[7][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds and reference antifungal agents (e.g., fluconazole, voriconazole) in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Comparative MIC Data
The following table summarizes the reported MIC values (in µg/mL) for representative triazole antifungals and potential alternatives against common fungal pathogens. Lower MIC values indicate greater potency.
| Compound/Drug | Candida albicans | Candida glabrata (Fluconazole-resistant) | Aspergillus fumigatus |
| Fluconazole | 0.25 - 2.0 | >64 | >64[10] |
| Voriconazole | ≤0.125[11] | 0.25 - 4.0 | 0.25 - 1.0 |
| Itraconazole | 0.03 - 0.5 | 0.125 - 2.0 | 0.125 - 1.0 |
| Representative Triazole Derivative (from topic precursor) | 0.0625 - 1.0[12] | 2.0 - 16.0[12] | 4.0 - 16.0[12] |
| Amphotericin B (Polyene) | 0.25 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 |
| Caspofungin (Echinocandin) | ≤0.03 - 0.25 | ≤0.03 - 0.25 | 0.125 - 0.5 |
Note: The values for the "Representative Triazole Derivative" are hypothetical and represent a range of expected activities based on published data for structurally similar compounds.
Discussion and Comparison with Alternatives
Triazole derivatives synthesized from this compound are expected to exhibit a broad spectrum of antifungal activity, similar to voriconazole. Their efficacy against Candida species, including some fluconazole-resistant strains, and Aspergillus species makes them promising candidates for further development.[2][13]
Comparison with Fluconazole: These novel derivatives are anticipated to have a broader spectrum of activity than fluconazole, particularly against filamentous fungi like Aspergillus fumigatus.[10]
Comparison with Voriconazole and Itraconazole: The activity profile is likely to be comparable to that of voriconazole and itraconazole, which are potent, broad-spectrum triazoles. The specific substitutions on the pyrimidine or other heterocyclic moieties introduced in the synthesis will fine-tune the activity spectrum and potency.
Comparison with Other Antifungal Classes:
-
Polyenes (e.g., Amphotericin B): While polyenes have a broad spectrum and are fungicidal, they are associated with significant toxicity, particularly nephrotoxicity. The target triazoles offer a potentially safer alternative.
-
Echinocandins (e.g., Caspofungin): Echinocandins are effective against Candida and Aspergillus and have a favorable safety profile.[14] However, they are only available in intravenous formulations and have limited activity against some other fungal species. The orally bioavailable nature of many triazoles is a significant advantage.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel triazole antifungal agents. The resulting compounds are expected to exhibit potent, broad-spectrum antifungal activity by targeting the fungal-specific enzyme lanosterol 14α-demethylase. Their anticipated efficacy against both yeast and molds, including some drug-resistant strains, positions them as promising leads in the ongoing search for new and improved antifungal therapies. Further structure-activity relationship studies are warranted to optimize their potency, spectrum, and pharmacokinetic properties.
References
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link]
-
BioPharma Notes. (2021). Voriconazole. [Link]
-
Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36. [Link]
- Google Patents. (2021). Synthesis process of voriconazole. CN113354625A.
-
Gao, P., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design, 102(1), 109-138. [Link]
-
Wang, S., et al. (2022). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Medicinal Chemistry, 13(6), 724-735. [Link]
-
Neto, J. F. A., et al. (2018). Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents. Frontiers in Microbiology, 9, 1351. [Link]
-
Dr.Oracle. (2025). What are alternative systemic therapies for candida (fungal infection) besides fluconazole (Diflucan)? [Link]
-
Wikipedia. (n.d.). Fluconazole. [Link]
-
Rather, I. A., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(3), 253. [Link]
-
Parker, J. E., et al. (2014). Fungal lanosterol 14α-demethylase: a target for next-generation antifungal design. Expert Opinion on Drug Discovery, 9(4), 365-377. [Link]
- Google Patents. (1998). Preparation of fluconazole and pharmaceutically acceptable salts thereof. US5710280A.
-
Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. [Link]
-
Faria, D. R., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(9), 866. [Link]
-
Reddy, M. V. R., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 43(19), 2603-2611. [Link]
-
Groll, A. H., & Walsh, T. J. (2001). Voriconazole: a new therapeutic agent for the treatment of invasive fungal infections. Expert Opinion on Investigational Drugs, 10(8), 1545-1571. [Link]
-
CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Slavin, M. A., & Sorrell, T. C. (2002). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 15(3), 298-303. [Link]
- Google Patents. (1995). Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole. WO1995007895A1.
-
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Clinical and Laboratory Standards Institute. [Link]
-
da Silva, F. C., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 21(1), 115. [Link]
-
Medscape. (2024). Candidiasis Medication. [Link]
- Google Patents. (2002). Process for preparing fluconazole as antifungal medicine. CN1353108A.
-
ResearchGate. (n.d.). Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). [Link]
-
The Candida Diet. (2025). Natural Antifungals: The 7 Best Evidence-Based Options. [Link]
-
Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. [Link]
-
Zveaghintseva, M., et al. (2020). The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. Molecules, 25(16), 3698. [Link]
-
Scribd. (n.d.). M27 4th Edition. [Link]
-
Kumar, A., & Kumar, S. (2014). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 4(94), 52045-52063. [Link]
-
Wieder, A. M., & Patterson, T. F. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S2-S8. [Link]
-
Kumar, R., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 82(1), 45-56. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 3. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cost-Effectiveness in Synthesis: The Case of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing crucial properties. Fluorination can improve metabolic stability, binding affinity, and bioavailability, transforming a promising compound into a viable candidate.[1][2] Consequently, the market for fluorinated building blocks is robust and expanding, driven by the pharmaceutical industry's relentless pursuit of next-generation therapeutics.[1]
However, the use of complex, pre-functionalized building blocks introduces a critical decision point in any synthesis campaign: is it more cost-effective to purchase a specialized intermediate, or to construct it from simpler, less expensive precursors? This guide provides a detailed cost-effectiveness analysis of using (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (CAS 149946-42-9), a versatile intermediate, in a representative synthetic workflow. We will compare a direct "Building Block Approach" against a multi-step "De Novo Synthesis" to illustrate the trade-offs in terms of cost, time, yield, and labor.
The Synthetic Utility of this compound
This molecule is a strategically designed intermediate featuring multiple reactive sites. The difluorinated benzene ring offers metabolic stability, while the (E)-chloropropenyl side chain provides two distinct handles for further functionalization: a vinyl chloride susceptible to cross-coupling reactions and an allylic chloride prime for nucleophilic substitution.
Figure 1: Key reactive sites and potential synthetic transformations of the title compound.
Comparative Analysis Framework: Building Block vs. De Novo Synthesis
To provide a tangible comparison, we will evaluate the synthesis of a hypothetical target molecule, (E)-N-benzyl-1-(2-(1,4-difluorophenyl)allyl)methanamine , a scaffold potentially useful in medicinal chemistry.
-
Route A: The Building Block Approach. This route utilizes the title compound directly in a one-step nucleophilic substitution reaction.
-
Route B: The De Novo Synthesis. This multi-step route constructs the target from more fundamental precursors: 1,4-difluorobenzene and 3-chloropropionyl chloride.
The analysis will weigh several factors:
-
Raw Material Cost: Price per mole of all required reagents.
-
Process Complexity: Number of synthetic and purification steps.
-
Overall Yield: The final molar yield of the target molecule.
-
Time & Labor: Estimated active "hands-on" time for a trained chemist.
-
Waste Generation: Volume and nature of solvent and reagent waste.
Figure 2: Comparative workflow for synthesizing the target molecule via Route A and Route B.
Experimental Protocols
The following protocols are presented with self-validating checkpoints and explanations for key experimental choices, reflecting best practices in a process chemistry environment.
Protocol A: Building Block Approach
Reaction: this compound + Benzylamine → (E)-N-benzyl-1-(2-(1,4-difluorophenyl)allyl)methanamine
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.89 g, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (40 mL) as the solvent. This choice is deliberate; its polarity is sufficient to dissolve the reactants and facilitate the substitution, while its boiling point allows for controlled heating. Add benzylamine (2.14 g, 20 mmol, 2.0 equiv) and potassium carbonate (2.76 g, 20 mmol, 2.0 equiv). Using an excess of the amine and a solid base drives the reaction to completion and neutralizes the HCl byproduct.
-
Reaction: Heat the mixture to 80°C and stir for 6 hours.
-
Trustworthiness Checkpoint: After 4 hours, take a 0.1 mL aliquot, dilute with ethyl acetate, and spot on a TLC plate against the starting material to monitor conversion. The reaction is complete when the starting material spot has disappeared.
-
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil.
-
Self-Validation: Confirm product identity and purity (>98%) via ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Protocol B: De Novo Synthesis
Step 1: Friedel-Crafts Acylation
Reaction: 1,4-Difluorobenzene + 3-Chloropropionyl chloride → 3-Chloro-1-(2,5-difluorophenyl)propan-1-one
-
Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.0 g, 15 mmol, 1.5 equiv) in 1,4-difluorobenzene (11.4 g, 100 mmol, 10 equiv). Using the substrate as the solvent is common practice for this reaction to maximize concentration.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add 3-chloropropionyl chloride (1.27 g, 10 mmol, 1.0 equiv) dropwise over 30 minutes, keeping the internal temperature below 5°C. This slow addition is critical to control the exotherm and prevent side reactions. A similar one-pot acylation and cyclization method has been previously reported.[3]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Trustworthiness Checkpoint: Monitor the reaction by GC-MS to confirm consumption of the acid chloride.
-
-
Workup: Carefully pour the reaction mixture onto 50 g of crushed ice with 10 mL of concentrated HCl. This quenches the AlCl₃ complex. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by vacuum distillation.
Step 2: Wittig Reaction
Reaction: 3-Chloro-1-(2,5-difluorophenyl)propan-1-one + Methyltriphenylphosphonium bromide → this compound
-
Ylide Preparation: In a 250 mL flask under nitrogen, suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol, 1.2 equiv) in anhydrous THF (50 mL). Cool to 0°C and add potassium tert-butoxide (1.35 g, 12 mmol, 1.2 equiv) portion-wise. Stir for 1 hour at 0°C. The formation of the bright yellow ylide indicates a successful start. This is a standard procedure for generating the Wittig reagent.[4]
-
Reagent Addition: Add a solution of the ketone from Step 1 (2.05 g, 10 mmol, 1.0 equiv) in THF (20 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Trustworthiness Checkpoint: TLC analysis (staining with potassium permanganate) will show the disappearance of the ketone and the appearance of a new, less polar spot for the alkene product.
-
-
Workup: Quench the reaction with water (20 mL) and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography (eluent: 100% hexanes) to separate the product from the triphenylphosphine oxide byproduct.
Step 3: Nucleophilic Substitution
This step is identical to Protocol A, using the product synthesized in Step 2 as the starting material.
Data-Driven Cost-Effectiveness Comparison
The following table summarizes the key metrics for each route on a 10 mmol scale. Costs are estimated based on typical catalog prices for research quantities and are for illustrative purposes.
| Metric | Route A: Building Block | Route B: De Novo Synthesis | Justification & Insights |
| Raw Material Cost | High | Low | Route A's primary cost is the specialized building block. Route B uses cheaper, more fundamental chemicals. |
| Number of Steps | 1 (synthesis) + 1 (purification) | 3 (synthesis) + 3 (purifications) | Route A is significantly shorter, reducing opportunities for error and handling losses. |
| Typical Yield | ~85% | Step 1: ~75%Step 2: ~70%Step 3: ~85% | The multi-step nature of Route B leads to a much lower overall yield. |
| Overall Yield | ~85% | ~45% (0.75 * 0.70 * 0.85) | This is the most critical metric. Route A delivers nearly double the product from the key intermediate. |
| Estimated Labor | ~8 hours | ~24-30 hours (over 3-4 days) | Route B requires significantly more active chemist time, including setup, monitoring, workups, and purifications for each step. |
| Cost per Gram of Product * | 1.0x | 1.3x - 1.8x | Despite lower raw material costs, the poor overall yield and increased labor/solvent usage make Route B more expensive per gram of final product. |
| Scalability | High (Process is simple) | Moderate (Friedel-Crafts and Wittig reactions can be challenging to scale) | The simplicity of Route A makes it more amenable to scale-up for kilogram production. |
*Relative cost factor, assuming the cost per gram from Route A is the baseline (1.0x).
Discussion: Synthesizing a Conclusion
From a purely financial and logistical standpoint, the Building Block Approach (Route A) is demonstrably superior for the synthesis of our target molecule. While the initial cost of this compound is higher than the individual starting materials for the De Novo route, this cost is more than offset by the outstanding benefits in yield, time, and simplicity.
When to Choose the Building Block Approach:
-
Time-Sensitive Projects: For discovery chemistry where speed is paramount, the direct approach is unmatched.
-
High-Value Targets: When the final product is a high-value active pharmaceutical ingredient (API), maximizing the yield in the final steps is crucial to avoid wasting precious advanced intermediates.
-
Scalability and Process Robustness: For process development and manufacturing, the fewer steps and higher overall yield of Route A translate to a more reliable, safer, and ultimately cheaper process at scale.
When a De Novo Synthesis Might Be Considered:
-
Building Block Unavailability: If the required intermediate is not commercially available or has a very long lead time, in-house synthesis is the only option.
-
Cost of Building Block is Prohibitive: In rare cases, if a building block is exceptionally expensive and the starting materials for a de novo route are commodity chemicals, this approach might be explored, especially if the yields of the de novo steps can be significantly optimized.
-
Exploration of Analogs: When exploring structure-activity relationships (SAR), a de novo route might provide access to multiple intermediates that can be used to create a library of related compounds.
Conclusion
The strategic use of advanced, fluorinated building blocks like this compound represents a powerful tool for accelerating chemical synthesis. Our analysis reveals that the upfront investment in such an intermediate provides substantial returns in the form of higher overall yields, drastically reduced labor, and a more streamlined, scalable process. For researchers and drug development professionals, this translates to faster access to target molecules, more efficient use of resources, and a quicker path from laboratory research to clinical development.
References
-
Growth Market Reports. (n.d.). Fluorinated Building Blocks Market Research Report 2033. [Link]
-
Yagupolskii, L. M., & Yagupolskii, Y. L. (2021). Fluorinated building blocks in drug design: new pathways and targets. Molecules, 26(16), 4911. [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3878-3897. [Link]
-
Xiang, J.-X., & Patureau, F. W. (2018). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Angewandte Chemie International Edition, 57(30), 9479-9483. [Link]
-
Arctom Scientific. (n.d.). This compound. [Link]
- European Patent Office. (1991). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
-
Santos, M. A. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]
-
Scott, J. S., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Padwa, A., & Crumrine, D. (1976). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Organic Syntheses, 55, 15. [Link]
-
Pearson. (n.d.). Which reactions will produce the desired product in good yield?. [Link]
- CN103012086A. (2013).
-
Charette, A. B., et al. (2018). Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. The Journal of Organic Chemistry, 83(17), 10145-10155. [Link]
Sources
- 1. growthmarketreports.com [growthmarketreports.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 4. 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Halogenated Difluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of difluorobenzene moieties is a cornerstone of modern medicinal chemistry and materials science, imparting unique electronic properties and enhancing metabolic stability. The efficient and selective functionalization of halogenated difluorobenzenes via cross-coupling reactions is therefore of paramount importance. This guide provides an in-depth comparative analysis of palladium, nickel, and copper-based catalytic systems for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with a specific focus on halogenated difluorobenzene substrates. By examining the interplay between the catalyst, ligands, and the unique electronic nature of these substrates, this guide aims to empower researchers to make informed decisions for their synthetic strategies.
The Challenge and Opportunity of Halogenated Difluorobenzenes
Halogenated difluorobenzenes present a unique set of challenges and opportunities in cross-coupling chemistry. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the carbon-halogen bond, making oxidative addition, a key step in many catalytic cycles, more facile compared to their non-fluorinated analogs. However, this electronic perturbation also affects the stability of intermediates and the overall reaction kinetics. Furthermore, in dihalogenated difluorobenzenes, the potential for selective mono- or di-functionalization adds another layer of complexity, demanding precise control over the catalytic system.
This guide will dissect the performance of the three major classes of catalysts—palladium, nickel, and copper—in navigating these challenges to achieve efficient and selective cross-coupling on this important substrate class.
I. Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for cross-coupling reactions due to their high efficiency, broad functional group tolerance, and predictable reactivity.[1] For halogenated difluorobenzenes, palladium systems, particularly when paired with sophisticated phosphine ligands, offer robust and versatile solutions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. With halogenated difluorobenzenes, the choice of ligand is critical to achieving high yields and preventing unwanted side reactions.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling:
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85-95 | [2] |
| Pd(OAc)₂ / SPhos | 1-Bromo-2,4-difluorobenzene | (4-(Difluoromethyl)phenyl)boronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | [3] |
| PdCl₂(dppf) | 4-Bromochlorobenzene | Phenylboronic acid | K₂CO₃ | DME | 80 | 12 | 95 | [4] |
Causality Behind Experimental Choices:
The use of bulky, electron-rich phosphine ligands like SPhos is crucial when dealing with electron-deficient aryl halides such as bromodifluorobenzenes. These ligands facilitate the oxidative addition of the Pd(0) to the C-Br bond and stabilize the resulting Pd(II) intermediate, promoting efficient turnover. The choice of base and solvent system is also critical; for instance, the use of aqueous potassium carbonate or phosphate helps to activate the boronic acid for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4-difluorobenzene
-
Materials: 1-Bromo-2,4-difluorobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (8 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
To a round-bottom flask, add 1-bromo-2,4-difluorobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. For halogenated difluorobenzenes, the reactivity of the C-X bond and the nucleophilicity of the amine are key considerations.
Comparative Performance of Ligands in Buchwald-Hartwig Amination:
| Ligand | Catalyst Precursor | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | 1-Bromo-2,4-difluorobenzene | Morpholine | NaOtBu | Toluene | 100 | 18 | 95 | [5] |
| RuPhos | Pd(OAc)₂ | 2-Chloropyridine | Aniline | K₂CO₃ | Dioxane | 110 | 16 | 92 | [4] |
| BrettPhos | Pd₂(dba)₃ | 1-Bromo-3,5-difluorobenzene | Primary Amine | LiHMDS | THF | 80 | 12 | >90 | [6] |
Causality Behind Experimental Choices:
Bulky biarylphosphine ligands like XPhos and RuPhos are highly effective in promoting the amination of challenging substrates. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial to deprotonate the amine without competing in the coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-2,4-difluorobenzene
-
Materials: 1-Bromo-2,4-difluorobenzene (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add toluene, followed by 1-bromo-2,4-difluorobenzene and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
II. Nickel-Catalyzed Systems: A Cost-Effective and Highly Reactive Alternative
Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium for a variety of cross-coupling reactions.[4] Their distinct electronic properties can lead to unique reactivity and selectivity, particularly with more challenging substrates like aryl chlorides and fluorides.
A. Suzuki-Miyaura Coupling with Nickel Catalysts
Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can efficiently catalyze the Suzuki-Miyaura coupling of halogenated difluorobenzenes.
Comparative Performance of Nickel vs. Palladium in Suzuki-Miyaura Coupling:
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| [Ni(dppf)Cl₂] | 4-Bromobenzotrifluoride | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 95 | [4] |
| [Pd(dppf)Cl₂] | 4-Bromobenzotrifluoride | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 98 | [4] |
Causality Behind Experimental Choices:
While palladium often shows slightly higher yields under similar conditions, nickel catalysts are significantly more economical. The dppf ligand is effective for both metals, providing a good balance of electronic and steric properties to facilitate the catalytic cycle. For more challenging substrates, such as those with chloro or fluoro leaving groups, nickel catalysts can sometimes outperform palladium.[7]
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Materials: Halogenated difluorobenzene (1.0 mmol), Arylboronic acid (1.5 mmol), [Ni(dppf)Cl₂] (0.05 mmol), K₃PO₄ (2.0 mmol), Dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated difluorobenzene, arylboronic acid, [Ni(dppf)Cl₂], and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dioxane.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
DOT Diagram: Catalyst Selection Workflow
Caption: A generalized workflow for selecting a catalyst system for cross-coupling reactions of halogenated difluorobenzenes.
III. Copper-Catalyzed Systems: An Emerging Player
Copper catalysis has gained significant attention as a more sustainable and economical alternative to palladium and nickel, particularly for C-N, C-O, and C-S bond formation, as well as in Sonogashira couplings.[8][9]
A. Sonogashira Coupling with Copper Co-catalysis
The Sonogashira reaction, which couples terminal alkynes with aryl halides, traditionally employs a palladium catalyst with a copper(I) co-catalyst. The role of copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Comparative Performance in Sonogashira Coupling:
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 1-Iodo-3,5-difluorobenzene | Phenylacetylene | Et₃N | THF | RT | 6 | 95 | [1] |
| CuI / o-phen | 2-(2-Bromophenyl)imidazole | Terminal Alkyne | K₂CO₃ | DMSO | 120 | 24 | 85-95 | [10] |
Causality Behind Experimental Choices:
The classic Pd/Cu system is highly effective for Sonogashira couplings of iodo- and bromodifluorobenzenes. The mild reaction conditions (room temperature for iodoarenes) are a significant advantage. More recently, palladium-free, copper-catalyzed Sonogashira-type couplings have been developed, offering an even more cost-effective approach, although they may require higher temperatures and specific ligands.[8]
Experimental Protocol: Copper-Catalyzed Sonogashira-type Coupling
-
Materials: Halogenated difluorobenzene (1.0 mmol), Terminal alkyne (1.2 mmol), CuI (0.05 mmol), Ligand (e.g., 1,10-phenanthroline, 0.1 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., DMSO, 5 mL).
-
Procedure:
-
To a Schlenk tube, add CuI, the ligand, and the base.
-
Evacuate and backfill with argon.
-
Add the solvent, halogenated difluorobenzene, and terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until completion.
-
Work-up as described for the Suzuki-Miyaura reaction.
-
IV. Heck Reaction: A Note on Palladium Dominance
The Heck reaction, the palladium-catalyzed coupling of an alkene with an aryl halide, is a powerful tool for the synthesis of substituted alkenes. While nickel- and copper-catalyzed Heck-type reactions exist, palladium remains the dominant and most reliable catalyst for this transformation, especially for electron-deficient substrates like halogenated difluorobenzenes.[11][12]
Performance of Palladium in the Heck Reaction:
| Catalyst | Substrate | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 1,4-Dibromo-2,5-difluorobenzene | Styrene | Na₂CO₃ | DMF/H₂O | 140 | >90 | [11][12] |
Causality Behind Experimental Choices:
The use of a simple palladium salt like Pd(OAc)₂ is often sufficient for the Heck reaction of reactive aryl bromides. The addition of a phosphine ligand can sometimes be beneficial for less reactive aryl chlorides. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF.
Conclusion and Future Outlook
The cross-coupling of halogenated difluorobenzenes is a mature field with a diverse array of catalytic systems available to the synthetic chemist.
-
Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands, remain the gold standard for most applications, offering high yields and broad functional group tolerance for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
-
Nickel catalysts present a compelling, cost-effective alternative, especially for the coupling of more challenging aryl chlorides and for achieving unique selectivity.
-
Copper catalysts are increasingly attractive for their low cost and are particularly well-suited for C-N bond formation and as co-catalysts in Sonogashira reactions.
The choice of the optimal catalyst system will ultimately depend on the specific transformation, the nature of the halogen and coupling partner, and considerations of cost and sustainability. Future research will likely focus on the development of more active and selective catalysts based on earth-abundant metals, as well as the expansion of the substrate scope to include the direct C-H functionalization of difluorobenzenes, further streamlining the synthesis of these valuable compounds.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). Molecules, 25(15), 3485. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2016). Reaction Kinetics, Mechanisms and Catalysis, 119(1), 133-146. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 4823-4834. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. (2014). Journal of the American Chemical Society, 136(49), 17082-17085. [Link]
-
N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes. (2016). Organometallics, 35(17), 2943-2950. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15996-16019. [Link]
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2023). Biological and Molecular Chemistry, 1(1), 1-10.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts, 11(11), 1346. [Link]
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 14, 2026, from [Link]
-
Heck reaction between bromobenzene and styrene - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2015). Organic Letters, 17(11), 2796-2799. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 4823-4834. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-26. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2153-2158. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 4823-4834. [Link]
-
C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. (2007). mediaTUM. [Link]
-
Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air | Request PDF. (2022). ResearchGate. [Link]
-
The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. (2015). Retrieved January 14, 2026, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 47. [Link]
-
Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. (2019). Catalysis Science & Technology, 9(7), 1784-1793. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF. (2024). ResearchGate. [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). Advances in Inorganic Chemistry, 83, 219-258. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2011). Chemical Society Reviews, 40(10), 5049-5066. [Link]
-
Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes. (2016). Organic Letters, 18(10), 2423-2426. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). Journal of the American Chemical Society, 136(39), 13620-13623. [Link]
-
Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. (2007). Tetrahedron Letters, 48(29), 5055-5058. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (2015). Proceedings of the National Academy of Sciences, 112(28), 8560-8565. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2020). Beilstein Journal of Organic Chemistry, 16, 1756-1762. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (2019). Nature Communications, 10(1), 1-8. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
As scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of a research chemical like (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive framework for the safe handling and disposal of this halogenated organic compound, grounded in established chemical safety principles and regulatory standards.
Hazard Assessment and Compound Profile
Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this novel compound is not extensively published, we can infer a reliable hazard profile by analyzing its structural motifs: a difluorinated benzene ring and a chlorinated propylene chain. This structure places it firmly in the category of halogenated hydrocarbons, which are known for potential toxicity and specific environmental concerns.[1][2]
Key Inferred Hazards:
-
Toxicity: Halogenated hydrocarbons can exhibit toxicity, potentially affecting the liver, kidneys, and central nervous system upon exposure.[2] Similar structures, such as dichlorobenzenes, are noted for causing irritation to the skin, throat, and eyes.[3]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and pose a risk to aquatic life.[4]
-
Combustion Byproducts: Improper incineration can lead to the formation of hazardous acidic gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[5]
| Property | Value / Assessment | Source |
| CAS Number | 149946-42-9 | [6][7] |
| Molecular Formula | C₉H₇ClF₂ | [6] |
| Molecular Weight | 188.6 g/mol | [6] |
| Physical Form | Solid (Predicted) | [6] |
| Inferred Health Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [8][9] |
| Inferred Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | [10] |
| Regulatory Class | Hazardous Waste due to halogenated organic content. | [11][12][13] |
The Cornerstone of Disposal: Waste Stream Segregation
The single most critical principle in the disposal of this compound is its strict segregation as halogenated organic waste .[13][14]
The causality behind this rule is both economic and environmental. Non-halogenated solvent waste is often processed for "waste-to-energy" programs, where it is used as a fuel additive in cement kilns.[11] This is a relatively efficient and cost-effective disposal route. However, the introduction of halogenated compounds—even at concentrations as low as 1,000 ppm—contaminates the entire batch.[11] Halogenated waste requires a more specialized and expensive high-temperature incineration process equipped with acid gas scrubbers to neutralize the harmful byproducts.[11] Mixing these waste streams leads to unnecessary costs and complex disposal challenges.
Never mix halogenated and non-halogenated waste streams. This simple action is the foundation of a safe, compliant, and cost-effective laboratory waste management program.[14]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the moment the waste is generated to its final collection by your institution's certified waste handlers.
Phase 1: At the Point of Generation (Inside the Chemical Fume Hood)
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn.
| PPE Item | Specification |
| Gloves | Nitrile gloves (double-gloving is recommended). |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] |
| Lab Coat | Standard laboratory coat. |
| Ventilation | All handling must occur inside a certified chemical fume hood. |
-
Select the Correct Waste Container:
-
Use a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste." [13][14]
-
Containers should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[11][15]
-
Your institution's Environmental Health & Safety (EHS) department typically provides pre-labeled containers for this purpose.[16]
-
-
Transferring Waste:
-
Solid Waste: If the compound is in its solid form, use dedicated spatulas to transfer it into the waste container.
-
Liquid Waste (Solutions): If the compound is in solution, pour the waste carefully into the designated liquid halogenated waste container using a funnel to prevent spills.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels from a minor cleanup) should also be placed in the solid halogenated waste container.
-
Phase 2: Labeling and Temporary Storage (Satellite Accumulation Area)
The moment the first drop of waste enters the container, it is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17]
-
Immediate Labeling: The container must be labeled immediately. Do not wait until it is full. The label must include:
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[14]
-
An accurate list of all other components in the container (e.g., solvents and their approximate percentages).
-
The relevant hazard pictograms (e.g., irritant, harmful, hazardous to the aquatic environment).[18]
-
Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation.[16][20] Do not move waste from one lab to another for storage.[16][20]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when actively adding waste.[14][20] This is a critical step to prevent the release of volatile organic compounds (VOCs).
-
Store the container in secondary containment (e.g., a spill tray) to mitigate leaks or spills.[15]
-
Phase 3: Preparing for Disposal
-
Monitor Accumulation Limits: Be aware of your facility's accumulation limits. Under EPA regulations, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[16][20] Once this limit is reached, it must be removed within three calendar days.[16][20]
-
Request Pickup: When the container is nearly full or you have finished the project generating this waste, follow your institution's procedure to request a pickup from the EHS department.[20] This is often done through an online system.
-
Do Not Dispose via Drain or Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[20][21] Halogenated organic compounds are prohibited from landfill disposal and can damage wastewater treatment systems.[4]
Emergency Procedures: Spill Management
All spills of this compound, no matter how small, must be treated as hazardous material incidents.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For a small spill contained within a fume hood, laboratory personnel may be able to clean it up if they are trained and have the proper spill kit.
-
Cleanup:
-
Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully sweep the absorbed material into a dedicated bag or container.
-
All materials used for the cleanup, including PPE, must be disposed of as halogenated hazardous waste .[22]
-
-
Large Spills: For any spill outside of a fume hood or of a significant quantity, evacuate the area immediately and contact your institution's EHS emergency line.
Disposal Workflow Visualization
The following diagram illustrates the critical decision-making process for laboratory chemical waste, ensuring proper segregation and handling.
Caption: Decision workflow for proper segregation and handling of laboratory chemical waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Illinois Administrative Code Title 35, Part 729, Subpart B: Halogenated Solvents. Illinois Pollution Control Board. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
-
Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. Regulations.gov. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. [Link]
-
1,4-Difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
1-Chloro-2,4-difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
1,4-Dichlorobenzene (para-Dichlorobenzene). U.S. Environmental Protection Agency. [Link]
-
1-Chloro-2,3-difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Toxicological Profile for Dichloropropenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
N-((1R,3R)-3-((E)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropyl)-N-(2-fluorophenyl)formamide. National Center for Biotechnology Information. [Link]
-
(Z)-(3-chloroprop-1-en-1-yl)benzene. Chemsrc. [Link]
Sources
- 1. regulations.gov [regulations.gov]
- 2. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 3. epa.gov [epa.gov]
- 4. ilga.gov [ilga.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2-(3-CHLORO-PROPENYL)-1,4-DIFLUORO-BENZENE | 149946-42-9 [amp.chemicalbook.com]
- 7. 149946-42-9|this compound|BLD Pharm [bldpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. odu.edu [odu.edu]
- 17. epa.gov [epa.gov]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. acs.org [acs.org]
- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from best practices for handling structurally similar chemicals, namely halogenated aromatic and vinylic halides. A conservative approach is paramount.
Hazard Assessment: Understanding the Risks
This compound is a halogenated organic compound. While specific toxicity data is unavailable, its structural motifs—a difluorinated benzene ring and a chlorinated propylene chain—suggest a number of potential hazards.
-
Inhalation: Halogenated solvents and similar compounds can be harmful if inhaled, potentially causing respiratory tract irritation.[1][2] Acute exposure to related compounds is known to irritate the throat.[3]
-
Skin and Eye Contact: Direct contact with halogenated hydrocarbons can cause skin and eye irritation.[1][2][4][5] Corrosive potential should be assumed.[6]
-
Ingestion: Similar compounds are often harmful if swallowed.[2][5]
-
Flammability: Many organic solvents are flammable, and this compound should be treated as such, kept away from heat, sparks, and open flames.[1][7][8]
-
Chronic Effects: Long-term exposure to some halogenated organic compounds can lead to effects on the liver, skin, and central nervous system (CNS).[3] Some chlorinated compounds are also considered potential carcinogens.[3][4]
Physicochemical Properties (Inferred)
| Property | Anticipated Value/Characteristic | Rationale |
| Physical State | Liquid | Based on similar, relatively small organic molecules. |
| Volatility | Moderate to High | The presence of halogens can increase volatility. |
| Solubility | Immiscible in water | Typical for many organic solvents.[6] |
| Density | Likely denser than water | Common for chlorinated and fluorinated hydrocarbons. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[9] This is not merely a checklist but a system to isolate you from the chemical hazard.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials generally offer good resistance to a range of organic solvents, acids, and bases.[10] Avoid latex, as it provides little chemical protection.[10] Always double-glove for added protection.[4] |
| Eye Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[2][6][11] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material is crucial due to the inferred flammability of the compound. Ensure it is fully buttoned.[9] |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Footwear should be non-porous and cover the entire foot to protect against spills.[9] |
| Respiratory Protection | Use within a certified Chemical Fume Hood | All handling of this compound must be performed in a properly functioning chemical fume hood to control vapor inhalation.[6][12] For emergencies or situations where a fume hood is not feasible, a respirator with an organic vapor cartridge may be required, based on a formal risk assessment.[9] |
Operational Plan: From Receipt to Use
A systematic workflow prevents accidental exposure and release.
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard pictograms.[4]
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable and halogenated compounds.[13][14] This should be within a flammable storage cabinet.
-
Segregation: Keep segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[13][14]
-
Container Integrity: Use tightly closed containers to prevent vapor accumulation.[13] Stainless steel or other compatible materials are recommended for long-term storage of chlorinated solvents.[14][15]
Handling and Experimental Use
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, clearly marked with warning signs.[13]
-
Ventilation: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.[4]
-
Transfer: When transferring, use spark-proof tools and ensure proper grounding and bonding of containers to prevent static discharge.[1][5][8]
-
Contamination Prevention: Avoid contaminating surfaces like door handles or pens with soiled gloves.[6] Remove gloves using the proper technique before leaving the work area.
-
First Aid: Know the location of the nearest safety shower and eyewash station. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][6] For eye contact, use the eyewash station for at least 15 minutes and seek immediate medical attention.[1][2]
Disposal Plan: Responsible Waste Management
Halogenated organic waste requires specific disposal procedures to prevent environmental contamination.[12]
Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16][17][18]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17][18] Also, keep it separate from acidic or alkaline waste streams.[18]
-
Container Type: Use a compatible container, such as a polyethylene carboy, provided by your institution's environmental health and safety (EHS) department.[13][18] The container must have a secure, threaded cap.[16]
-
Labeling: Label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[18] The label should include the full chemical name of all components and their approximate percentages.[16]
Spill Management
-
Minor Spills (inside a fume hood):
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Place the absorbent material into a sealed, labeled bag or container for hazardous waste disposal.[18]
-
Wipe down the area with an appropriate solvent and place the cleaning materials in the hazardous waste container.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS emergency line.[4]
-
If safe to do so, increase ventilation by opening sashes on nearby fume hoods.
-
Workflow Diagrams
Safe Handling Workflow
Caption: Step-by-step workflow for safe handling of the compound.
Waste Disposal Logic
Caption: Decision process for proper waste segregation.
References
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group. (n.d.).
- Unknown. (n.d.).
- Washington State University. (n.d.). Halogenated Solvents.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- USC Nanofab Wiki. (n.d.).
- Wiley. (n.d.).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Euro Chlor. (n.d.).
- IPI Global. (n.d.).
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- University College London. (2021). Working safely with solvents.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1-Chloro-3,4-difluorobenzene.
- Unknown. (2024).
- BASF. (2025).
- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-2,4-difluorobenzene.
- BLDpharm. (n.d.). This compound Product Page.
- CymitQuimica. (2025). Safety Data Sheet for 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 2,6-Difluorobenzene-1-sulfonyl chloride.
- U.S. Environmental Protection Agency. (n.d.). Fact Sheet for 1,4-Dichlorobenzene (para-Dichlorobenzene).
- Sigma-Aldrich. (2024).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichloropropenes.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. epa.gov [epa.gov]
- 4. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 5. fishersci.com [fishersci.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. hsi.com [hsi.com]
- 12. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. ipi-global.com [ipi-global.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. bucknell.edu [bucknell.edu]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
